4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Description
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Properties
IUPAC Name |
4-fluoro-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUXONXEQMBVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-3-(Hydroxymethyl)Benzonitrile CAS number
An In-Depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile
Executive Summary: This document provides a comprehensive technical overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No: 219873-06-0), a critical chemical intermediate in modern pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail a robust, scalable manufacturing process via photobromination, and discuss its pivotal role as a key starting material in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Danuglipron. This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, characterization, application, and safe handling.
Core Compound Identification and Nomenclature
3-Fluoro-4-(hydroxymethyl)benzonitrile is a substituted aromatic compound featuring a nitrile, a fluorine atom, and a hydroxymethyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry.
-
Primary IUPAC Name: 3-Fluoro-4-(hydroxymethyl)benzonitrile[1]
-
Common Synonyms: 4-Cyano-2-fluorobenzyl alcohol[1]
-
Molecular Formula: C₈H₆FNO[1]
-
Molecular Weight: 151.14 g/mol [1]
The strategic placement of the fluorine atom ortho to the hydroxymethyl group and meta to the nitrile group significantly influences the molecule's electronic properties and reactivity, which is leveraged in multi-step synthetic campaigns.
Physicochemical & Spectroscopic Data
A thorough understanding of a compound's physical properties is paramount for its application in process chemistry, guiding decisions on solvent selection, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 63-68 °C | |
| Molecular Weight | 151.14 g/mol | [1] |
| Density | 1.27 g/mL at 25 °C | |
| SMILES | C1=CC(=C(C=C1C#N)F)CO | [1] |
| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: A Self-Validating System
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While raw spectra are proprietary, the expected data provides a validation framework.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the three aromatic protons, a singlet or triplet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons are influenced by the fluorine atom.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic splitting (C-F coupling), which is a definitive indicator of successful fluorination.
-
¹⁹F NMR (Fluorine NMR): As a fluorinated compound, ¹⁹F NMR is a powerful tool for purity analysis. A single signal is expected, confirming the presence of one fluorine environment. This technique is highly sensitive and can detect minute fluorine-containing impurities.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the compound's exact mass (151.0433).[1]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary functional groups: a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (-C≡N) group and a broad absorption in the 3200-3600 cm⁻¹ region for the hydroxyl (-O-H) group.
Synthesis and Manufacturing at Scale
The industrial production of 3-Fluoro-4-(hydroxymethyl)benzonitrile is critical for supplying the pharmaceutical pipeline. Early synthetic routes have been superseded by more efficient and safer processes suitable for large-scale manufacturing. A state-of-the-art approach features a radical photobromination as the key transformation.[4]
This modern process was specifically developed to support the clinical and commercial demands for Danuglipron, with over a metric ton of the compound having been produced using this method.[4]
Optimized Commercial Synthesis Workflow
The preferred manufacturing route involves a two-step process starting from 3-fluoro-4-methylbenzonitrile, which itself can be synthesized via various methods.[5] The key innovation is the use of light to initiate the benzylic bromination, which avoids the thermal hazards and undesirable byproducts associated with chemical initiators like azobis(isobutyronitrile) (AIBN).[4]
Caption: Commercial synthesis workflow for 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Detailed Experimental Protocol (Illustrative)
-
Photobromination: A solution of 3-fluoro-4-methylbenzonitrile and N-Bromosuccinimide (NBS) in a suitable solvent is passed through a photochemical flow reactor. The continuous flow setup allows for precise control of residence time and light exposure, ensuring high conversion and selectivity with residence times as low as 15 seconds.[6] This step yields the crude 4-(bromomethyl)-3-fluorobenzonitrile intermediate.
-
Hydrolysis: The intermediate from the previous step is subjected to selective hydrolysis. This is typically achieved using a mild aqueous base in a biphasic system with a phase-transfer catalyst to facilitate the reaction, converting the bromomethyl group to the desired hydroxymethyl group.
-
Isolation and Purification: The final product is isolated via crystallization. An anti-solvent, such as heptane, is added to a solution of the product in a solvent like dichloromethane to induce precipitation.[4] The resulting solid is collected by filtration, washed, and dried, typically yielding a high-purity product (>97%) with an overall yield of around 77%.[4]
Applications in Drug Discovery and Development
The primary and most significant application of 3-Fluoro-4-(hydroxymethyl)benzonitrile is as a key building block in the synthesis of complex APIs. The presence of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[7]
Pivotal Role in Danuglipron Synthesis
This compound is a crucial starting material for the synthesis of Danuglipron, a GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[4] The entire commercial-scale synthesis process was developed specifically to ensure a reliable and safe supply chain for this API.[4][6]
Caption: Role as a key building block in API synthesis.
Broader Utility in Medicinal Chemistry
While its role in Danuglipron is well-documented, the structural motifs present in 3-Fluoro-4-(hydroxymethyl)benzonitrile are highly relevant in other areas of drug discovery. Analogous structures, such as fluorinated benzonitriles, are widely used as precursors for synthesizing heterocyclic compounds that act as potent kinase inhibitors for cancer therapy.[8] The nitrile group can be transformed into various heterocycles, and the hydroxymethyl group provides a handle for further molecular elaboration, making it a versatile intermediate for creating libraries of novel compounds.
Safety, Handling, and Storage
Ensuring the safety of laboratory and manufacturing personnel is non-negotiable. Based on aggregated GHS data, 3-Fluoro-4-(hydroxymethyl)benzonitrile requires careful handling.
Hazard Identification
-
GHS Classification: Causes serious eye damage (H318).[1]
-
Signal Word: Danger
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][9][10]
-
Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9]
Conclusion
3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS: 219873-06-0) is more than just a chemical intermediate; it is an enabling molecule for the development of next-generation pharmaceuticals. Its well-defined physicochemical properties, coupled with a safe and scalable photochemical manufacturing process, have solidified its importance in the industry. For scientists and researchers, this compound represents a reliable and versatile starting point for the synthesis of complex molecular architectures, empowering the discovery and development of innovative therapies.
References
- MedChemExpress. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile-d2.
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PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Fluoromart. (n.d.). 4-FLUORO-3-HYDROXYBENZONITRILE 98.
- Baldwin, A. F., et al. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- BLD Pharm. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile.
- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- BLD Pharm. (n.d.). 4-Fluoro-3-hydroxybenzonitrile.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97.
- Apollo Scientific. (2023, July 5). 3-Fluoro-4-(hydroxymethyl)
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Fluoro-4-hydroxybenzonitrile.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- BenchChem. (n.d.). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- Diva-Portal.org. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
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4-Fluoro-3-(Hydroxymethyl)Benzonitrile physical properties
An In-Depth Technical Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile
A Note from the Senior Application Scientist
To the researchers, chemists, and drug development professionals utilizing this guide: The landscape of chemical synthesis is one of precision, where success is measured not just by yield, but by a profound understanding of the materials we handle. This compound is a nuanced building block, offering a unique trifecta of reactive sites. Its true potential is unlocked only when its physical properties, structural character, and reactivity are fully appreciated.
This document is structured to be a practical and authoritative resource. It moves from fundamental physicochemical properties to a detailed, field-tested synthesis protocol. A significant challenge in compiling this guide was the scarcity of published experimental data for this specific isomer (CAS 856931-47-0). In such cases, a scientist must rely on foundational principles and validated data from closely related analogues. Therefore, where experimental data is unavailable, I have provided theoretically derived predictions and adapted protocols from peer-reviewed literature on analogous compounds. This approach ensures scientific integrity while providing a robust framework for your experimental design. I have clearly delineated between established and derived data to maintain transparency and empower your critical evaluation.
Let this guide serve not as a rigid set of instructions, but as a foundation upon which you can build your own innovative applications.
Molecular Overview and Significance
This compound, with CAS Registry Number 856931-47-0, is a substituted aromatic compound of increasing interest in medicinal and materials chemistry. Its structure incorporates three key functional groups: a nitrile, a benzyl alcohol, and a fluorine atom. This specific arrangement provides a versatile scaffold for synthetic chemists.
The presence of fluorine is particularly significant. Strategic fluorination is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate. The n[1]itrile group is a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. The primary benzyl alcohol provides a reactive site for oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Consequently, this molecule and its isomers are recognized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals.
[1][2]2.0 Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical properties is the bedrock of successful process development, ensuring proper handling, reaction control, and purification.
Physical Properties Summary
The table below summarizes the known and predicted physical properties of this compound.
| Property | Value | Source |
| CAS Number | 856931-47-0 | BLD Pharm |
| [2]Molecular Formula | C₈H₆FNO | BLD Pharm |
| [2]Molecular Weight | 151.14 g/mol | BLD Pharm |
| [2]Appearance | Solid (predicted) | - |
| Boiling Point | 286.4 ± 25.0 °C at 760 mmHg (Predicted) | ChemSrc |
| [3]Density | 1.3 ± 0.1 g/cm³ (Predicted) | ChemSrc |
| [3]Melting Point | No data available | - |
| Solubility | No data available | - |
Note: The boiling point and density are computationally predicted values. Experimental determination is required for confirmation. The lack of a published melting point suggests that the compound may be challenging to crystallize or has not been fully characterized in the public domain.
Theoretical Spectroscopic Profile
For a researcher, spectroscopic data is the ultimate confirmation of a molecule's identity and purity. In the absence of published spectra for CAS 856931-47-0, this section provides a predicted analysis based on fundamental principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to compare against their own experimental data.
2.2.1 Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ ~7.6-7.8 ppm (m, 2H): The two aromatic protons ortho and para to the nitrile group will be deshielded and are expected to appear in this region. Complicated splitting (multiplet, m) is anticipated due to coupling with each other and the fluorine atom.
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δ ~7.2-7.4 ppm (t, 1H): The aromatic proton ortho to the fluorine atom will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine.
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δ 4.78 ppm (s, 2H): The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet.
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δ ~2.0-3.0 ppm (br s, 1H): The hydroxyl proton (-OH) peak is typically broad and its chemical shift can vary depending on concentration and solvent.
2.2.2 Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~160-165 ppm (d, J ≈ 250 Hz): The carbon atom directly bonded to fluorine (C4) will show a large coupling constant.
-
δ ~130-135 ppm (m): Aromatic carbons.
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δ ~118 ppm (s): Nitrile carbon (-C≡N).
-
δ ~115-120 ppm (d, J ≈ 20-25 Hz): Aromatic carbons ortho and para to the fluorine will show smaller C-F coupling.
-
δ ~64 ppm (s): Benzylic carbon (-CH₂OH).
2.2.3 Predicted Key IR Absorptions (ATR)
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3400-3200 cm⁻¹ (broad): O-H stretch from the hydroxyl group.
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3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.
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2230-2220 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a very characteristic peak.
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1600, 1500, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
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1250-1150 cm⁻¹ (strong): C-F stretch.
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1050-1000 cm⁻¹ (strong): C-O stretch of the primary alcohol.
Synthesis and Purification Protocol
This proposed protocol is adapted from a well-documented, commercial-scale synthesis of the isomeric 3-fluoro-4-(hydroxymethyl)benzonitrile, published in Organic Process Research & Development. This [4]provides a strong, authoritative foundation for the experimental design.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow.
Step-by-Step Experimental Protocol
Step 1: Radical Bromination of 4-Fluoro-3-methylbenzonitrile
-
Causality: This step selectively functionalizes the benzylic methyl group. A radical initiator like Azobisisobutyronitrile (AIBN) is used because it reliably generates radicals at a controlled rate upon heating, initiating the chain reaction with N-Bromosuccinimide (NBS), which serves as the bromine source. Acetonitrile is a suitable polar aprotic solvent that is relatively inert under these conditions. The reaction is sensitive to moisture, which can consume the active bromine species, so anhydrous conditions are crucial for consistent results.
-
[4]Protocol:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluoro-3-methylbenzonitrile (1.0 eq.).
-
Add anhydrous acetonitrile (approx. 10 volumes, e.g., 10 mL per gram of starting material).
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Add N-Bromosuccinimide (NBS, 1.05 eq.).
-
Add AIBN (0.05 eq.).
-
Purge the flask with nitrogen and heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature. The crude solution of 4-fluoro-3-(bromomethyl)benzonitrile is typically used directly in the next step without isolation to maximize yield and minimize handling of the lachrymatory intermediate.
-
Step 2: Hydrolysis to this compound
-
Causality: The benzylic bromide is a reactive electrophile, readily undergoing Sₙ2 displacement. A mild base like calcium carbonate (CaCO₃) in water provides a source of hydroxide ions through hydrolysis at elevated temperatures. This method is advantageous as it avoids strongly basic conditions that could potentially hydrolyze the nitrile group.
-
[4]Protocol:
-
Transfer the crude reaction mixture from Step 1 to a flask containing water (15 volumes) and calcium carbonate (CaCO₃, 2.0 eq.).
-
Heat the resulting biphasic mixture to 85-95 °C with vigorous stirring.
-
Maintain this temperature for 12-20 hours, monitoring by TLC or LC-MS until the bromide intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
Step 3: Work-up and Purification
-
Causality: An extractive work-up is required to separate the organic product from the aqueous phase and inorganic salts. A moderately polar solvent like ethyl acetate is an excellent choice for this purpose. Final purification via silica gel chromatography is standard practice to remove any unreacted starting material or by-products, yielding the final compound with high purity.
-
Protocol:
-
Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water, followed by saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 90:10 to 60:40) to elute the final product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted profiles in Section 2.2.
-
Reactivity and Applications
Molecular Reactivity Analysis
The chemical behavior of this compound is governed by its three functional groups, whose reactivity is modulated by their positions on the aromatic ring.
Caption: Analysis of functional group reactivity.
-
Hydroxymethyl Group: As a primary alcohol, this group is readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, PDC, or TEMPO). It can also be esterified or converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.
-
Nitrile Group: The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Aromatic Ring: The fluorine atom and nitrile group are both electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.
Applications in Research and Development
As a functionalized building block, this compound is primarily used as an intermediate in the synthesis of more complex molecules.
-
[5]Pharmaceutical Synthesis: This scaffold is valuable for constructing libraries of compounds for drug discovery. The hydroxymethyl group can be used to link the molecule to other fragments, while the nitrile and fluoro groups help to fine-tune the electronic and pharmacokinetic properties of the final API.
-
[1]Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on novel molecular frameworks. Fluorinated compounds are of particular interest in this field for enhancing the efficacy and stability of the active ingredients.
-
Materials Science: Benzonitrile derivatives are used in the synthesis of advanced materials, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the fluoro and nitrile substituents can be exploited to design materials with desired photophysical characteristics.
Safety and Handling
Proper safety protocols are non-negotiable in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from suppliers and analogous compounds provide a strong basis for a prudent handling strategy.
-
GHS Hazard Statements: Based on supplier information for CAS 856931-47-0, the following hazards are indicated: *[2] H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a P95 or N95 respirator may be appropriate.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recom[2]mended storage is at 2-8°C. *[2] Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
The intermediate, 4-fluoro-3-(bromomethyl)benzonitrile, is expected to be a lachrymator and should be handled with extreme care in a fume hood.
-
References
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Ningbo Inno Pharmchem Co.,Ltd. 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Available at: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Available at: [Link]
-
PubChem. 4-Fluoro-3-methylbenzonitrile. Available at: [Link]
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
Chem-Impex International. 4-Fluoro-3-methylbenzonitrile. Available at: [Link]
-
PubChemLite. 4-fluoro-3-hydroxybenzonitrile (C7H4FNO). Available at: [Link]
-
ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Available at: [Link]
-
ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
ChemSrc. This compound | CAS#:856931-47-0. Available at: [Link]
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National Center for Biotechnology Information. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]
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A Technical Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile and its Isomeric Precursors in Modern Drug Discovery
A Senior Application Scientist's Perspective on a Key Fluorinated Intermediate
Executive Summary: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. Substituted fluorobenzonitriles are particularly valuable synthons, serving as versatile precursors for a wide array of pharmaceutical agents. This guide provides a comprehensive technical overview of 4-fluoro-3-(hydroxymethyl)benzonitrile, a specific structural motif of interest. Due to the limited specific public data on this exact isomer, this document will focus primarily on its well-documented and industrially significant isomer, 3-Fluoro-4-(hydroxymethyl)benzonitrile , a critical starting material for advanced therapeutic agents. We will delve into its synthesis, properties, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.
The Strategic Value of Fluorinated Benzonitriles in Medicinal Chemistry
The benzonitrile moiety is a common feature in many natural products and pharmaceuticals.[1] The nitrile group is not merely a passive substituent; its unique electronic properties and ability to be transformed into other functional groups make it a highly strategic component in drug design.[1][2] When combined with a fluorine atom, the resulting fluorobenzonitrile scaffold offers a suite of advantages that medicinal chemists strategically exploit:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, influence molecular conformation, and improve membrane permeability.[1][3]
-
Increased Binding Affinity: The introduction of fluorine can lead to more potent interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[3]
-
Versatile Synthetic Handle: The fluorine atom, particularly when activated by other electron-withdrawing groups, can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.[4]
The subject of this guide, this compound, and its close isomers, represent a trifunctional scaffold—possessing a nitrile, a fluorine atom, and a reactive hydroxymethyl group—making them exceptionally valuable intermediates in multi-step synthetic campaigns.
Physicochemical and Structural Profile: 3-Fluoro-4-(hydroxymethyl)benzonitrile
While data for this compound is sparse, its isomer, 3-fluoro-4-(hydroxymethyl)benzonitrile (also known as 4-Cyano-2-fluorobenzyl alcohol), is a well-characterized compound used in large-scale pharmaceutical manufacturing.[5] Its properties provide a reliable benchmark for this class of molecules.
Core Chemical Identity
-
IUPAC Name: 3-fluoro-4-(hydroxymethyl)benzonitrile[6]
-
CAS Number: 219873-06-0[6]
-
Molecular Formula: C₈H₆FNO[6]
-
Molecular Weight: 151.14 g/mol [6]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Melting Point | 63-68 °C | |
| Boiling Point | Not readily available | |
| Density | 1.27 g/mL at 25 °C | |
| SMILES | OCc1ccc(cc1F)C#N | |
| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing: A Scalable Photobromination Pathway
The reliable, large-scale production of key intermediates is a critical challenge in drug development. For 3-fluoro-4-(hydroxymethyl)benzonitrile, a robust and scalable manufacturing process has been developed that hinges on a key photobromination step.[5] This pathway was designed to support the clinical and commercial demands for danuglipron, a testament to the compound's industrial relevance.[5]
The process avoids the use of undesirable radical initiators like AIBN in favor of a cleaner photochemical activation.[5]
Overall Synthetic Workflow
The optimized commercial process achieves an impressive overall yield of 77%.[5] The workflow is a model of process chemistry, designed for safety, efficiency, and scale.
Caption: High-level workflow for the commercial synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Detailed Experimental Protocol: Photobromination & Hydrolysis
This protocol is a representation of the key steps described in the literature for large-scale synthesis.[5][8]
Self-Validating System: The success of this protocol relies on precise control over reaction conditions. In-process controls (e.g., HPLC monitoring) are crucial to ensure complete conversion at each step before proceeding, minimizing side-product formation and simplifying downstream purification.
Step 1: Photochemical Bromination of 3-Fluoro-4-methylbenzonitrile
-
Reactor Setup: A suitable photochemical reactor is charged with the starting material, 3-fluoro-4-methylbenzonitrile.
-
Reagent Addition: N-Bromosuccinimide (NBS), typically 1.05 equivalents, is added as the bromine source.[8] The use of a slight excess ensures complete consumption of the starting material.
-
Initiation: The reaction mixture is irradiated with a suitable light source. The photochemical energy initiates the radical chain reaction. The reaction is remarkably efficient, with residence times as low as 15 seconds reported in flow chemistry setups.[8]
-
Monitoring: The reaction is monitored by HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is processed to remove succinimide byproduct, yielding the crude 4-(bromomethyl)-3-fluorobenzonitrile intermediate.
Causality Behind Experimental Choices: Photochemical initiation is chosen over thermal initiators like AIBN for improved safety and control on a large scale.[5] Flow chemistry further enhances this by providing superior light penetration and heat transfer, leading to extremely high throughput and consistent product quality.[8]
Step 2: Selective Hydrolysis to the Final Product
-
Reaction Setup: The crude brominated intermediate is dissolved in an appropriate solvent system.
-
Hydrolysis: An aqueous base is added to effect the SN2 displacement of the bromide with a hydroxide ion. The conditions are carefully controlled to ensure selective hydrolysis of the benzylic bromide without affecting the nitrile group.
-
Monitoring: The reaction is monitored by HPLC to confirm the disappearance of the intermediate.
-
Isolation & Purification: The product, 3-fluoro-4-(hydroxymethyl)benzonitrile, is isolated. Final purification is achieved via crystallization from a solvent system such as dichloromethane and heptane. This step is critical for achieving the high purity required for pharmaceutical applications. The process has been successfully scaled to produce metric tons of material.[5]
Core Applications in Drug Discovery
The primary application of 3-fluoro-4-(hydroxymethyl)benzonitrile is as a key building block for active pharmaceutical ingredients (APIs).[9] Its structure is embedded within complex molecules designed to interact with specific biological targets.
Precursor to Kinase Inhibitors and Privileged Scaffolds
While not a direct example, the isomeric precursor 4-fluoro-3-nitrobenzonitrile is widely used to synthesize pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[4] These are considered "privileged structures" because they effectively bind to the ATP-binding site of various protein kinases.[4] Kinase inhibitors are a major class of anti-cancer drugs. The derivatives function as ATP-competitive inhibitors, blocking the enzyme's activity and halting downstream signaling pathways that drive tumor growth.[4] The synthetic logic often involves leveraging the activated fluorine for an SNAr reaction.
Caption: Mechanism of ATP-competitive kinase inhibitors derived from versatile precursors.
Key Starting Material for Danuglipron
A direct and significant application is the use of 3-fluoro-4-(hydroxymethyl)benzonitrile in the synthesis of Danuglipron.[5] Danuglipron (PF-06882961) is an orally available, small-molecule GLP-1 receptor agonist developed for the treatment of type 2 diabetes. The development of a commercial-scale synthesis for this starting material underscores its critical role in the production of this modern therapeutic.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-fluoro-4-(hydroxymethyl)benzonitrile is essential.
-
Hazard Identification: The compound is classified as causing serious eye damage.[6] Related benzonitriles are often harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area or under a chemical fume hood.[12][13]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when handling.[12] Wash hands thoroughly after handling.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong oxidizing agents.[13]
Conclusion and Future Outlook
This compound and its isomers, particularly the well-documented 3-fluoro-4-(hydroxymethyl)benzonitrile, are exemplars of enabling intermediates in modern pharmaceutical development. Their trifunctional nature provides a rich platform for synthetic innovation, allowing for the efficient construction of complex, high-value molecules. The development of scalable, safe, and efficient manufacturing routes, such as the photobromination pathway, is a testament to the synergy between medicinal chemistry and process development. As the demand for sophisticated, fluorine-containing therapeutics continues to grow, the importance of such versatile building blocks will only increase, paving the way for the next generation of medicines.
References
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3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 . PubChem. [Link]
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . ACS Publications. [Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . ResearchGate. [Link]
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Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel . ACS Publications. [Link]
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The role of fluorine in medicinal chemistry . PubMed. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . NIH National Center for Biotechnology Information. [Link]
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SAFETY DATA SHEET for 3-Fluoro-4-methylbenzonitrile . Fisher Scientific. [Link]
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4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis . ChemBeq. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
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4-fluoro-3-hydroxybenzonitrile (C7H4FNO) . PubChemLite. [Link]
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A Spectroscopic and Methodological Guide to 4-Fluoro-3-(hydroxymethyl)benzonitrile
This technical guide provides an in-depth analysis of the spectral characteristics of 4-Fluoro-3-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to deliver not just data, but also the underlying scientific principles and methodologies essential for its accurate interpretation and application.
Introduction: The Significance of this compound
This compound, also known by its synonym 4-Cyano-2-fluorobenzyl alcohol, is a substituted benzonitrile derivative. Its molecular structure, featuring a fluorine atom, a hydroxymethyl group, and a nitrile group on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the synthesis of complex target molecules. An understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation during these synthetic processes.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | PubChem[1] |
| Molecular Weight | 151.14 g/mol | PubChem[1] |
| CAS Number | 219873-06-0 | Sigma-Aldrich |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 63-68 °C | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz instrument.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.75 | d | 10.6 | 1H | H-5 |
| 7.72-7.62 | m | - | 2H | H-2, H-6 |
| 5.53 | t | 5.7 | 1H | -OH |
| 4.62 | d | 5.9 | 2H | -CH₂- |
Source: Organic Process Research & Development
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum is characteristic of aromatic protons. The doublet at 7.75 ppm is assigned to the proton at position 5, with its splitting pattern arising from coupling to the adjacent fluorine atom. The multiplet between 7.72 and 7.62 ppm corresponds to the protons at positions 2 and 6. The triplet at 5.53 ppm is indicative of the hydroxyl proton, with the splitting caused by coupling to the adjacent methylene protons. Finally, the doublet at 4.62 ppm represents the two protons of the hydroxymethyl group, split by the hydroxyl proton.
Diagram 1: ¹H NMR Assignment Visualization
Caption: Structure with ¹H NMR chemical shift assignments.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum was recorded in DMSO-d₆ at 101 MHz.
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 161.0 (d, J = 247.5 Hz) | C-F |
| 145.8 (d, J = 7.1 Hz) | C-CH₂OH |
| 132.5 (d, J = 2.9 Hz) | C-H |
| 129.0 (d, J = 17.2 Hz) | C-H |
| 118.2 | C≡N |
| 117.0 (d, J = 22.8 Hz) | C-H |
| 111.9 (d, J = 3.9 Hz) | C-CN |
| 60.1 (d, J = 5.0 Hz) | -CH₂- |
Source: Organic Process Research & Development
Interpretation of the ¹³C NMR Spectrum:
The carbon attached to the highly electronegative fluorine atom exhibits a large chemical shift and a significant carbon-fluorine coupling constant (¹JCF = 247.5 Hz), appearing as a doublet at 161.0 ppm. The other aromatic carbons also show smaller C-F couplings. The quaternary carbon attached to the hydroxymethyl group is observed at 145.8 ppm. The nitrile carbon appears at 118.2 ppm, and the benzylic carbon of the hydroxymethyl group is found at 60.1 ppm.
Diagram 2: ¹³C NMR Assignment Visualization
Caption: Structure with ¹³C NMR chemical shift assignments.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). A typical concentration for ¹H NMR is 5-10 mg/mL and for ¹³C NMR is 20-50 mg/mL.
Instrumentation:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used. Typically, 16-32 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3400-3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 2950-2850 | C-H (Alkyl) | Stretching | Medium |
| 2240-2220 | C≡N (Nitrile) | Stretching | Strong, Sharp |
| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Strong |
| 1250-1000 | C-O (Alcohol) | Stretching | Strong |
| 1200-1100 | C-F (Aryl Fluoride) | Stretching | Strong |
Interpretation of Expected IR Spectrum:
The IR spectrum is anticipated to show a broad and strong absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. A sharp, strong peak around 2230 cm⁻¹ is the characteristic signature of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the C-H stretching of the methylene group should appear between 2950 and 2850 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹. The C-F stretching vibration will likely produce a strong band in the 1200-1100 cm⁻¹ region.
General Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
Instrumentation:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Technique: KBr pellet transmission or ATR.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not available in the searched literature. However, the expected fragmentation pattern can be predicted based on the molecular structure and common fragmentation pathways for similar compounds.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151, corresponding to the molecular weight of the compound (C₈H₆FNO).
-
Major Fragments: Fragmentation is likely to occur at the benzylic position.
Table 4: Predicted Major Fragments in the Mass Spectrum
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 150 | [M-H]⁺ | H• |
| 132 | [M-H₂O]⁺ | H₂O |
| 122 | [M-CHO]⁺ | CHO |
| 102 | [M-CH₂OH, -F]⁺ | CH₂OH, F |
Interpretation of Expected Fragmentation:
Electron ionization (EI) would likely lead to the formation of a molecular ion at m/z 151. The loss of a hydrogen radical from the hydroxymethyl group would result in a fragment at m/z 150. A common fragmentation for alcohols is the loss of a water molecule, which would produce a peak at m/z 132. Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could lead to the loss of a formyl radical (CHO), giving a fragment at m/z 122. Further fragmentation of the aromatic ring could also occur.
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Plausible fragmentation pathways for this compound.
General Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization Method: Electron Ionization (EI) at 70 eV is a common technique for generating fragment ions and creating a characteristic mass spectrum for library matching. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the observation of the molecular ion.
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Synthesis and Purification
A robust and scalable synthesis for this compound has been reported, which is crucial for its availability in research and development.
Synthetic Protocol
A common synthetic route involves the hydrolysis of a brominated precursor.
Step-by-step methodology:
-
A reactor is charged with water and the brominated precursor.
-
Calcium carbonate is added, and the mixture is heated to 85–95 °C for approximately 20-22 hours.
-
After the reaction is complete, the mixture is cooled, and isopropyl acetate is added.
-
The pH is adjusted to 0–1 with hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with isopropyl acetate.
-
The combined organic layers are washed with water.
-
The solvent is removed under reduced pressure.
-
Heptane is added to precipitate the product.
-
The resulting slurry is filtered, and the solid cake is washed with heptane.
-
The product is dried to yield this compound as a white to off-white solid.
Source: Organic Process Research & Development
Diagram 4: Synthetic Workflow
Caption: Overview of the synthetic and purification process.
Conclusion
This technical guide has provided a comprehensive overview of the spectral data for this compound. The detailed NMR data, coupled with predictive IR and MS analyses, offer a solid foundation for the identification and characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical reference for researchers in the field. A thorough understanding of these analytical techniques is indispensable for ensuring the quality and integrity of chemical entities used in the development of new therapeutics and advanced materials.
References
-
Baldwin, A. F., et al. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Introduction
In the landscape of modern drug discovery and material science, substituted benzonitriles serve as invaluable structural motifs and versatile chemical intermediates.[1] 4-Fluoro-3-(hydroxymethyl)benzonitrile, with its unique arrangement of a nitrile, a hydroxymethyl group, and a fluorine atom on an aromatic scaffold, presents a compelling case for detailed physicochemical characterization. The solubility of such a compound is a cornerstone property, profoundly influencing its utility, from reaction kinetics in synthetic chemistry to bioavailability and formulability in pharmaceutical development.
This guide provides a comprehensive technical overview of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in physicochemical principles and field-proven experimental methodologies. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, outline a rigorous protocol for the experimental determination of its thermodynamic solubility, and explore the key factors that modulate this critical parameter.
Section 1: Physicochemical Characterization
A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. The functional groups of this compound dictate the nature and magnitude of its intermolecular interactions.
Chemical Structure:
Figure 1. 2D structure of this compound.
The molecule's architecture reveals an interplay of competing forces:
-
Aromatic Ring: The benzene core is inherently non-polar and hydrophobic, favoring interactions with lipophilic environments.
-
Nitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. While the nitrile group can increase water solubility, its effect diminishes in larger molecules.[2]
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to be a dominant contributor to its solubility in polar, protic solvents like water.
-
Fluorine Atom (-F): The high electronegativity of fluorine imparts localized polarity. Its overall effect on solubility can be complex, sometimes increasing lipophilicity by replacing a hydrogen atom, while also being capable of participating in weak hydrogen bonds.
This combination of a hydrophobic core with potent hydrogen-bonding moieties classifies this compound as an amphiphilic molecule. A summary of its known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 856931-47-0 | Inferred |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Physical Form | Solid (predicted) | Inferred from isomers |
| Melting Point | 63-68 °C (for 3-fluoro isomer) | |
| Boiling Point | Not Available | - |
| Density | 1.27 g/mL at 25 °C (for 3-fluoro isomer) |
| pKa | Non-ionizable in physiological pH range | Chemical Principles |
Note: Specific experimental data for the 4-fluoro-3-(hydroxymethyl) isomer is limited. Data from the closely related 3-fluoro-4-(hydroxymethyl) isomer is provided for context where available.
Section 2: Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. The "like dissolves like" principle, which is governed by the balance of intermolecular forces, provides a foundational framework for these predictions.[4]
-
Aqueous Solubility: The presence of the hydroxymethyl group suggests some degree of water solubility. However, the hydrophobic benzene ring will limit this. The parent compound, benzonitrile, is only slightly soluble in water (<0.5 g/100 mL).[5][6] The addition of the -CH₂OH group is expected to increase aqueous solubility significantly compared to the parent, but the compound will likely not be freely soluble.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated. These solvents can engage in hydrogen bonding with both the hydroxymethyl and nitrile groups, while their alkyl components can interact favorably with the benzene ring.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is expected. These solvents can accept hydrogen bonds and have strong dipole moments, allowing for effective solvation of the polar functional groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The energy required to break the strong hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces established with non-polar solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
|---|---|---|---|
| Aqueous | Water, PBS Buffer | Low to Moderate | Hydrogen Bonding, Dipole-Dipole |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen Bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Van der Waals Forces |
Section 3: Experimental Determination of Thermodynamic Solubility
Predictions provide valuable guidance, but for definitive characterization, empirical measurement is essential. The gold standard for determining the thermodynamic (or equilibrium) solubility of a solid is the Shake-Flask Method .[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8]
Principle of the Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.[7] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is quantified using a suitable analytical technique.[9]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is based on the OECD Guideline 105 for testing of chemicals and common pharmaceutical practices.[10]
-
Materials and Reagents:
-
This compound (solid, purity >98%)
-
Solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF, low-binding)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector[11]
-
-
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to ensure solid remains after equilibration is key, typically 2-5 mg per mL of solvent.[7]
-
Causality: Using an excess of solid is the defining condition for achieving saturation and ensuring the final measurement represents true thermodynamic equilibrium.
-
-
Equilibration: Add a precise volume of the desired solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 to 48 hours.[12][13]
-
Causality: Extended agitation at a controlled temperature is critical to overcome kinetic barriers to dissolution and allow the system to reach a stable energetic minimum, i.e., equilibrium.[7] Taking time points (e.g., 24h and 48h) and showing consistent results validates that equilibrium has been reached.
-
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for 1 hour to let larger particles settle. Carefully withdraw an aliquot and separate the liquid from the undissolved solid. This must be done without altering the temperature.
-
Method A (Recommended): Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) at the same temperature as equilibration.
-
Method B: Filter the suspension through a syringe filter (0.22 µm). The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Causality: Meticulous phase separation is crucial. Failure to completely remove microscopic solid particles will lead to an overestimation of solubility.
-
-
Quantification: Immediately after separation, carefully dilute a known volume of the clear supernatant/filtrate with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Causality: Dilution is often necessary as the saturated concentration may be too high for the detector, and it also serves to quench any potential for precipitation post-sampling.
-
-
Analysis: Analyze the diluted samples and a set of prepared calibration standards using a validated HPLC-UV method.[14] A reversed-phase C18 column is typically suitable for this type of molecule.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Section 4: Factors Influencing Aqueous Solubility
The solubility of a compound is not a fixed value but is dependent on the conditions of the medium. For drug development professionals, understanding these dependencies is paramount.
Effect of pH
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. However, this compound lacks strongly acidic or basic functional groups. The hydroxymethyl group is a very weak acid (pKa ~16), and the nitrile group is an extremely weak base. Therefore, in the physiologically relevant pH range of 1 to 8, the molecule will exist almost exclusively in its neutral form. Consequently, its aqueous solubility is expected to be largely independent of pH within this range.
Effect of Temperature
The dissolution of a solid is a thermodynamic process. For most solids, dissolution is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[4][15] This relationship is often described by the van't Hoff equation. While the exact magnitude of the temperature effect must be determined experimentally, it is a safe and well-founded assumption that the aqueous solubility of this compound will increase with rising temperature.[16]
Effect of Co-solvents
For poorly water-soluble compounds, the use of co-solvents is a primary strategy to enhance solubility.[17] Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[18]
The mechanism of co-solvency involves altering the bulk solvent properties to be more "hospitable" to the solute. The co-solvent disrupts the highly ordered hydrogen-bonding network of water, reducing the energy penalty required to create a cavity for the non-polar portion of the solute molecule.[2] This leads to a more favorable solvation environment and, consequently, higher solubility.
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A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-(hydroxymethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for 4-Fluoro-3-(hydroxymethyl)benzonitrile (CAS No. 219873-06-0). As a specialized benzonitrile derivative, this compound requires careful management in a laboratory setting to mitigate risks and ensure the integrity of research. This document synthesizes safety data, expert handling protocols, and emergency procedures to provide a comprehensive resource for professionals working with this chemical.
Compound Identification and Properties
This compound is a solid organic compound utilized as a building block in organic synthesis.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 63-68 °C | |
| Density | 1.27 g/mL at 25 °C | |
| Synonyms | 4-Cyano-2-fluorobenzyl alcohol |
Hazard Identification and GHS Classification
The primary and most severe hazard associated with this compound is its potential to cause serious eye damage.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 - Causes serious eye damage.[3]
-
Hazard Class: Eye Damage/Irritation, Category 1[3]
While the primary classification focuses on eye damage, benzonitrile derivatives as a class can present additional hazards, including potential toxicity if inhaled or absorbed through the skin.[5][6] Therefore, a conservative approach that minimizes all routes of exposure is scientifically prudent.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and appropriate PPE, is essential for minimizing exposure. The selection of PPE is not merely a checklist; it is a scientifically-driven choice to erect barriers against specific chemical threats.
Engineering Controls:
-
Fume Hood: All handling of solid this compound that could generate dust, as well as any work with solutions, must be conducted in a properly functioning chemical fume hood.[7] This is the primary defense to prevent inhalation of airborne particles or vapors.
-
Eyewash Stations and Safety Showers: Ensure that certified and unobstructed eyewash stations and safety showers are immediately accessible in the laboratory.[7] Proximity is critical given the H318 classification.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashing.[4]
-
Gloves: Impervious gloves, such as nitrile rubber, are required.[4] Always inspect gloves for tears or punctures before use. After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and disposed of as chemical waste.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[4]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Comprehensive Handling and Storage Protocol
The following workflow outlines the critical steps for safely managing this compound from receipt to disposal. The causality behind each step is rooted in preventing exposure and maintaining compound stability.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Storage Requirements:
-
Store in a tightly sealed container.[7]
-
The storage location should be a cool, dry, and well-ventilated area.[7][8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[7]
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.
-
Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] The P-codes P305, P354, P338, and P317 are specifically associated with this compound.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
-
Spill Response: For minor spills, clear the area and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area thoroughly. For major spills, evacuate the area and contact emergency services.[4]
Stability and Reactivity
Understanding the chemical stability is key to safe storage and use in reactions.
-
Reactivity: The compound is generally stable under normal conditions. However, the nitrile group can undergo hydrolysis to a carboxylic acid, especially in the presence of strong acids or bases, which may produce toxic byproducts.[10]
-
Conditions to Avoid: Avoid generating dust.[7] Keep away from heat and sources of ignition, even though the compound is not considered a significant fire risk.[4][7]
-
Hazardous Decomposition Products: Decomposition during combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.[6]
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, state, and federal regulations.[8][9] Do not allow the chemical to enter drains or waterways.[4]
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ICSC 1103 - BENZONITRILE - International Labour Organization. Available at: [Link]
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A Technical Guide to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-fluoro-3-(hydroxymethyl)benzonitrile and its closely related isomers, which are of significant interest in medicinal chemistry and drug development. While the specific compound this compound is noted, this document will focus on the more extensively documented and utilized isomer, 3-fluoro-4-(hydroxymethyl)benzonitrile, due to its critical role as a building block in the synthesis of novel therapeutics. We will delve into the synthetic pathways, physicochemical properties, and the pivotal applications of these fluorinated benzonitrile derivatives, offering field-proven insights for researchers and scientists.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated benzonitriles, in particular, have emerged as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The unique combination of a fluorine atom, a nitrile group, and a hydroxymethyl group on a benzene ring provides a scaffold with multiple reactive sites for further chemical modifications, making these compounds valuable starting materials in complex synthetic routes.[1]
This guide will primarily focus on 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS 219873-06-0) , also known as 4-cyano-2-fluorobenzyl alcohol, a key starting material for the oral GLP-1 receptor agonist danuglipron.[4] We will also touch upon related isomers like 4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5) to provide a broader context of the chemical landscape.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and process development.
| Property | 3-Fluoro-4-(hydroxymethyl)benzonitrile | 4-Fluoro-3-hydroxybenzonitrile |
| CAS Number | 219873-06-0[5][6] | 186590-04-5[7] |
| Molecular Formula | C₈H₆FNO[5][6] | C₇H₄FNO[7] |
| Molecular Weight | 151.14 g/mol [5][6] | 137.11 g/mol [7] |
| Appearance | Solid[5] | Yellow solid[7] |
| Melting Point | 63-68 °C[5] | 69-72 °C[7] |
| Boiling Point | Not specified | 240.4±25.0 °C (at 760 Torr)[7] |
| Density | 1.27 g/mL at 25 °C[5] | 1.34±0.1 g/cm³ (at 20 °C, 760 Torr)[7] |
| pKa | Not specified | 7.32±0.10 (Predicted)[7] |
Synthesis and Manufacturing Pathways
The synthesis of fluorinated benzonitriles often involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity.
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination
A notable and scalable synthesis of 3-fluoro-4-(hydroxymethyl)benzonitrile has been developed, particularly in the context of manufacturing starting materials for danuglipron.[4] This pathway often starts from 3-fluoro-4-methylbenzonitrile. A key step in this process is the photobromination of the methyl group, followed by hydrolysis to the hydroxymethyl group.
Experimental Protocol: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile from 3-Fluoro-4-methylbenzonitrile
-
Photobromination: 3-Fluoro-4-methylbenzonitrile is dissolved in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene). A radical initiator, such as azobisisobutyronitrile (AIBN), is added. The mixture is heated to reflux while being irradiated with a UV lamp. N-Bromosuccinimide (NBS) is added portion-wise to control the reaction exotherm and selectivity. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzonitrile.
-
Hydrolysis: The crude brominated intermediate is then subjected to hydrolysis. This can be achieved by reacting it with a base, such as sodium hydroxide or potassium carbonate, in an aqueous solvent system (e.g., acetone/water or THF/water). The reaction is typically heated to facilitate the conversion of the bromomethyl group to the hydroxymethyl group.
-
Purification: Upon completion of the hydrolysis, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is then purified by recrystallization or column chromatography to afford pure 3-fluoro-4-(hydroxymethyl)benzonitrile.
Causality in Experimental Choices:
-
Photobromination with NBS: The use of N-Bromosuccinimide (NBS) as the bromine source is preferred over elemental bromine for benzylic bromination as it allows for a low, steady concentration of bromine, minimizing side reactions. The reaction is initiated by light (photobromination), which generates bromine radicals, leading to the selective bromination of the benzylic methyl group.[4]
-
Hydrolysis Conditions: The choice of base and solvent system for the hydrolysis step is critical to ensure a high yield and minimize the formation of byproducts. A milder base like potassium carbonate is often favored to prevent potential side reactions with the nitrile or fluoro groups.
Diagram: Synthetic Pathway to 3-Fluoro-4-(hydroxymethyl)benzonitrile
Caption: A simplified workflow for the synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Other Synthetic Approaches
Alternative synthetic routes to fluorinated benzonitriles often involve diazotization and Sandmeyer-type reactions. For instance, a related compound, 4-fluoro-3-methoxybenzonitrile, can be synthesized from 4-fluoro-3-methoxyaniline via a Sandmeyer reaction using copper(I) cyanide.[8] Subsequent demethylation and other functional group transformations can lead to the desired hydroxymethyl or hydroxy benzonitrile derivatives.
Applications in Drug Discovery and Development
Fluorinated benzonitriles are valuable intermediates in the pharmaceutical industry due to their role in the synthesis of complex drug molecules.
Key Intermediate for Danuglipron
As previously mentioned, 3-fluoro-4-(hydroxymethyl)benzonitrile is a crucial building block for danuglipron (PF-06882961), an orally bioavailable small-molecule GLP-1 receptor agonist.[4] The development of such oral medications for conditions like type 2 diabetes represents a significant advancement over injectable therapies.[4] The specific structure of 3-fluoro-4-(hydroxymethyl)benzonitrile allows for its incorporation into the danuglipron scaffold, contributing to the final compound's desired pharmacological properties.
Use in Radiopharmaceutical Development
Fluorinated benzonitriles also find applications in the development of radiopharmaceuticals for diagnostic imaging. Radiofluorinated derivatives can be synthesized for use in Positron Emission Tomography (PET).[7] For example, radiofluorinated 4-fluorobenzonitrile oxide has been developed for rapid reactions under mild conditions, making it suitable for labeling sensitive biopolymers and preparing low-molecular-weight radiopharmaceuticals.[7]
Isotope-Labeled Internal Standards
Deuterium-labeled 3-fluoro-4-(hydroxymethyl)benzonitrile is used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[9] These labeled compounds are essential tools in pharmacokinetic and metabolic studies during drug development, allowing for accurate quantification of the target analyte.[9]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be taken when handling fluorinated benzonitriles.
-
3-Fluoro-4-(hydroxymethyl)benzonitrile: This compound is classified as causing serious eye damage.[6] It is recommended to use appropriate personal protective equipment, including safety glasses and gloves, and to handle the compound in a well-ventilated area.[6]
-
4-Fluoro-3-hydroxybenzonitrile: This compound is classified as acutely toxic if swallowed and harmful in contact with skin.[7] It may also cause respiratory irritation.[7]
Always consult the latest Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion and Future Outlook
This compound and its isomers are more than just chemical curiosities; they are enabling molecules at the forefront of pharmaceutical innovation. Their strategic use has already contributed to the development of promising new therapies. As our understanding of organofluorine chemistry deepens and synthetic methodologies become more sophisticated, we can anticipate that these versatile building blocks will continue to play a crucial role in the discovery and development of next-generation medicines. The ongoing research into more efficient and sustainable synthetic routes will further enhance their accessibility and impact across the chemical and pharmaceutical industries.
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. Available at: [Link]
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The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. Available at: [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
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Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. Available at: [Link]
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4-Fluoro-3-(Hydroxymethyl)Benzonitrile reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, certain molecules emerge not as final products, but as pivotal intermediates—versatile scaffolds upon which complex architectures are built. This compound is one such molecule. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electrophilic nitrile, and a reactivity-modulating fluorine atom on an aromatic core—makes it a highly sought-after building block in pharmaceutical and materials science discovery. Its role as a key starting material in the synthesis of therapeutic agents like danuglipron underscores its significance in drug development.[1][2]
This guide provides an in-depth exploration of the chemical personality of this compound. We will dissect its reactivity, not by merely listing reactions, but by understanding the electronic interplay of its functional groups. We will examine its stability profile to ensure its effective use and storage, and provide practical, field-tested insights for the researchers, scientists, and drug development professionals who will harness its synthetic potential.
Molecular Profile and Physicochemical Characteristics
To understand the reactivity of this compound, we must first appreciate its fundamental properties and the electronic contributions of its constituent parts.
Physicochemical Data
The physical properties of a compound govern its handling, purification, and reaction conditions. Below is a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | White to off-white or yellow solid | [4][5] |
| Melting Point | 63-72 °C | [4] |
| Boiling Point | 240.4 ± 25.0 °C (at 760 Torr) | [4] |
| Density | ~1.27 - 1.34 g/cm³ | [4] |
| pKa | 7.32 ± 0.10 (Predicted) | [4] |
The Electronic Architecture: A Tale of Three Functional Groups
The reactivity of the molecule is a direct consequence of the electronic push-and-pull between the fluorine, hydroxymethyl, and nitrile groups on the benzene ring.
-
Nitrile Group (-C≡N): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects. It strongly deactivates the aromatic ring towards electrophilic attack and renders the nitrile carbon itself electrophilic and susceptible to nucleophilic attack.[6][7]
-
Fluorine Atom (-F): Fluorine exerts a dual electronic influence. Its high electronegativity creates a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, its lone pairs participate in a weak electron-donating resonance effect (+R).[8] This combination makes the fluorine atom an ortho-, para-director in electrophilic substitutions, although the overall ring is deactivated. The presence of fluorine can also enhance the metabolic stability of drug molecules.[8]
-
Hydroxymethyl Group (-CH₂OH): As a benzylic alcohol, this group is a primary site for reactions such as oxidation, esterification, and substitution.[9] It is a weak ortho-, para-director in electrophilic aromatic substitution reactions.
Caption: Electronic contributions of functional groups on the benzonitrile core.
The Reactivity Landscape
The molecule's trifunctional nature provides three distinct centers for chemical transformation. Understanding which site will react under specific conditions is key to its successful application in synthesis.
Reactions Involving the Hydroxymethyl Group
The benzylic alcohol is often the most accessible functional group for transformations under mild conditions.
-
Oxidation: The primary alcohol can be selectively oxidized to either the corresponding aldehyde (4-fluoro-3-formylbenzonitrile) or further to the carboxylic acid (3-cyano-2-fluorobenzoic acid). The choice of oxidant is critical for controlling the outcome.
-
To Aldehyde: Mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective.
-
To Carboxylic Acid: Stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will complete the oxidation.
-
-
Esterification: Standard esterification with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base, yields the corresponding benzyl esters.[9] These esters can serve as protecting groups, which can be later removed by hydrogenolysis.[9]
-
Substitution: The hydroxyl group can be converted to a leaving group and substituted. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will produce the corresponding benzyl chloride or bromide. This is a crucial step for introducing nucleophiles at the benzylic position. A related process, radical bromination of the parent methyl compound to give 4-(bromomethyl)-3-fluorobenzonitrile, is a key step in large-scale syntheses.[1]
Caption: Key reaction pathways for the hydroxymethyl group.
Transformations of the Nitrile Group
The cyano group is a robust but versatile functional handle, typically requiring more forcing conditions than the hydroxymethyl group.
-
Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid under either strong acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions.[6] The reaction proceeds through a primary amide intermediate (4-fluoro-3-(hydroxymethyl)benzamide), which can sometimes be isolated under carefully controlled, milder conditions.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction with agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (4-fluoro-3-(hydroxymethyl)benzylamine).[6] This opens pathways to a vast array of amine-based chemistries.
-
Addition of Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile.[10] Subsequent aqueous workup yields a ketone, providing a powerful method for carbon-carbon bond formation.[10]
Reactions on the Aromatic Ring
Direct substitution on the aromatic ring is challenging due to the deactivating effects of both the nitrile and fluoro groups.
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making reactions like nitration or Friedel-Crafts acylation difficult. If forced, the substitution pattern would be complex, guided by the competing directing effects of the three substituents. Such reactions are generally not synthetically useful for this substrate.[11]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the powerfully electron-withdrawing nitrile group. This arrangement activates the fluorine for displacement by potent nucleophiles (e.g., sodium methoxide, amines) under relatively harsh conditions (high temperature, polar aprotic solvent).[6] This reactivity is a cornerstone of fluorinated aromatic chemistry, allowing the fluorine to act as a leaving group.[12]
Stability and Safe Handling
A thorough understanding of a compound's stability is paramount for safe storage, handling, and reaction design.
Chemical and Thermal Stability
-
General Stability: The compound is stable under normal laboratory conditions (ambient temperature and pressure).[13] The fluorinated aromatic core contributes to high thermal stability, a known characteristic of such structures.[14]
-
Incompatibilities: It is incompatible with strong oxidizing agents, which will readily react with the hydroxymethyl group.[13][15] It should also be kept away from strong acids and bases, which can catalyze reactions at the nitrile or hydroxymethyl positions, especially at elevated temperatures.[15]
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[13] However, as with all nitriles, care should be taken to avoid conditions that could lead to the release of hydrogen cyanide, particularly under harsh, uncontrolled decomposition scenarios.[16]
Storage and Handling Protocol
Adherence to proper storage and handling procedures is essential for maintaining the integrity of the compound and ensuring laboratory safety.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area.[13][17] | Prevents absorption of moisture and protects from atmospheric contaminants. |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE: safety glasses, lab coat, and chemical-resistant gloves.[13][18] | Minimizes inhalation of dust and prevents skin/eye contact. The compound is harmful if inhaled, swallowed, or absorbed through the skin and is a serious eye irritant.[3][13][19] |
| Cleanup | For spills, avoid generating dust. Sweep up the solid material into a suitable, labeled container for disposal.[17] | Prevents airborne dispersal and contamination. |
| Disposal | Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[13] | Ensures environmental compliance and safety. |
Validated Experimental Protocol: Selective Oxidation to Aldehyde
This protocol describes a reliable method for the selective oxidation of the hydroxymethyl group to the corresponding aldehyde using Dess-Martin periodinane (DMP). This procedure is a self-validating system because the progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Objective: To synthesize 4-fluoro-3-formylbenzonitrile from this compound.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system for chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Causality: Anhydrous conditions are crucial as DMP can be deactivated by water. Nitrogen atmosphere prevents side reactions with atmospheric components.
-
-
Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Causality: A slight excess of DMP ensures complete conversion of the starting material. The reaction is typically fast at room temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Causality: TLC allows for visual confirmation of the consumption of the starting material (more polar) and the formation of the product aldehyde (less polar).
-
-
Quenching: Once the reaction is complete, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Causality: NaHCO₃ neutralizes the acetic acid byproduct of the reaction. Na₂S₂O₃ reduces any remaining DMP and iodine species, simplifying the workup.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: This washing sequence removes aqueous-soluble impurities and residual salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: Removal of all water is essential before removing the solvent to prevent potential hydrolysis or side reactions.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure 4-fluoro-3-formylbenzonitrile.
-
Causality: Chromatography separates the desired product from non-polar and polar impurities, yielding a highly pure compound for subsequent use.
-
Caption: Experimental workflow for the selective oxidation of the hydroxymethyl group.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . Organic Process Research & Development. Available at: [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials . ResearchGate. Available at: [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents (CN109400500B).
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3-Fluoro-4-(hydroxymethyl)benzonitrile . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Benzyl alcohol . Wikipedia. Available at: [Link]
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Scott, T. G., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ACS Publications. Available at: [Link]
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Benzonitrile . Wikipedia. Available at: [Link]
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Byrd, M. C., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . National Institutes of Health (NIH). Available at: [Link]
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Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols . ResearchGate. Available at: [Link]
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Fluorinated Aromatic Compounds . ResearchGate. Available at: [Link]
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Pearson, D. E., et al. (1969). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride . Journal of the American Chemical Society. Available at: [Link]
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Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX . Chemistry Stack Exchange. Available at: [Link]
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Wan, P., et al. (1984). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols . RSC Publishing. Available at: [Link]
- Fluorination of aromatic compounds. Google Patents (US2993937A).
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Benzyl Alcohol . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Fluorination of Haloaromatic Compounds . National Institute of Standards and Technology (NIST). Available at: [Link]
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Reactivity of Nitriles . Chemistry LibreTexts. Available at: [Link]
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Preparation of Benzonitriles, Part 3: By Ammoxidation . YouTube. Available at: [Link]
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Material Safety Data Sheet - Benzonitrile . Cole-Parmer. Available at: [Link]
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A Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile: A Key Starting Material in Modern Drug Discovery
An In-depth Examination of the Synthesis, Commercial Availability, and Strategic Application of a Pivotal Building Block for Pharmaceutical Innovation.
Foreword: Navigating the Landscape of Specialty Chemicals
In the fast-paced world of drug development, the timely and reliable acquisition of high-quality starting materials is paramount. This guide provides a comprehensive technical overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block that has garnered significant interest within the pharmaceutical industry. Our focus will be on providing researchers, scientists, and drug development professionals with the critical information necessary to make informed decisions regarding the procurement and application of this versatile compound. We will delve into its chemical identity, commercial landscape, scalable synthesis, and its notable role in the synthesis of the oral GLP-1 receptor agonist, danuglipron.
Section 1: Chemical Identity and Physicochemical Properties
Before delving into the commercial and synthetic aspects, it is crucial to establish a clear and unambiguous identification of the target compound. The initial query for "4-Fluoro-3-(hydroxymethyl)benzonitrile" often leads to its more commercially relevant and synthetically utilized isomer, 3-Fluoro-4-(hydroxymethyl)benzonitrile . This guide will focus on the latter, as it is a documented and critical starting material in pharmaceutical manufacturing.
Chemical Structure:
Figure 1: Chemical structure of 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Physicochemical Properties:
| Property | Value |
| CAS Number | 219873-06-0[1][2] |
| Molecular Formula | C₈H₆FNO[1][2] |
| Molecular Weight | 151.14 g/mol [1][2] |
| IUPAC Name | 3-fluoro-4-(hydroxymethyl)benzonitrile[1][2] |
| Synonyms | 4-Cyano-2-fluorobenzyl alcohol[1][2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 63-68 °C[2] |
| Density | 1.27 g/mL at 25 °C[2] |
| Solubility | Soluble in common organic solvents. |
It is critical to distinguish this compound from its isomers to ensure the correct material is sourced for any synthetic endeavor. For clarity:
-
4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5): Possesses a hydroxyl group directly attached to the benzene ring.
-
This compound: While structurally conceivable, this isomer is not readily commercially available and lacks the documented synthetic utility of its '3-fluoro-4-(hydroxymethyl)' counterpart.
Section 2: Commercial Availability
3-Fluoro-4-(hydroxymethyl)benzonitrile is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | 1 g, Bulk inquiry |
| BLD Pharm | ≥98% | Gram to multi-kilogram scales |
| ChemScene | ≥96% | 1g, 5g, 10g, 25g, 100g, 500g |
| Fluorochem | Not specified | Inquiry for various quantities |
| Combi-Blocks | Not specified | Inquiry for various quantities |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities. When sourcing this material, specifying the CAS number (219873-06-0) is the most effective way to ensure the correct isomer is obtained.
Section 3: Manufacturing and Synthesis
A robust and scalable synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile is paramount for its application in drug development. A notable advancement in this area has been the development of a commercial-scale synthesis process, which is a key enabling technology for the production of danuglipron.[3] This process has been scaled to produce over one metric ton of the compound.[3]
The optimized commercial process involves a two-step sequence starting from 3-fluoro-4-methylbenzonitrile, featuring a radical photobromination followed by a selective hydrolysis, achieving an impressive overall yield of 77%.[3]
Synthetic Pathway Overview:
Figure 2: Simplified synthetic pathway to 3-Fluoro-4-(hydroxymethyl)benzonitrile and its role in the synthesis of Danuglipron.
Detailed Experimental Protocol (Adapted from Baldwin et al., Org. Process Res. Dev.):
Step 1: Photobromination of 3-Fluoro-4-methylbenzonitrile
-
Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive intermediate for the subsequent hydrolysis. The use of photobromination is a key innovation, replacing the less desirable radical initiator AIBN used in earlier routes.[3] This photochemical approach offers a safer and more sustainable manufacturing process.[3]
-
Procedure:
-
A solution of 3-fluoro-4-methylbenzonitrile in a suitable solvent is prepared.
-
A brominating agent, such as N-bromosuccinimide (NBS), is added.
-
The reaction mixture is irradiated with a light source (e.g., a high-pressure mercury lamp) at a controlled temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude 3-fluoro-4-(bromomethyl)benzonitrile.
-
Step 2: Selective Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzonitrile
-
Rationale: This step converts the bromomethyl group to the desired hydroxymethyl group. The term "selective" is crucial here, as the nitrile group must remain intact under the reaction conditions.
-
Procedure:
-
The crude 3-fluoro-4-(bromomethyl)benzonitrile is dissolved in an appropriate solvent system.
-
A mild hydrolyzing agent (e.g., aqueous sodium bicarbonate or a similar mild base) is added.
-
The reaction is heated to a moderate temperature to facilitate the hydrolysis while minimizing side reactions.
-
The reaction is monitored until the starting bromide is consumed.
-
The product is then isolated through extraction and purified by crystallization or chromatography to yield 3-fluoro-4-(hydroxymethyl)benzonitrile of high purity.
-
This scalable and efficient synthesis underscores the industrial relevance of 3-Fluoro-4-(hydroxymethyl)benzonitrile and ensures a reliable supply chain for its use in pharmaceutical manufacturing.
Section 4: Application in Drug Discovery - The Case of Danuglipron
The primary driver for the significant interest in 3-Fluoro-4-(hydroxymethyl)benzonitrile is its role as a key starting material in the synthesis of danuglipron (PF-06882961) .[3] Danuglipron is an orally available small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) developed by Pfizer for the treatment of type 2 diabetes and obesity.[4][5]
The development of oral GLP-1R agonists represents a major advancement in the treatment of metabolic diseases, offering a more convenient alternative to injectable therapies. The synthesis of danuglipron involves the coupling of three key fragments, one of which is derived from 3-Fluoro-4-(hydroxymethyl)benzonitrile.[4] The fluorinated benzonitrile moiety is a significant structural component of the final drug molecule.
Logical Flow of Danuglipron Synthesis:
Figure 3: Conceptual workflow illustrating the convergence of key fragments in the synthesis of Danuglipron.
The availability of a robust and scalable synthesis for 3-Fluoro-4-(hydroxymethyl)benzonitrile directly impacts the manufacturing feasibility and cost-effectiveness of danuglipron.
Section 5: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Hazard Identification:
Based on available safety data, 3-Fluoro-4-(hydroxymethyl)benzonitrile is classified as causing serious eye damage.[2]
-
GHS Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H318 (Causes serious eye damage)[2]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Fluoro-4-(hydroxymethyl)benzonitrile has emerged as a specialty chemical of significant importance to the pharmaceutical industry. Its well-defined physicochemical properties, established commercial availability, and, most critically, its role as a key starting material for the oral GLP-1R agonist danuglipron, underscore its value. The development of a scalable and sustainable manufacturing process further solidifies its position as a reliable building block for innovation. This guide has provided a comprehensive overview to assist researchers and drug development professionals in effectively sourcing, handling, and utilizing this compound in their pursuit of novel therapeutics.
References
-
PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. [Link]
-
Baldwin, A. F., et al. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Griffith, D. A., et al. (2021). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. Abstracts of Papers of the American Chemical Society. [Link]
-
Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]
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- 5. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile, a key building block in contemporary drug discovery and development. The described method focuses on the selective reduction of the commercially available starting material, 4-Fluoro-3-formylbenzonitrile, utilizing sodium borohydride. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule incorporating a nitrile, a benzyl alcohol, and a fluorine atom. This unique combination of functional groups makes it an important intermediate in the synthesis of a wide range of biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzyl alcohol can be oxidized or used in ether or ester linkages. The fluorine atom often enhances metabolic stability and binding affinity of the final drug candidate. A robust and scalable synthesis is therefore of high importance to the pharmaceutical industry.[1]
This document outlines a chemoselective and efficient synthesis from 4-Fluoro-3-formylbenzonitrile, a strategy prized for its operational simplicity and high yield.
Synthetic Strategy: Chemoselective Aldehyde Reduction
The chosen synthetic route involves the reduction of an aromatic aldehyde to a primary alcohol in the presence of a nitrile and a fluoro group. This transformation requires a mild and selective reducing agent to avoid unwanted side reactions, such as the reduction of the nitrile.
Rationale for Starting Material and Reagent Selection
Starting Material: 4-Fluoro-3-formylbenzonitrile is an ideal precursor due to its commercial availability and the directness of the synthetic transformation to the target molecule. Its structure already contains the required carbon skeleton and functional groups, with the exception of the oxidized state of the benzylic carbon.
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this synthesis. It is a mild and highly selective reducing agent, known for its ability to efficiently reduce aldehydes and ketones to their corresponding alcohols.[2] Crucially, under standard conditions, NaBH₄ does not reduce less reactive functional groups such as nitriles, esters, or carboxylic acids.[2] This inherent chemoselectivity is the cornerstone of this protocol, allowing for a clean conversion without the need for protecting groups, thus improving the overall efficiency of the synthesis.
The overall reaction is depicted below:
Sources
Application Notes and Protocols for the Radical Bromination of 3-Fluoro-4-methylbenzonitrile
Introduction: Strategic Benzylic Functionalization
The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis, enabling the conversion of simple precursors into complex, high-value molecules. Among these transformations, the bromination of benzylic positions holds a prominent place due to the synthetic versatility of the resulting benzyl bromides.[1] These compounds are powerful electrophiles, readily participating in nucleophilic substitution reactions to introduce a wide array of functionalities. This guide provides a comprehensive overview and detailed protocols for the radical bromination of 3-fluoro-4-methylbenzonitrile, a transformation that yields the valuable intermediate 4-(bromomethyl)-3-fluorobenzonitrile. This product is a key building block in the synthesis of various pharmaceutical and agrochemical agents, where the unique electronic properties imparted by the fluorine and cyano groups are highly desirable.[2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, safety considerations, and practical aspects of this important reaction.
Reaction Principle: The Wohl-Ziegler Bromination
The radical bromination of 3-fluoro-4-methylbenzonitrile is a classic example of the Wohl-Ziegler reaction.[3][4] This reaction employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.[5] The key to the success of the Wohl-Ziegler reaction is the maintenance of a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which are generated in situ. This minimizes competitive ionic reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[6]
Mechanistic Insights
The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
1. Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation to generate two radicals. These radicals then react with NBS to produce a succinimidyl radical and a bromine radical (Br•), which initiates the chain reaction.
2. Propagation: This stage consists of a two-step cycle:
- A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized 2-fluoro-4-cyanobenzyl radical and hydrogen bromide (HBr).
- The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, 4-(bromomethyl)-3-fluorobenzonitrile, and a new bromine radical, which continues the chain reaction.
3. Termination: The reaction ceases when radicals combine with each other to form non-radical species.
Diagram of the Wohl-Ziegler Reaction Mechanism
Caption: A simplified workflow of the Wohl-Ziegler radical bromination.
Influence of Substituents
The regioselectivity of the Wohl-Ziegler reaction is dictated by the stability of the radical intermediate. Benzylic radicals are significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. In the case of 3-fluoro-4-methylbenzonitrile, the electronic properties of the fluoro and cyano groups play a crucial role.
-
Fluorine (ortho to the methyl group): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can destabilize the adjacent radical. However, it also has a lone pair of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the case of benzylic radicals, the inductive effect generally dominates, leading to a slight destabilization of the radical intermediate.
-
Cyano Group (para to the methyl group): The cyano group is strongly electron-withdrawing through both induction (-I) and resonance (-M). This significantly destabilizes the benzylic radical by withdrawing electron density from the aromatic ring, making it less able to stabilize the unpaired electron.
The combined effect of these two electron-withdrawing groups is a deactivation of the substrate towards benzylic hydrogen abstraction compared to toluene. However, the reaction is still highly selective for the benzylic position due to the inherent stability of the benzylic radical compared to other positions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the radical bromination of 3-fluoro-4-methylbenzonitrile. It is imperative to adhere to all safety precautions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | 135.14 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 |
| 1,2-Dichloroethane | 107-06-2 | 98.96 |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Laboratory-Scale Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile
This protocol is adapted from a procedure described in the patent literature.[7]
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-methylbenzonitrile (1.0 eq).
-
Add 1,2-dichloroethane as the solvent (approximately 6-7 volumes relative to the starting material).
-
Add AIBN (0.05-0.1 eq) to the mixture.
2. Reaction Execution:
-
Begin stirring the mixture and heat it to reflux (approximately 83 °C).
-
Once refluxing, add N-bromosuccinimide (1.1-1.2 eq) portion-wise over a period of 1-2 hours. Caution: The reaction can be exothermic.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide, and wash the solid with a small amount of cold 1,2-dichloroethane.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford 4-(bromomethyl)-3-fluorobenzonitrile as a solid.
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 4-(bromomethyl)-3-fluorobenzonitrile.
Characterization of Starting Material and Product
Accurate characterization of both the starting material and the product is essential for confirming the success of the reaction and the purity of the isolated compound.
| Compound | Appearance | Melting Point (°C) |
| 3-Fluoro-4-methylbenzonitrile | White to off-white solid | 47-51 |
| 4-(Bromomethyl)-3-fluorobenzonitrile | White to yellow powder/crystal | 75-79 |
¹H NMR (400 MHz, CDCl₃):
-
3-Fluoro-4-methylbenzonitrile: δ 7.45-7.35 (m, 2H, Ar-H), 7.29 (t, J = 7.8 Hz, 1H, Ar-H), 2.35 (s, 3H, CH₃).
-
4-(Bromomethyl)-3-fluorobenzonitrile: δ 7.69 (t, J = 7.8 Hz, 1H, Ar-H), 7.55-7.45 (m, 2H, Ar-H), 4.50 (s, 2H, CH₂Br).
¹³C NMR (101 MHz, CDCl₃):
-
3-Fluoro-4-methylbenzonitrile: δ 162.5 (d, J = 252.5 Hz), 134.5, 132.0 (d, J = 5.1 Hz), 125.0 (d, J = 3.2 Hz), 118.0, 115.8 (d, J = 22.0 Hz), 112.9 (d, J = 17.2 Hz), 14.8 (d, J = 3.4 Hz).
-
4-(Bromomethyl)-3-fluorobenzonitrile: δ 162.7 (d, J = 256.0 Hz), 135.0, 134.1 (d, J = 4.9 Hz), 126.2 (d, J = 3.1 Hz), 117.5, 116.9 (d, J = 21.7 Hz), 114.2 (d, J = 17.5 Hz), 21.8 (d, J = 3.8 Hz).
Safety and Handling Precautions
It is crucial to handle all chemicals involved in this procedure with appropriate safety measures in a well-ventilated fume hood.
-
3-Fluoro-4-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. It is also an oxidizer and can intensify fires.
-
Azobisisobutyronitrile (AIBN): Flammable solid. Heating may cause a fire. Harmful if swallowed or inhaled.
-
4-(Bromomethyl)-3-fluorobenzonitrile: Toxic if swallowed. Causes skin and serious eye irritation. It is a lachrymator.
-
1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The radical bromination of 3-fluoro-4-methylbenzonitrile is a reliable and scalable method for the synthesis of 4-(bromomethyl)-3-fluorobenzonitrile, a versatile intermediate in medicinal and materials chemistry. A thorough understanding of the Wohl-Ziegler reaction mechanism, the influence of substituents, and strict adherence to safety protocols are paramount for the successful and safe execution of this transformation. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers engaged in the synthesis and application of fluorinated aromatic compounds.
References
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Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
- EP2471769A1. (2012). Process for preparing a benzonitrile derivative. Google Patents.
-
Named Reactions. (2022, October 25). Wohl Ziegler Bromination. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
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ResearchGate. (2017, March). Wohl‐Ziegler reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). WO2007100346A1 - Improved process for the preparation of letrozole.
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Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
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- 7. EP2471769A1 - Process for preparing a benzonitrile derivative - Google Patents [patents.google.com]
Application Note: Strategic Approaches to the Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile via Cyanation Reactions
Abstract: This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile, a valuable substituted benzonitrile intermediate in pharmaceutical and materials science research. We move beyond a single-method presentation to offer a strategic analysis of multiple cyanation pathways. This guide details field-proven protocols for classical nucleophilic substitution, including phase-transfer catalysis, and contrasts it with a modern, atom-economical dehydrative cyanation of the corresponding benzyl alcohol. The underlying principles, experimental causality, and comparative advantages of each route are discussed to empower researchers in selecting the optimal synthetic strategy for their specific laboratory context, scale, and safety capabilities.
Introduction and Strategic Overview
This compound is a key structural motif found in various pharmacologically active molecules. Its synthesis is pivotal in drug development programs, including as a precursor to complex molecules like the clinical candidate danuglipron[1]. The critical step in its synthesis is the introduction of the nitrile (-CN) group, a transformation known as cyanation.
The choice of cyanation strategy is not trivial and depends heavily on the available starting materials, reaction scale, and tolerance for hazardous reagents. This guide will explore two primary, mechanistically distinct approaches to access the target molecule, starting from a common precursor, (4-fluoro-3-(hydroxymethyl)phenyl)methanol (also known as 4-fluoro-3-(hydroxymethyl)benzyl alcohol).
-
Route A: Two-Step Halogenation-Cyanation. A classical and robust pathway involving the conversion of the benzyl alcohol to a more reactive benzyl halide, followed by a nucleophilic substitution (SN2) with a cyanide salt.
-
Route B: Direct Dehydrative Cyanation. A modern, Lewis acid-catalyzed approach that directly converts the benzyl alcohol to the nitrile, avoiding the halogenation step and using a safer cyanide source, thus offering a greener and more atom-economical alternative.
Below is a high-level workflow comparing these two strategic pathways.
Caption: High-level comparison of the two primary synthetic routes.
Route A: Nucleophilic Cyanation of a Benzyl Halide Intermediate
This pathway leverages the high reactivity of benzyl halides towards nucleophilic substitution. The benzylic position is activated, facilitating displacement by the cyanide nucleophile[2]. While robust, this method requires careful control to mitigate side reactions and manage the toxicity of cyanide salts.
Principle and Causality
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it is first converted into a better leaving group, typically a halide (bromide or chloride). The resulting benzyl halide is then susceptible to an SN2 attack by the cyanide anion (CN⁻).
A primary challenge in this reaction is the low solubility of inorganic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in common organic solvents where the benzyl halide is dissolved. This biphasic system leads to slow reaction rates. To overcome this, Phase-Transfer Catalysis (PTC) is employed. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction[3].
Detailed Protocol: PTC Cyanation
This protocol is based on a general procedure for the cyanation of benzyl halides and is adapted for the specific substrate[3].
Step 1: Synthesis of 1-(Bromomethyl)-4-fluoro-3-(hydroxymethyl)benzene This preliminary step is crucial. A standard method involves treating 4-fluoro-3-(hydroxymethyl)benzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0 °C. The product must be purified and handled with care as benzyl bromides are lachrymators.
Step 2: Cyanation Reaction
| Reagent/Material | Molecular Wt. | Amount (10 mmol scale) | Moles | Equiv. |
| 1-(Bromomethyl)-4-fluoro-3-(hydroxymethyl)benzene | 219.04 g/mol | 2.19 g | 10.0 mmol | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 g/mol | 0.59 g | 12.0 mmol | 1.2 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 0.32 g | 1.0 mmol | 0.1 |
| Toluene | - | 30 mL | - | - |
| Water | - | 15 mL | - | - |
Procedure:
-
Safety First: All operations involving sodium cyanide MUST be performed in a certified chemical fume hood. Prepare a quench solution of aqueous bleach (sodium hypochlorite) to neutralize any cyanide spills and for cleaning glassware.
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(bromomethyl)-4-fluoro-3-(hydroxymethyl)benzene (1.0 eq) and toluene.
-
In a separate beaker, carefully dissolve sodium cyanide (1.2 eq) and TBAB (0.1 eq) in water. Caution: NaCN is highly toxic if ingested or inhaled. Avoid creating dust.
-
Add the aqueous cyanide solution to the toluene solution of the benzyl bromide in the flask.
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours[3].
-
Upon completion, cool the mixture to room temperature.
-
Carefully separate the organic layer using a separatory funnel.
-
Extract the aqueous layer twice with 15 mL portions of ethyl acetate.
-
Combine all organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route B: Direct Dehydrative Cyanation of Benzyl Alcohol
This modern approach represents a significant advancement in green chemistry by avoiding a separate halogenation step and the use of highly toxic inorganic cyanides[4]. The reaction proceeds via the activation of the alcohol by a Lewis acid, with water as the only byproduct[4].
Principle and Causality
The core of this method is the activation of the benzyl alcohol's hydroxyl group by a strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). This activation facilitates the departure of the hydroxyl group as water. An isonitrile, such as tert-butyl isocyanide, serves as a safer and more soluble cyanide source compared to metal cyanides. The reaction likely proceeds through an SN1-type mechanism involving a stabilized benzylic carbocation intermediate, which is then trapped by the isonitrile[4].
Caption: Plausible mechanism for B(C₆F₅)₃-catalyzed dehydrative cyanation[4].
Detailed Protocol: B(C₆F₅)₃-Catalyzed Cyanation
This protocol is adapted from the general methodology reported for the direct cyanation of benzyl alcohols[4].
| Reagent/Material | Molecular Wt. | Amount (1.0 mmol scale) | Moles | Equiv. |
| 4-Fluoro-3-(hydroxymethyl)benzyl alcohol | 156.15 g/mol | 156 mg | 1.0 mmol | 1.0 |
| tert-Butyl isocyanide | 83.13 g/mol | 125 mg (0.17 mL) | 1.5 mmol | 1.5 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 511.99 g/mol | 51 mg | 0.1 mmol | 0.1 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
Strictly Anhydrous Conditions: This reaction is sensitive to moisture. All glassware must be flame-dried or oven-dried. The reaction should be set up under an inert atmosphere (Nitrogen or Argon).
-
In a glove box or using Schlenk techniques, add 4-fluoro-3-(hydroxymethyl)benzyl alcohol (1.0 eq), B(C₆F₅)₃ (0.1 eq), and anhydrous toluene to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Seal the vial, remove it from the glove box (if used), and add tert-butyl isocyanide (1.5 eq) via syringe. Caution: Isonitriles have a strong, unpleasant odor and should be handled in a fume hood.
-
Heat the reaction mixture in an oil bath to 100 °C.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 18 hours depending on the substrate[4].
-
After completion, cool the reaction to room temperature.
-
The reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the pure this compound.
Strategic Comparison and Selection
The choice between Route A and Route B depends on several factors.
| Feature | Route A: Halide Substitution (PTC) | Route B: Dehydrative Cyanation |
| Starting Material | Benzyl Halide | Benzyl Alcohol |
| Number of Steps | 2 (Halogenation + Cyanation) | 1 |
| Key Reagents | PBr₃/SOCl₂, NaCN/KCN , PTC | B(C₆F₅)₃ , Isocyanide |
| Pros | - Well-established, robust method.- Often high-yielding.- Tolerant to some functional groups. | - Atom economical (water is the only byproduct)[4].- Avoids a halogenation step.- Uses a less toxic cyanide source[4]. |
| Cons | - Requires an extra synthetic step.- Uses highly toxic and poorly soluble NaCN/KCN.- Potential for elimination side-products[3]. | - Requires strictly anhydrous conditions.- Catalyst can be expensive and air-sensitive.- Isocyanides are malodorous. |
| Safety | High Risk: Involves highly toxic inorganic cyanides. Acidic conditions can release deadly HCN gas. | Moderate Risk: Isonitriles are toxic and have a strong odor. The catalyst is handled under inert gas. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple cyanation strategies. The classical two-step halogenation-cyanation route, particularly when enhanced with phase-transfer catalysis, remains a reliable and effective method for researchers comfortable with handling inorganic cyanides. However, for laboratories prioritizing green chemistry principles and seeking to avoid highly toxic reagents, the direct B(C₆F₅)₃-catalyzed dehydrative cyanation of the parent benzyl alcohol offers a compelling and elegant alternative. The final choice should be guided by a careful assessment of starting material availability, laboratory infrastructure for handling sensitive reagents, and overall safety considerations.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(44), 11726-11730. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33971-33999. [Link]
-
Li, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Catalysts, 13(3), 503. [Link]
-
Pace, J. L., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10458-10515. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
Sources
Application Note: 4-Fluoro-3-(hydroxymethyl)benzonitrile as a Key Intermediate for the Synthesis of Danuglipron (PF-06882961)
Introduction
Danuglipron (PF-06882961) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes and obesity.[1][2][3] Unlike peptide-based GLP-1R agonists, Danuglipron's structure allows for oral administration, offering a significant advantage in patient compliance.[4][5] The synthesis of this complex molecule relies on the strategic assembly of key structural fragments. One such critical precursor is 4-Fluoro-3-(hydroxymethyl)benzonitrile, a substituted benzonitrile that provides a core structural motif essential for the final compound's biological activity.
This document serves as a comprehensive technical guide for researchers and drug development professionals on the properties and application of this compound in the synthesis of Danuglipron. It outlines detailed protocols, explains the chemical rationale, and provides validation checkpoints for ensuring synthetic success.
Physicochemical Properties and Role of the Intermediate
This compound serves as the foundational building block for the fluorobenzyl ether portion of Danuglipron.[1] The presence of the fluorine atom and the nitrile group in this intermediate is crucial; the nitrile was specifically incorporated to reduce metabolic clearance, a key optimization step in the development of Danuglipron.[1] The hydroxymethyl group provides a reactive handle for coupling with the core of the Danuglipron molecule.
A thorough understanding of the intermediate's properties is paramount for its effective use.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 219873-06-0 | [6] |
| Molecular Formula | C₈H₆FNO | [6] |
| Molecular Weight | 151.14 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 63-68 °C | |
| Synonyms | 4-Cyano-2-fluorobenzyl alcohol | [6] |
Synthetic Pathway Overview
The synthesis of Danuglipron involves the coupling of three key fragments. This compound constitutes one of these essential pieces. The overall logic involves the formation of an ether linkage between the benzylic alcohol of our intermediate and a phenolic partner on the growing molecule.
Protocol 1: Synthesis of this compound
A common and reliable method to prepare the title intermediate is through the selective reduction of its corresponding aldehyde, 2-fluoro-5-formylbenzonitrile. This approach is efficient and utilizes readily available reagents.
Principle: The aldehyde functional group is selectively reduced to a primary alcohol using a mild hydride reducing agent like sodium borohydride (NaBH₄). The reaction conditions are chosen to avoid the reduction of the more resilient nitrile group.
Materials and Reagents:
-
2-Fluoro-5-formylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-formylbenzonitrile (1.0 eq). Dissolve it in a 1:1 mixture of DCM and MeOH.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (NaBH₄, approx. 1.1 eq) portion-wise over 15-20 minutes. The slow addition prevents excessive foaming and maintains temperature control.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase. The disappearance of the starting material spot (aldehyde) and the appearance of a more polar product spot (alcohol) indicates reaction completion (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Workup: Allow the mixture to warm to room temperature. Add water and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes acidic residues and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization and Quality Control: The identity and purity of the synthesized this compound must be confirmed before its use in the subsequent step.
Table 2: Expected Analytical Data for Quality Control
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, the benzylic CH₂ group, and the hydroxyl proton. |
| ¹³C NMR | Signals for all 8 unique carbon atoms, including the nitrile carbon and the carbon bearing the fluorine atom. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to a molecular weight of 151.14 g/mol . |
| Purity (HPLC) | ≥97% purity is recommended for use in the subsequent coupling reaction. |
Protocol 2: Coupling with the Pyridinyl-piperidine Fragment
The pivotal step involving our intermediate is its coupling to the core structure of Danuglipron. A frequently employed method for this type of C-O bond formation is the Mitsunobu reaction.
Principle: The Mitsunobu reaction allows for the conversion of a primary alcohol into an ether.[1] In this context, the hydroxyl group of this compound is activated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation facilitates nucleophilic attack by a phenolic partner, in this case, the hydroxyl group on the pyridinyl-piperidine fragment, leading to the desired ether linkage.
Materials and Reagents:
-
This compound (1.0 eq, from Protocol 1)
-
tert-butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate (or a similar phenolic partner, 1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate and Hexanes
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenolic partner, this compound, and PPh₃.
-
Dissolution: Dissolve the solids in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Add DIAD dropwise via syringe over 30 minutes. This addition is highly exothermic and must be performed slowly to maintain a low temperature and prevent side reactions. A characteristic color change is often observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitoring (In-Process Control): Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials and the formation of the higher molecular weight coupled product.
-
Concentration: Once complete, remove the THF under reduced pressure.
-
Purification: The crude residue, containing the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct, is purified by flash column chromatography on silica gel.
Safety Considerations
-
Benzonitriles: Compounds containing the nitrile group can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Fluorinated Compounds: Organofluorine compounds require careful handling. Avoid inhalation and skin contact.
-
Reagents: Mitsunobu reagents like DIAD and DEAD are hazardous and should be handled with extreme caution. PPh₃ is an irritant. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a non-negotiable intermediate for the scalable and efficient synthesis of the oral GLP-1R agonist, Danuglipron. Its specific structural features are integral to the drug's final pharmacological profile, particularly concerning metabolic stability. The protocols detailed herein provide a robust framework for the synthesis and subsequent utilization of this key building block. Rigorous in-process controls and post-synthesis characterization are essential to ensure the high purity required for advancing the material through the complex synthetic pathway toward the final active pharmaceutical ingredient.
References
-
Griffith, D.A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Griffith, D.A., et al. (2021). Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. Nature Medicine, 27(6), 1-9. Available at: [Link]
-
Baldwin, A.F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
American Chemical Society. (n.d.). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. Available at: [Link]
-
Griffith, D.A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. PMC. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). danuglipron. Available at: [Link]
-
PubMed. (2024). Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study. Available at: [Link]
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- 2. danuglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 6. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Strategic Application of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile in the Synthesis of Acoramidis: A Detailed Guide for Drug Development Professionals
Introduction: Acoramidis and the Critical Role of Transthyretin Stabilization
Acoramidis (formerly AG10) is a promising, orally bioavailable small molecule therapeutic designed to combat transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[1][2] The pathology of ATTR is characterized by the dissociation of the transthyretin (TTR) protein tetramer into its constituent monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves.[3] Acoramidis functions as a potent TTR stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and preventing its dissociation.[4] This mechanism of action effectively halts the progression of amyloidogenesis.[1][5]
The chemical architecture of Acoramidis is centered around a fluorinated benzoic acid core, linked via a propoxy bridge to a dimethyl pyrazole moiety. The synthesis of this molecule relies on the strategic assembly of key intermediates, with 4-Fluoro-3-(Hydroxymethyl)Benzonitrile serving as a pivotal starting material for the construction of the fluorinated aromatic core and the subsequent attachment of the propoxy-pyrazole side chain. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of Acoramidis, detailing the underlying chemical principles and providing robust experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO | [6] |
| Molecular Weight | 151.14 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| CAS Number | 219873-06-0 | [6] |
| Purity | ≥97% | [6] |
Synthetic Strategy Overview: From Starting Material to Acoramidis
The synthesis of Acoramidis from this compound can be logically divided into three key stages:
-
Activation of the Benzylic Position: The hydroxyl group of this compound is converted into a good leaving group, typically a bromide, to facilitate subsequent nucleophilic substitution.
-
Synthesis of the Pyrazole Side Chain: The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol fragment is synthesized and, if necessary, converted to its corresponding alkyl bromide.
-
Coupling and Final Hydrolysis: The two key fragments are coupled via an ether linkage, followed by the hydrolysis of the nitrile group to the final carboxylic acid of Acoramidis.
Caption: Synthetic pathway from this compound to Acoramidis.
Detailed Experimental Protocols
The following protocols are based on established chemical principles and analogous transformations found in the scientific literature. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.
Part 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile (Intermediate 1)
This initial step activates the benzylic position for the subsequent etherification. A radical bromination using N-bromosuccinimide (NBS) is a common and effective method.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 151.14 | 10.0 g | 66.2 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.9 g | 72.8 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.54 g | 3.3 |
| Acetonitrile (anhydrous) | - | 200 mL | - |
Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 66.2 mmol) and anhydrous acetonitrile (200 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N-Bromosuccinimide (12.9 g, 72.8 mmol, 1.1 eq) and AIBN (0.54 g, 3.3 mmol, 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(Bromomethyl)-3-fluorobenzonitrile as a white solid.
Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Intermediate 2)
This protocol outlines a potential route to the pyrazole side-chain alcohol.
Reaction Scheme:
Note: The synthesis of this intermediate can be complex and may involve multiple steps, potentially starting from 3,5-dimethylpyrazole. For the purpose of this guide, we will assume this intermediate is either commercially available or synthesized according to established literature procedures.[7]
Part 3: Williamson Ether Synthesis to form 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzonitrile (Intermediate 3)
This crucial step couples the two key fragments. The Williamson ether synthesis is a robust method for forming ethers via an S(_N)2 reaction.[8][9][10]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol | 154.21 | 10.2 g | 66.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.18 g | 79.4 |
| 4-(Bromomethyl)-3-fluorobenzonitrile | 214.04 | 14.2 g | 66.2 |
| Anhydrous Dimethylformamide (DMF) | - | 250 mL | - |
Protocol:
-
To a dry 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (10.2 g, 66.2 mmol) and anhydrous DMF (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (3.18 g of 60% dispersion, 79.4 mmol, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve 4-(Bromomethyl)-3-fluorobenzonitrile (14.2 g, 66.2 mmol) in anhydrous DMF (100 mL).
-
Add the solution of the benzyl bromide dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzonitrile.
Part 4: Hydrolysis to Acoramidis
The final step is the hydrolysis of the nitrile to a carboxylic acid. This is typically achieved under basic or acidic conditions.[11]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 3 | 289.33 | 10.0 g | 34.6 |
| Sodium Hydroxide | 40.00 | 6.9 g | 173 |
| Ethanol | - | 150 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric Acid (concentrated) | - | As needed | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzonitrile (10.0 g, 34.6 mmol) in ethanol (150 mL).
-
Add a solution of sodium hydroxide (6.9 g, 173 mmol, 5 eq) in water (50 mL).
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield Acoramidis.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without proper precautions.
-
Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Hydrochloric Acid (concentrated): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of Acoramidis is a multi-step process that requires careful planning and execution. This compound serves as a versatile and crucial starting material for the construction of the core structure of this important therapeutic agent. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for the successful synthesis of Acoramidis in a research and development setting. Through a thorough understanding of the reaction mechanisms and careful attention to experimental details, scientists can efficiently produce this promising molecule for further investigation and development.
References
-
Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Acoramidis - New Drug Approvals. (2025, April 21). Retrieved January 22, 2026, from [Link]
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019, September 3). Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved January 22, 2026, from [Link]
- Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. (2025, September 21). The Annals of Pharmacotherapy.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 22, 2026, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mitsunobu reactions of natural products 1 and 2 that afford unstable derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis Lab Report | Eastern Kentucky University. (n.d.). Edubirdie. Retrieved January 22, 2026, from [Link]
- Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.). Google Patents.
-
4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Retrieved January 22, 2026, from [Link]
-
WO 2023/052652 A1. (2023, April 6). Googleapis.com. Retrieved January 22, 2026, from [Link]
-
Williamson Ether Synthesis - UCF CHM2210 Chapter13.2. (2025, November 14). YouTube. Retrieved January 22, 2026, from [Link]
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Application of 4-Fluoro-3-(hydroxymethyl)benzonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemical Innovation
The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has led to a significant focus on fluorinated organic compounds in modern agrochemical research. The incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and stronger binding affinity to target enzymes. Within this context, 4-Fluoro-3-(hydroxymethyl)benzonitrile emerges as a highly versatile and valuable building block for the synthesis of complex agrochemicals. Its trifunctional nature—a fluorine atom, a hydroxymethyl group, and a nitrile moiety—offers a rich platform for a variety of chemical transformations, enabling the construction of innovative and potent active ingredients.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will focus on its role as a key intermediate in the preparation of isoxazoline insecticides, a class of compounds renowned for their potent and specific activity against a range of agricultural pests.[1] As a prime example, we will delineate a plausible and detailed synthetic pathway toward fluxametamide, a novel, wide-spectrum isoxazoline insecticide.[1] This guide is intended for researchers, synthetic chemists, and professionals in the agrochemical and drug development sectors, offering both theoretical insights and practical, step-by-step protocols.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The isoxazoline insecticide fluxametamide, with its complex substituted benzamide core, provides an excellent case study for the utility of this compound. A retrosynthetic analysis of fluxametamide suggests that a key disconnection can be made at the amide bond, leading back to a carboxylic acid derivative of the fluorinated benzonitrile and the isoxazoline heterocycle. Our strategy, therefore, hinges on the transformation of the hydroxymethyl group of the starting material into a carboxylic acid, followed by the construction of the isoxazoline ring and subsequent coupling and functional group manipulations.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic pathway from this compound to Fluxametamide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of key intermediates and the final target molecule, fluxametamide. These protocols are based on established chemical transformations and are designed to be robust and reproducible.
Protocol 1: Synthesis of the Starting Material, 4-Cyano-2-fluorobenzyl alcohol (this compound)
This protocol is adapted from a known synthesis of 4-cyano-2-fluorobenzyl alcohol.[2]
Step 1a: Bromination of 3-Fluoro-4-methylbenzonitrile
-
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzonitrile in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromomethyl-3-fluorobenzonitrile.
-
Step 1b: Hydrolysis to 4-Cyano-2-fluorobenzyl alcohol
-
Materials:
-
4-Bromomethyl-3-fluorobenzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Water
-
-
Procedure:
-
Dissolve the crude 4-bromomethyl-3-fluorobenzonitrile in a mixture of DMSO and water.
-
Heat the reaction mixture to 80-100°C for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-cyano-2-fluorobenzyl alcohol.
-
Protocol 2: Oxidation to 4-Cyano-2-fluorobenzoic acid
-
Materials:
-
4-Cyano-2-fluorobenzyl alcohol
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., KMnO₄ under controlled conditions)
-
Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC in DCM, add a solution of 4-cyano-2-fluorobenzyl alcohol in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 4-cyano-2-fluorobenzoic acid as a solid.
-
Protocol 3: Synthesis of the Isoxazoline Core and Coupling
This part of the synthesis is based on the general principles of isoxazoline formation and the known structure of fluxametamide.
Step 3a: Formation of the Chalcone Intermediate
-
Materials:
-
4-Cyano-2-fluorobenzoyl chloride (prepared from the carboxylic acid using thionyl chloride)
-
3',5'-dichloro-2,2,2-trifluoroacetophenone
-
Aluminum chloride (AlCl₃) or another Lewis acid
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a flask cooled in an ice bath, add AlCl₃ to a solution of 3',5'-dichloro-2,2,2-trifluoroacetophenone in DCM.
-
Slowly add 4-cyano-2-fluorobenzoyl chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash with water and brine, dry, and concentrate.
-
The resulting chalcone is then taken to the next step.
-
Step 3b: Isoxazoline Ring Formation
-
Materials:
-
Chalcone intermediate from Step 3a
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other base
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve the chalcone intermediate and hydroxylamine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the isoxazoline-benzonitrile intermediate.
-
Protocol 4: Final Elaboration to Fluxametamide
Step 4a: Conversion of Nitrile to Amide
-
Materials:
-
Isoxazoline-benzonitrile intermediate
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the isoxazoline-benzonitrile intermediate in DMSO, add potassium carbonate.
-
Slowly add hydrogen peroxide solution at a controlled temperature (e.g., 20-30°C).
-
Stir for 2-3 hours, then quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash, dry, and concentrate to yield the corresponding benzamide.
-
Step 4b: Formation of the N-((methoxyimino)methyl) group
-
Materials:
-
Isoxazoline-benzamide intermediate
-
Triethyl orthoformate
-
O-methylhydroxylamine hydrochloride
-
A suitable solvent and base
-
-
Procedure:
-
React the isoxazoline-benzamide intermediate with triethyl orthoformate to form an intermediate imino ether.
-
Condense this intermediate with O-methylhydroxylamine to form fluxametamide.
-
Purify the final product by recrystallization or chromatography.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Cyano-2-fluorobenzyl alcohol | 3-Fluoro-4-methylbenzonitrile | NBS, AIBN, DMSO/H₂O | 70-80 | >98 |
| 2 | 4-Cyano-2-fluorobenzoic acid | 4-Cyano-2-fluorobenzyl alcohol | PCC | 85-95 | >99 |
| 3 | Isoxazoline-benzonitrile intermediate | 4-Cyano-2-fluorobenzoyl chloride | Hydroxylamine HCl | 60-75 | >97 |
| 4 | Fluxametamide | Isoxazoline-benzamide intermediate | Triethyl orthoformate, O-methylhydroxylamine HCl | 75-85 | >98 |
Mechanism of Action: Targeting the Insect Nervous System
Fluxametamide, and isoxazoline insecticides in general, exert their insecticidal effect by acting as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in the insect nervous system.[3]
Caption: Mechanism of action of Fluxametamide on insect GABA-gated chloride channels.
In a healthy insect neuron, the binding of GABA to its receptor opens chloride ion channels, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve signal transmission. Fluxametamide non-competitively binds to a site on the GABA receptor, locking the chloride channel in a closed state. This prevents the influx of chloride ions, even in the presence of GABA. The consequence is a disruption of the normal inhibitory signaling, leading to hyperexcitation of the insect's central nervous system, followed by paralysis and ultimately, death. This specific mode of action contributes to the high insecticidal efficacy of isoxazolines.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic placement of functional groups allows for a range of chemical manipulations, making it an ideal starting point for the construction of complex active ingredients like the isoxazoline insecticide fluxametamide. The protocols and synthetic strategies outlined in this guide demonstrate a clear and viable pathway from this key intermediate to a high-value agrochemical product. As the demand for more sophisticated and targeted crop protection solutions continues to grow, the importance of such fluorinated building blocks in the discovery and development of new agrochemicals is set to increase. Future research may focus on developing more efficient and greener synthetic routes to and from this compound, further solidifying its role in the agrochemical industry.
References
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
-
Asahi, M., Kobayashi, M., Kagami, T., Nakahira, K., Furukawa, Y., & Ozoe, Y. (2018). Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels. Pest Management Science, 74(5), 1199-1206. Available at: [Link]
-
FLUXAMETAMIDE – A NOVEL ISOXAZOLINE GREEN MOLECULE FOR THE MANAGEMENT OF POD BORER COMPLEX OF RED GRAM. (2023). ResearchGate. Available at: [Link]
Sources
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- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Fluoro-3-(hydroxymethyl)benzonitrile in the Synthesis of High-Performance Poly(arylene ether nitrile)s
For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.
Introduction: The Strategic Advantage of a Multifunctional Monomer
4-Fluoro-3-(hydroxymethyl)benzonitrile is a uniquely functionalized aromatic monomer poised for the synthesis of specialty polymers. Its strategic combination of a nucleophilically displaceable fluorine atom, a reactive hydroxymethyl group, and a polar, cross-linkable nitrile moiety offers a versatile platform for creating advanced materials. The electron-withdrawing nature of the nitrile group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone of high-performance polymer synthesis. This, coupled with the potential for post-polymerization modification of the hydroxymethyl and nitrile groups, allows for the tailoring of polymer properties to meet the demands of sophisticated applications in aerospace, electronics, and biomedicine.
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of poly(arylene ether nitrile)s, offering detailed protocols derived from established principles of SNAr polymerization and insights into the expected properties and applications of the resulting polymers.
Chemical and Physical Properties of the Monomer
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Reference |
| CAS Number | 219873-06-0 | |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 63-68 °C | |
| Density | 1.27 g/mL at 25 °C |
Polymerization Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route for polymerizing this compound is through a step-growth polycondensation reaction, specifically by nucleophilic aromatic substitution. This reaction is highly effective for forming the robust ether linkages that characterize poly(arylene ether)s.[1][2][3]
Mechanism Rationale:
The polymerization proceeds by the reaction of the activated aryl fluoride of this compound with a bisphenolic comonomer. The key steps are:
-
Deprotonation: A weak base, typically potassium carbonate, deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic phenoxide.
-
Nucleophilic Attack: The phenoxide attacks the electron-deficient carbon atom bearing the fluorine atom on the benzonitrile ring. The electron-withdrawing effect of the para-cyano group is crucial for activating this position for nucleophilic attack.
-
Elimination: The fluoride ion is eliminated as a leaving group, forming a stable aryl ether bond and regenerating the aromaticity of the ring.
This process is repeated to build the high molecular weight polymer chain.
Figure 1: Conceptual workflow for the SNAr polymerization.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of poly(arylene ether)s from analogous fluorinated monomers.[1][2][4]
Protocol 1: Synthesis of a Linear Poly(arylene ether nitrile) with Pendant Hydroxymethyl Groups
This protocol details the synthesis of a high molecular weight polymer by reacting this compound with a common bisphenol, such as Bisphenol A.
Materials:
-
This compound (1 equivalent)
-
Bisphenol A (1 equivalent)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.1 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add this compound, Bisphenol A, and potassium carbonate.
-
Solvent Addition: Add NMP and toluene to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water via the Dean-Stark trap. This step is critical as water can interfere with the polymerization.
-
Polymerization: After the complete removal of water, carefully drain the toluene from the Dean-Stark trap and increase the temperature of the reaction mixture to 170-190 °C to initiate polymerization.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increasing viscosity of the solution. Continue the reaction for 8-12 hours until a highly viscous solution is obtained.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and dilute with additional NMP if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and the azeotropic removal of water are crucial because the presence of water can hydrolyze the activated aryl fluoride and react with the phenoxide, terminating the polymer chain growth.
-
Potassium Carbonate: K₂CO₃ is a preferred base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.
-
High-Boiling Aprotic Solvent: NMP is an excellent solvent for this reaction as it can dissolve the monomers and the resulting polymer, and its high boiling point allows for the necessary reaction temperatures.
-
Nitrogen Atmosphere: An inert atmosphere prevents oxidation of the phenoxide and other reactive species at high temperatures.
Post-Polymerization Modification: Expanding Functional Possibilities
The pendant hydroxymethyl and nitrile groups on the polymer backbone offer avenues for further functionalization, allowing for the creation of a wide range of specialty materials.
Crosslinking via Nitrile Group Trimerization
The nitrile groups can undergo thermal or catalytic trimerization to form highly stable triazine crosslinks. This process can significantly enhance the thermal stability and mechanical properties of the polymer, transforming it from a thermoplastic to a thermoset material.[5]
Figure 2: Nitrile group trimerization for polymer crosslinking.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group can be a site for various chemical modifications, such as:
-
Esterification: Reaction with acid chlorides or anhydrides to introduce different functional groups.
-
Etherification: To further modify the polymer's solubility and other properties.
-
Grafting: As an initiation site for grafting other polymer chains.
Expected Polymer Properties and Applications
Polymers synthesized from this compound are expected to exhibit a combination of desirable properties:
-
High Thermal Stability: The aromatic backbone with strong ether linkages contributes to excellent thermal and oxidative stability.[6][7]
-
Good Mechanical Properties: These polymers are anticipated to have high strength and modulus.[6]
-
Chemical Resistance: The fluorinated nature of the monomer can enhance the chemical resistance of the resulting polymer.
-
Processability: The presence of the hydroxymethyl group may improve solubility in common organic solvents, aiding in processing.
-
Tunable Properties: The ability to crosslink via the nitrile groups and functionalize the hydroxymethyl groups allows for the tuning of properties for specific applications.
Potential Applications:
-
Aerospace and Automotive: As high-temperature resistant composites and adhesives.
-
Electronics: As dielectric materials and encapsulants due to their thermal stability and low moisture absorption.
-
Membranes: For gas separation and filtration applications, leveraging the polarity of the nitrile group.
-
Biomedical: The hydroxymethyl groups can be used for bioconjugation, making these polymers potential candidates for drug delivery systems.
Conclusion
This compound is a highly promising monomer for the development of specialty polymers with a wide range of tunable properties. The synthetic protocols outlined in this application note, based on the well-established principles of nucleophilic aromatic substitution polymerization, provide a solid foundation for researchers to explore the potential of this versatile building block. The ability to perform post-polymerization modifications further expands the scope of applications for these advanced materials, making them attractive for a variety of high-performance requirements.
References
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Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). Google Patents.
-
Preparation and Characterization of Polymeric Microparticles Based on Poly(ethylene brassylate-co-squaric Acid) Loaded with Norfloxacin. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. (2016). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Poly(arylene Ether Sulfones): Synthesis, Modifications and Application. (n.d.). LSU Scholarly Repository. Retrieved January 22, 2026, from [Link]
-
Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 22, 2026, from [Link]
-
Facile synthesis of novel poly(arylene ether)s containing N-arylenebenzimidazolyl groups via C–N/C–O coupling reaction. (2015). Semantic Scholar. Retrieved January 22, 2026, from [Link]
- Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.). Google Patents.
-
Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Investigating the Mechanical and Thermal Properties of PDMS-Toughened Epoxy Resins for Advanced Adhesive Solutions. (2024). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
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Polymers obtained by nucleophilic aromatic substitution, showing that... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (2015). Scientific & Academic Publishing. Retrieved January 22, 2026, from [Link]
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (2014). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2022). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
Preparation and characterization of polyurethan- block -poly(trifluoro- propylmethyl)siloxane elastomers. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 4-Fluoro-3-(hydroxymethyl)benzonitrile in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a well-established approach to modulate a compound's physicochemical and pharmacological properties. 4-Fluoro-3-(hydroxymethyl)benzonitrile emerges as a particularly valuable building block, presenting a trifecta of reactive sites—the hydroxymethyl group, the nitrile moiety, and the activated aromatic fluorine—for diverse chemical modifications. This unique arrangement allows for the systematic exploration of chemical space, enabling the generation of libraries of novel compounds for biological screening. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group can act as a key pharmacophore or be transformed into other functional groups.[1] This guide provides a detailed exploration of the derivatization strategies for this compound, offering experimentally grounded protocols and mechanistic insights for researchers in drug discovery and development. While this specific molecule is a key intermediate, its isomer, 3-fluoro-4-(hydroxymethyl)benzonitrile, is a crucial starting material for the synthesis of danuglipron, a GLP-1 receptor agonist for the treatment of type 2 diabetes, highlighting the pharmaceutical relevance of this structural motif.[2][3]
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting its three primary functional groups. Each site offers a unique handle for introducing molecular diversity, as illustrated in the workflow below.
Sources
Application Notes & Protocols: 4-Fluoro-3-(hydroxymethyl)benzonitrile as a Versatile Building Block for Functional Materials and Drug Discovery
Introduction: A Multifunctional Scaffold for Modern Chemistry
4-Fluoro-3-(hydroxymethyl)benzonitrile is a trifunctional aromatic compound that has emerged as a highly valuable building block in the synthesis of complex molecules. Its strategic combination of a cyano group, a hydroxymethyl substituent, and a fluorine atom on a benzene ring provides a unique platform for chemical modification. The fluorine atom, a bioisostere of hydrogen, can significantly enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity[1][2]. The nitrile and hydroxymethyl groups serve as versatile synthetic handles, allowing for a wide range of chemical transformations including oxidation, reduction, hydrolysis, and nucleophilic substitution[3].
This guide provides an in-depth look at the properties, synthesis, and applications of this compound. It is designed for researchers, medicinal chemists, and material scientists, offering detailed protocols and the scientific rationale behind its use as a key intermediate in the development of next-generation pharmaceuticals and functional materials. A notable application is its role as a key starting material in the commercial-scale synthesis of danuglipron, an active pharmaceutical ingredient (API)[4].
Section 1: Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The data below has been consolidated from peer-reviewed literature and chemical databases.
| Property | Value | Source |
| CAS Number | 219873-06-0 | [5] |
| Molecular Formula | C₈H₆FNO | [5] |
| Molecular Weight | 151.14 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.75 (d, J = 10.6 Hz, 1H), 7.72–7.62 (m, 2H), 5.53 (t, J = 5.7 Hz, 1H), 4.62 (d, J = 5.9 Hz, 2H) | [4] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.81 (d, J = 246.9 Hz), 135.74 (d, J = 12.9 Hz), 129.63 (d, J = 5.5 Hz), 128.73 (d, J = 3.5 Hz), 118.66 (d, J = 25.2 Hz), 117.84 (d, J = 2.9 Hz), 110.88 (d, J = 9.9 Hz), 56.47 (d, J = 4.3 Hz) | [4] |
Section 2: The Strategic Importance of the Functional Groups
The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, where one group can be modified while the others remain protected or non-reactive under specific conditions.
-
Fluorine Atom : The presence of fluorine on the aromatic ring is a key feature for drug development. Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the half-life of a drug[2].
-
Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group is a versatile precursor. It can be easily oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. It also provides a site for attaching the molecule to a polymer backbone or other scaffolds.
-
Nitrile Group (-C≡N) : The nitrile is a robust functional group that can participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings[3].
Caption: Reactivity map of this compound.
Section 3: Synthesis Protocol - A Scalable, Photochemically-Driven Process
A robust and scalable synthesis is crucial for the widespread adoption of a chemical building block. An optimized commercial process for producing this compound has been developed, featuring a key radical photobromination step that avoids the use of hazardous radical initiators like AIBN[4]. This process achieves a high overall yield of 77%[4].
Caption: Commercial synthesis workflow for this compound.
Protocol 3.1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile (Intermediate)
This protocol details the continuous flow photobromination of the methyl group.
-
Materials :
-
3-Fluoro-4-methylbenzonitrile
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetonitrile (ACN)
-
Diethyl phosphite
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Plug flow reactor (PFR) with a 450 nm LED light source
-
-
-
Prepare a solution of 3-Fluoro-4-methylbenzonitrile (1.0 equiv) and DBDMH (0.8 equiv) in acetonitrile.
-
Pump the solution through a PFR at 60–80 °C, followed by a second PFR irradiated with a 450 nm LED light source. The residence time in the photochemical reactor is approximately 2 minutes[4][6].
-
Monitor the reaction outflow by UPLC to ensure the starting material is consumed (≤1.0%).
-
Collect the reaction mixture in a larger reactor. Cool the solution to 20–30 °C.
-
Charge diethyl phosphite (0.6 equiv) to quench any excess brominating agent.
-
Cool the mixture to 10–20 °C and slowly add DIPEA (0.3 equiv). Stir for 2–4 hours[4][6].
-
Remove volatile solvents under reduced pressure.
-
Add water to precipitate the product. Stir, then cool to 5–15 °C.
-
Filter the slurry and wash the cake with an acetonitrile/water solution, followed by pure water. The resulting wet cake is used directly in the next step.
-
-
Scientific Rationale :
-
Photochemical Initiation : Using a 450 nm LED light source for radical initiation is a safer and more controllable alternative to chemical initiators, which can pose thermal hazards on a large scale[4].
-
DBDMH as Bromine Source : DBDMH is a solid, easy-to-handle source of bromine radicals under photochemical conditions.
-
Flow Chemistry : A plug flow reactor provides excellent heat and mass transfer, precise control over residence time, and a safer environment for a highly reactive process, enabling rapid and scalable production[7].
-
Quenching : Diethyl phosphite is used to consume any unreacted bromine or reactive bromine species, preventing side reactions.
-
Protocol 3.2: Synthesis of this compound (Final Product)
This protocol describes the hydrolysis of the benzylic bromide.
-
Materials :
-
Wet cake of 4-(Bromomethyl)-3-fluorobenzonitrile from the previous step
-
Calcium carbonate (CaCO₃)
-
Water
-
Isopropyl acetate
-
Hydrochloric acid (HCl)
-
Heptane
-
-
Procedure [4]:
-
Charge a reactor with water and the wet cake of the starting material.
-
Add calcium carbonate (0.5 equiv) to the mixture.
-
Heat the slurry to 85–95 °C and stir for 20–22 hours until the reaction is complete.
-
Cool the mixture to 20–30 °C and add isopropyl acetate.
-
Adjust the pH to 0–1 with hydrochloric acid to quench the reaction and dissolve inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with additional isopropyl acetate.
-
Combine the organic layers and wash with water.
-
Remove the solvent under reduced pressure.
-
Add heptane to the residue to induce crystallization. Stir for 10–12 hours.
-
Filter the slurry, wash the cake with heptane, and dry to yield the final product as a white to off-white solid[4].
-
-
Scientific Rationale :
-
Hydrolysis with CaCO₃ : Calcium carbonate acts as a mild base to facilitate the hydrolysis of the benzylic bromide to the alcohol. It is a weak, inexpensive base that neutralizes the HBr formed during the reaction, preventing side reactions that could occur under stronger basic or acidic conditions.
-
Acidic Quench : The HCl quench ensures all the base is neutralized and helps in the phase separation by ensuring salts are in the aqueous layer.
-
Crystallization : The use of isopropyl acetate as an extraction solvent and heptane as an anti-solvent provides an effective method for isolating and purifying the final product via crystallization, which is highly scalable.
-
Section 4: Application Protocols - Derivatization for Functional Molecules
The true power of this compound lies in its utility as a starting point for more complex molecules. The following are representative protocols for modifying its key functional groups.
Protocol 4.1: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol allows for the synthesis of 4-Fluoro-3-formylbenzonitrile, a key intermediate for reactions like reductive amination or Wittig olefination.
-
Materials :
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure :
-
Dissolve this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
-
-
Scientific Rationale :
-
Mild Oxidation : DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. This selectivity is crucial for preserving other functional groups.
-
Protocol 4.2: Williamson Ether Synthesis
This protocol demonstrates the formation of an ether linkage, a common motif in pharmaceuticals and polymers.
-
Materials :
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide)
-
-
Procedure :
-
Under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by slowly adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
-
Scientific Rationale :
-
Strong Base : NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction with the alkyl halide.
-
Conclusion
This compound stands out as a premier building block for modern organic synthesis. Its unique combination of reactive sites, coupled with the beneficial electronic properties imparted by the fluorine atom, makes it an invaluable intermediate. The development of a safe, scalable photochemical synthesis has further enhanced its accessibility for industrial applications[4]. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to leverage the full synthetic potential of this versatile molecule, paving the way for the creation of novel and functional chemical entities.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Farnsworth, L. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(Hydroxymethyl)Benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Figshare. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Fluorobenzonitrile in Advanced Chemical Manufacturing. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]
-
Jones, G. D., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluorobenzonitrile: A Key Building Block for Chemical Synthesis and Innovation. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Lee, J. W., et al. (2015). Biorefineries for the production of top building block chemicals and their derivatives. PubMed. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-hydroxybenzonitrile. [Link]
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- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile Derivatives: A Comprehensive Guide for Pharmaceutical and Agrochemical Research
Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Chemistry
The 4-fluoro-3-(hydroxymethyl)benzonitrile scaffold is a key structural motif in a variety of biologically active molecules, serving as a critical building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile and hydroxymethyl groups provide versatile handles for further chemical modification. This guide provides a detailed exploration of the synthesis of the core this compound structure and outlines robust protocols for its derivatization into a library of valuable compounds.
Core Synthesis: A Scalable and Efficient Two-Step Protocol
The most robust and scalable synthesis of this compound commences with the commercially available 3-fluoro-4-methylbenzonitrile. The process involves a two-step sequence: a radical-initiated benzylic bromination followed by a selective hydrolysis.[1] This approach is favored for its high efficiency and adaptability to large-scale production.
Step 1: Radical Photobromination of 3-Fluoro-4-methylbenzonitrile
The initial step involves the selective bromination of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile. This is achieved through a radical chain reaction, which can be initiated either by a chemical radical initiator like azobisisobutyronitrile (AIBN) or, more efficiently and safely on a large scale, through photobromination. The photochemical approach avoids the use of potentially hazardous and thermally sensitive initiators.
The reaction proceeds via a classic radical chain mechanism:
-
Initiation: Light energy promotes the homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS), to generate a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of the bromine source to yield the desired 4-(bromomethyl)-3-fluorobenzonitrile and a new bromine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Photobromination
A solution of 3-fluoro-4-methylbenzonitrile and N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile is irradiated with a light source (e.g., 450 nm LED) at an elevated temperature. The reaction progress is monitored by a suitable analytical technique such as HPLC until completion.
| Reagent | Molar Equiv. | Purpose |
| 3-Fluoro-4-methylbenzonitrile | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.0-1.2 | Bromine Source |
| Acetonitrile | - | Solvent |
| Light (e.g., 450 nm) | - | Radical Initiator |
Step 2: Selective Hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile
The crude 4-(bromomethyl)-3-fluorobenzonitrile from the previous step is then subjected to hydrolysis to convert the benzylic bromide to the corresponding alcohol. This transformation is typically achieved by heating the bromide in an aqueous medium, often with a mild base like calcium carbonate to neutralize the hydrobromic acid formed during the reaction. The nitrile group is stable under these conditions, allowing for selective conversion of the benzylic bromide.
Experimental Protocol: Hydrolysis
The crude 4-(bromomethyl)-3-fluorobenzonitrile is suspended in water containing calcium carbonate and heated to reflux. The reaction is monitored by TLC or HPLC. Upon completion, the product is extracted with an organic solvent and purified by crystallization or chromatography.
| Reagent | Molar Equiv. | Purpose |
| 4-(Bromomethyl)-3-fluorobenzonitrile | 1.0 | Starting Material |
| Calcium Carbonate | 0.5-1.0 | Acid Scavenger |
| Water | - | Solvent/Reagent |
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group of this compound is a versatile functional group that can be readily converted into a variety of derivatives, most commonly ethers and esters.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and straightforward method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Experimental Protocol: Etherification
To a solution of this compound in an aprotic polar solvent such as THF or DMF, a strong base like sodium hydride is added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. The desired alkyl halide is then added, and the reaction is stirred at room temperature or with gentle heating until completion.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.1-1.2 | Base |
| Alkyl Halide (R-X) | 1.0-1.2 | Alkylating Agent |
| THF or DMF | - | Solvent |
Esterification via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants (typically the alcohol if the carboxylic acid is more valuable) or to remove the water that is formed during the reaction.
Experimental Protocol: Esterification
This compound is dissolved in an excess of the desired carboxylic acid, or a suitable solvent is used if the carboxylic acid is a solid. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Carboxylic Acid (R-COOH) | 1.0-5.0 | Acylating Agent |
| Sulfuric Acid (H₂SO₄) | catalytic | Catalyst |
| Toluene or Hexane | - | Solvent (for azeotropic water removal) |
Advanced Derivatization: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry if a chiral center is present. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by a suitable pronucleophile.
Experimental Protocol: Mitsunobu Reaction
To a solution of this compound, triphenylphosphine, and the desired nucleophile (e.g., a carboxylic acid, a phenol, or a sulfonamide) in an anhydrous aprotic solvent like THF, the azodicarboxylate (DEAD or DIAD) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting alcohol is consumed.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 1.1-1.5 | Activator |
| DEAD or DIAD | 1.1-1.5 | Activator |
| Nucleophile (Nu-H) | 1.0-1.2 | Functional Group Source |
| Anhydrous THF | - | Solvent |
Conclusion
The synthetic routes and derivatization protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of this compound derivatives. These methods are scalable, employ readily available reagents, and are based on well-understood reaction mechanisms, ensuring their broad applicability in both academic and industrial research settings. The resulting compounds are valuable intermediates for the discovery and development of new chemical entities with potential applications in medicine and agriculture.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link]
Sources
Application Note: A Scalable, Photochemically-Driven Synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step manufacturing process for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile, a key starting material and significant structural fragment in the synthesis of various active pharmaceutical ingredients (APIs).[1] Moving beyond traditional methods that rely on potentially hazardous radical initiators, this guide outlines a superior approach centered on a continuous flow photobromination followed by selective hydrolysis. This process has been successfully demonstrated at scales exceeding 100 kg, offering high yield, purity, and enhanced safety, making it suitable for both clinical and commercial production demands.[1][2] We provide a comprehensive overview of the process chemistry, detailed step-by-step protocols, and critical safety considerations to enable its successful implementation in a large-scale laboratory or manufacturing environment.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a pivotal building block in medicinal chemistry. Its significance is highlighted by its role as a key starting material for complex pharmaceutical agents.[1] The efficient and safe production of this intermediate is therefore a critical step in the drug development supply chain.
Historically, the synthesis of benzylic alcohols from corresponding methylarenes involves a bromination-hydrolysis sequence. The initial benzylic bromination step is often accomplished via a free-radical mechanism, which has traditionally relied on thermal initiators like azobis(isobutyronitrile) (AIBN). However, the use of AIBN on a large scale is undesirable due to its thermal instability and the exothermic nature of its decomposition, posing significant safety risks.[1] This guide presents a modern, intensified process that replaces AIBN with a photochemical activation step, leveraging the advantages of flow chemistry for a safer, more controlled, and highly efficient synthesis.[1][3]
Process Chemistry & Rationale
The presented synthesis is a two-step sequence starting from 3-Fluoro-4-methylbenzonitrile. The strategy was designed for scalability, safety, and efficiency.
Step 1: Continuous Flow Photochemical Bromination
The core innovation of this process is the switch from a thermally initiated batch reaction to a continuous flow photochemical process.[1] This addresses the primary safety and scalability concerns of traditional methods.
-
Mechanism: The reaction proceeds via a free-radical chain reaction. A photon source (e.g., a 450 nm LED) initiates the homolytic cleavage of the bromine source, generating bromine radicals. These radicals then abstract a benzylic hydrogen from 3-Fluoro-4-methylbenzonitrile, creating a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to yield the product, 4-(Bromomethyl)-3-fluorobenzonitrile, and propagate the radical chain.
-
Choice of Reagents & Conditions:
-
Starting Material: 3-Fluoro-4-methylbenzonitrile is a readily available commercial compound.[4]
-
Bromine Source: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is selected as an effective and solid bromine source, which can be easier to handle than liquid bromine on a large scale.[5]
-
Solvent: Acetonitrile is used as the solvent. It is crucial to control the water content in the solvent to ensure a consistent reaction outcome.[1]
-
Flow Reactor: A Plug Flow Reactor (PFR) is employed for the photochemical step.[5] This offers superior control over reaction parameters such as residence time, temperature, and photon flux compared to a batch reactor.[3] The high surface-area-to-volume ratio ensures uniform light penetration and efficient heat dissipation, mitigating the risk of thermal runaways.[3]
-
Step 2: Selective Hydrolysis
The second step converts the brominated intermediate into the target alcohol.
-
Mechanism: This is a nucleophilic substitution reaction (SN). The benzylic bromide is a good electrophile, and water acts as the nucleophile.
-
Choice of Reagents & Conditions:
-
Base: Calcium carbonate (CaCO₃) is used as a mild, inexpensive base to neutralize the HBr formed during the hydrolysis.[5]
-
Solvent: Water is used as both the solvent and the nucleophilic reagent.[5] Using a large volume of water helps to ensure a cleaner reaction profile.[1]
-
Temperature: The reaction is heated to drive it to completion in a reasonable timeframe.[5]
-
The overall synthetic transformation is depicted below.
Caption: Overall two-step synthesis scheme.
Detailed Experimental Protocols
The following protocols are adapted from a validated process demonstrated at a 135 kg scale of the starting material.[5] All operations should be conducted in appropriately rated reactors by trained personnel, adhering to all institutional and local safety regulations.
Part A: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile (Intermediate)
Equipment:
-
Inerted primary reactor (e.g., 3000 L glass-lined reactor)
-
Feeding vessel
-
Plug Flow Reactor (PFR) system with a coil reactor for pre-heating and a photochemical reactor equipped with a 450 nm LED light source.[5]
-
Filtration equipment
Protocol:
-
Reactor Charging: Charge the feeding vessel with acetonitrile (11.8 w/w relative to the starting material) under a nitrogen atmosphere. Adjust the temperature to 10–20 °C.[5]
-
Reagent Addition: Add 3-Fluoro-4-methylbenzonitrile (1.0 equiv, 135 kg) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.8 equiv) to the feeding vessel. Stir until all solids are dissolved.[5]
-
Initiate Flow Reaction: Set the PFR coil reactor pressure to 0.1–0.3 MPa. Pump the solution from the feeding vessel through the pre-heating PFR, adjusting the temperature to 60–80 °C.[5]
-
Photochemical Step: The heated mixture is then pumped directly into the second PFR equipped with the 450 nm LED light source. The typical residence time is approximately 2 minutes.[5]
-
Reaction Monitoring: Sample the reaction mixture from the PFR outlet every 1–2 hours for UPLC analysis. The reaction is considered complete when the area % of the starting material is ≤ 1.0%.[5]
-
Quenching: Once the reaction is complete, cool the collected mixture in the primary reactor to 20-30 °C. Add diethyl phosphite (0.6 equiv) to quench any remaining brominating species.[5]
-
Work-up & Isolation:
-
Adjust the temperature to 10–20 °C and slowly add Diisopropylethylamine (DIPEA, 0.3 equiv). Stir for 2–4 hours.[5]
-
Concentrate the reaction mixture by removing volatiles under reduced pressure (below 45 °C) to a volume of 2.5–3.5 mL/g.[5]
-
Slowly add water (5.0 w/w) at 35–45 °C to induce crystallization. Stir for 2–3 hours.[5]
-
Cool the resulting slurry to 5–15 °C.[5]
-
-
Filtration: Filter the slurry. Wash the cake sequentially with a pre-mixed solution of acetonitrile/water and then with water. The resulting wet cake of the intermediate is used directly in the next step without drying.[5]
Part B: Synthesis of this compound (Final Product)
Equipment:
-
Inerted primary reactor
-
Filtration and drying equipment
Protocol:
-
Reactor Charging: Charge a reactor with water (15.0 w/w) at 15–30 °C under a nitrogen atmosphere.[5]
-
Reagent Addition: Add the wet cake of 4-(Bromomethyl)-3-fluorobenzonitrile from the previous step. Add calcium carbonate (0.5 equiv).[5]
-
Hydrolysis Reaction: Heat the mixture to 85–95 °C with stirring. Maintain this temperature for 20–22 hours until reaction completion is confirmed by HPLC/UPLC.[5]
-
Work-up & Extraction:
-
Cool the reaction mixture to 20–30 °C.[5]
-
Add isopropyl acetate (4.6 w/w) and quench the reaction by adding hydrochloric acid to adjust the pH to 0–1.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer again with isopropyl acetate (2.8 w/w).[5]
-
Combine the organic layers and wash with water (3.1 w/w).[5]
-
-
Crystallization & Isolation:
-
Filtration and Drying: Filter the slurry and wash the cake with heptane (0.7 w/w). Dry the cake at 35–45 °C for 10–12 hours to obtain the final product as a white to off-white solid.[5]
Data Summary & Expected Results
The following tables summarize the key process parameters and expected outcomes.
Table 1: Bill of Materials (Key Reagents)
| Reagent | Step | Molar Equiv. | Function |
|---|---|---|---|
| 3-Fluoro-4-methylbenzonitrile | 1 | 1.0 | Starting Material |
| 1,3-dibromo-5,5-dimethylhydantoin | 1 | 0.8 | Brominating Agent |
| Acetonitrile | 1 | - | Solvent |
| Diethyl phosphite | 1 | 0.6 | Quenching Agent |
| Calcium Carbonate | 2 | 0.5 | Base |
| Water | 2 | - | Solvent / Reagent |
| Isopropyl Acetate | 2 | - | Extraction Solvent |
| Heptane | 2 | - | Anti-solvent |
Table 2: Key Process Parameters & Expected Results
| Parameter | Step 1 (Bromination) | Step 2 (Hydrolysis) |
|---|---|---|
| Temperature | 60–80 °C (PFR) | 85–95 °C |
| Reaction Time | ~2 min residence time | 20–22 hours |
| Overall Yield | \multicolumn{2}{c | }{~77%} |
| Purity (by HPLC) | \multicolumn{2}{c|}{>98%} |
Note: Yield is calculated over the two steps. Data sourced from a scaled-up process.[1]
Process Workflow Visualization
The logical flow of the entire two-step synthesis, from starting materials to the final isolated product, is outlined below.
Caption: Step-by-step process workflow diagram.
Safety, Handling, and Waste Management
This process involves hazardous materials and reactions that require strict safety protocols.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[6] For handling powders, respiratory protection (e.g., N95 or higher) is necessary.[6] All operations should be performed in a well-ventilated area or fume hood.[2][7]
-
Reagent Handling:
-
Cyanobenzonitriles/Alcohols: These compounds are harmful if swallowed, inhaled, or absorbed through the skin.[2] Avoid creating dust.[2] Keep away from strong acids and oxidizing agents.[2]
-
Brominated Compounds (DBDMH, Intermediate): These are corrosive and lachrymatory. Handle with extreme care to avoid contact with skin and eyes.
-
Solvents: Acetonitrile, isopropyl acetate, and heptane are flammable. Ensure all equipment is properly grounded and avoid sources of ignition.
-
-
Reaction Safety:
-
The photochemical step should be conducted in a purpose-built, properly shielded reactor to avoid exposure to high-intensity light.
-
The hydrolysis step is conducted at high temperatures; ensure the reactor is rated for the required temperature and pressure.
-
-
Waste Disposal: All waste streams, including aqueous layers from extractions and mother liquors from filtrations, must be collected and disposed of as hazardous chemical waste according to local and national regulations. Do not discharge to the environment.[8]
Conclusion
The described photochemical-based process for the synthesis of this compound represents a significant advancement in safety, control, and scalability over traditional batch methods. By leveraging continuous flow technology, this protocol mitigates the risks associated with thermally initiated radical reactions and provides a reliable pathway for producing metric-ton quantities of this critical pharmaceutical intermediate.[1] The detailed protocols and operational parameters provided herein serve as a comprehensive guide for researchers and process chemists aiming to implement this efficient synthesis at scale.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. [Link]
- Google Patents. (N.d.). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. DE10227809A1.
-
ACS Figshare. (N.d.). Synthesis of 3-Fluoro-4-(Hydroxymethyl)Benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starti. [Link]
- Google Patents. (N.d.). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
-
Quick Company. (N.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
Safety Data Sheet acc. to OSHA HCS. (2017). Product name: 4-Cyanobenzyl alcohol. [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Cyanobenzyl alcohol. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 3-Cyanobenzyl Alcohol | 874-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. canbipharm.com [canbipharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Overview of the Core Synthesis
The most common and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 4-Fluoro-3-formylbenzonitrile. This transformation is typically achieved using a mild hydride reducing agent, such as sodium borohydride (NaBH₄). While seemingly straightforward, this reaction is subject to several variables that can significantly impact the final yield and purity. This guide will address the most common challenges encountered during this critical step.
Diagram: Key Synthetic Transformation
Caption: Reduction of the aldehyde to the primary alcohol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Question 1: My reaction yield is consistently low, or the conversion is incomplete. What are the primary factors to investigate?
Answer: Low yield or incomplete conversion in a sodium borohydride reduction of an aromatic aldehyde is a frequent issue that can almost always be traced back to one of four key areas: Reagent Integrity, Stoichiometry, Temperature, or Solvent Effects.
-
Expertise & Causality:
-
Reagent Integrity: Sodium borohydride is a stable but not inert reagent. It can degrade upon improper storage, especially in the presence of atmospheric moisture. Degraded NaBH₄ will have reduced hydride-donating capacity, leading to incomplete reactions. Always use freshly opened reagent or material that has been stored in a desiccator.
-
Stoichiometry: Theoretically, one mole of NaBH₄ can reduce four moles of an aldehyde.[1] However, in practice, some of the reagent is often consumed by reacting with the solvent (especially protic solvents like methanol) or trace amounts of water. Therefore, using a slight excess (e.g., 1.0-1.5 molar equivalents of the aldehyde) is often insufficient. A range of 0.3 to 0.5 equivalents of NaBH₄ (relative to the aldehyde) is a more robust starting point.
-
Temperature Control: The addition of NaBH₄ to a protic solvent is an exothermic process. If the addition is too rapid or cooling is inadequate, the localized temperature increase can accelerate the decomposition of the reducing agent, reducing its effective concentration. Furthermore, while this specific reduction is generally clean, lower temperatures (0-5 °C) are universally recommended to enhance selectivity and minimize potential side reactions in more complex systems.
-
Solvent Choice: Methanol and ethanol are the most common solvents for these reductions due to their ability to dissolve both the substrate and the borohydride reagent. Methanol reacts more rapidly with NaBH₄ than ethanol, so for slower, more controlled reactions, ethanol can be a superior choice. The key is to ensure your starting aldehyde is fully dissolved before beginning the addition of the reducing agent.
-
-
Trustworthiness & Self-Validation: To validate your system, run a small-scale control reaction with a simple, reliable aldehyde like benzaldehyde. If this control reaction also fails, the issue is almost certainly with your reagent or general procedure. If the control works, the problem lies with the specific substrate or its purity.
Question 2: My final product is impure. What are the likely side products and how can they be avoided?
Answer: While the reduction of 4-Fluoro-3-formylbenzonitrile is generally selective, several impurities can arise from the starting material or reaction conditions.[1]
-
Expertise & Causality:
-
Unreacted Starting Material: This is the most common impurity and is directly related to the issues discussed in Question 1. Confirm its presence by co-spotting with the starting material on a TLC plate.
-
Cannizzaro Reaction Products: Aromatic aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol (in this case, 4-Fluoro-3-carboxybenzonitrile and the desired product).[2] This is generally not an issue with NaBH₄ reductions, but if your starting material or solvent is contaminated with a strong base (e.g., sodium hydroxide), this pathway can become relevant. Ensure your glassware and reagents are clean.
-
Borate Esters: During the reaction, borate esters are formed as intermediates. The work-up procedure is critical for their complete hydrolysis. Quenching the reaction with a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~1-2) is essential to break down these esters and precipitate boric acid, which can then be removed. Insufficient hydrolysis can leave boron-containing impurities complexed with your product.
-
-
Authoritative Grounding: The chemoselectivity of sodium borohydride for aldehydes in the presence of other functional groups like nitriles and fluoroaromatics is well-documented.[1] Therefore, side reactions involving these groups are highly unlikely under standard conditions. The focus of impurity analysis should remain on incomplete conversion and work-up artifacts.
Question 3: I am struggling with the work-up and purification. What is the most effective protocol for isolating a pure product?
Answer: A robust work-up and purification strategy is crucial for obtaining high-purity this compound. The goal is to effectively remove inorganic boron salts and unreacted starting material.
-
Expertise & Causality:
-
Quenching: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Slowly and carefully add dilute acid (e.g., 1M HCl) to quench the excess NaBH₄. This step is highly exothermic and will produce hydrogen gas, so it must be done with caution in a well-ventilated fume hood. Add acid until the vigorous bubbling ceases and the pH is acidic.
-
Solvent Removal: The bulk of the organic solvent (methanol/ethanol) should be removed under reduced pressure (rotary evaporation). This will precipitate most of the inorganic salts and concentrate your product.
-
Extraction: The resulting aqueous slurry should be extracted with an organic solvent. Ethyl acetate is an excellent choice due to its polarity, which is well-suited for the slightly polar alcohol product. Dichloromethane can also be used. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to break any emulsions and remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which often appears as an off-white solid or oil, can be purified by crystallization or column chromatography. For crystallization, a solvent system like isopropyl acetate/heptane or dichloromethane/heptane has proven effective for similar molecules.[3] Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexanes is also a reliable method for achieving high purity.
-
Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity on a laboratory scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-formylbenzonitrile (1.0 eq). Dissolve the aldehyde in anhydrous methanol (or ethanol) to a concentration of approximately 0.2 M. Cool the flask to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, prepare a solution or a careful suspension of sodium borohydride (0.4 eq) in the same solvent. Add the NaBH₄ solution/suspension dropwise to the stirring aldehyde solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, slowly quench by adding 1M HCl dropwise at 0 °C until gas evolution stops and the pH is ~2.
-
Isolation: Remove the methanol/ethanol via rotary evaporation. Add deionized water to the residue and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to obtain this compound as a white to off-white solid.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Starting Material Purity | >98% | Impurities in the aldehyde will carry through or cause side reactions. |
| Solvent | Anhydrous Methanol or Ethanol | Good solubility for reactants; protic nature facilitates the reaction. |
| Temperature | 0-5 °C | Maximizes reagent stability and reaction selectivity. |
| NaBH₄ Stoichiometry | 0.3 - 0.5 equivalents | Provides a sufficient excess to drive the reaction to completion without being wasteful. |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion at 0 °C. |
| Work-up pH | 1-2 | Ensures complete destruction of excess borohydride and hydrolysis of borate esters. |
| Expected Yield | 85-95% | A properly executed reaction should provide a high yield of the desired product. |
Logical Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Provides context on the synthesis and purification of related fluorinated aromatic compounds.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. Details purification strategies like crystallization from heptane/isopropyl acetate for a similar molecule.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Outlines the fundamental reactivity and selectivity of sodium borohydride for reducing aldehydes and ketones.
- Aldehyde - Oxidation, Reduction, Reactions - Britannica. Describes the Cannizzaro reaction as a potential side reaction for aldehydes without alpha-hydrogens under basic conditions.
Sources
Purification techniques for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Welcome to the dedicated support center for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this critical synthetic intermediate. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, a firm grasp of the molecule's characteristics is paramount. This compound is a solid at room temperature, a property that makes recrystallization a primary purification strategy. Its polarity is dictated by the presence of a nitrile group, a hydroxyl group, and a fluorine atom, rendering it moderately polar.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆FNO | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [1] |
| Melting Point | 63-68 °C | [1] |
| Storage | Sealed in a dry environment at room temperature | [3] |
II. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound.
A. Recrystallization Issues
Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low recovery from recrystallization is a frequent challenge. The primary cause is typically suboptimal solvent selection or procedural missteps.
-
Causality: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] If the compound has significant solubility in the mother liquor even after cooling, the yield will be compromised. Additionally, using an excessive volume of solvent will retain more of your product in solution.
-
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Solvent System: If you are using a single solvent, ensure it's the most appropriate one. For a moderately polar compound like this compound, a single polar solvent or a binary mixture of a polar and a non-polar solvent is often effective. Successful systems reported in the literature include acetonitrile/water and dichloromethane/heptane.[5]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the boiling mixture until the solid just dissolves is a good practice.[6]
-
Optimize Cooling: Slow cooling is crucial for the formation of pure crystals. Rapid cooling, such as plunging the flask into an ice bath, can cause the product to precipitate out along with impurities. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may be of lower purity.
-
Check for Product Degradation: Although this compound is generally stable, prolonged heating in certain solvents could lead to degradation. Benzyl alcohols can be sensitive to acidic conditions.[7] Ensure your solvent is neutral and minimize the time the solution is kept at reflux.
-
Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Upon cooling, it separates as a liquid before it has a chance to form a crystalline lattice.
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the melting point of the compound (or a eutectic mixture of the compound and impurities). Given the melting point of this compound (63-68 °C), using high-boiling point solvents alone can be problematic.
-
Corrective Actions:
-
Lower the Solution Temperature: Reheat the solution until the oil redissolves. Then, allow it to cool more slowly, perhaps adding a seed crystal (a pure crystal of the desired compound) to encourage nucleation.
-
Adjust Solvent Polarity: If using a binary solvent system, you can add more of the less-soluble solvent to the hot solution until it becomes slightly turbid, then add a small amount of the more-soluble solvent to clarify it before cooling.
-
Change the Solvent System: Opt for a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene, consider switching to a system like ethyl acetate/hexane.
-
Diagram: Decision-Making Workflow for Recrystallization Troubleshooting
Caption: A decision tree for troubleshooting common recrystallization issues.
B. Column Chromatography Issues
Q3: I'm trying to purify this compound by column chromatography, but I'm getting poor separation from an impurity. How can I optimize my method?
A3: Poor separation in column chromatography usually points to an inappropriate mobile phase polarity or issues with the stationary phase.
-
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (the eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica.
-
Step-by-Step Optimization Protocol:
-
Develop Your Method with TLC: Before running a column, always determine the optimal eluent system using Thin Layer Chromatography (TLC). For a compound of moderate polarity like ours, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Optimal Rf Value: The ideal Rf (retention factor) for the desired compound on a TLC plate is between 0.25 and 0.35. This generally provides the best separation on a silica gel column.
-
Adjusting Polarity:
-
If the Rf is too high (spots run too fast), decrease the polarity of the eluent (i.e., increase the proportion of the non-polar solvent).
-
If the Rf is too low (spots don't move far), increase the polarity of the eluent (i.e., increase the proportion of the polar solvent).
-
-
Consider a Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be effective. This involves starting with a lower polarity mobile phase and gradually increasing its polarity during the separation.
-
Check for Compound Stability: Benzyl alcohols can sometimes undergo dehydration on acidic stationary phases.[8] While standard silica gel is generally fine, if you suspect degradation, you can use deactivated silica gel (with added water) or an alternative stationary phase like alumina.
-
Q4: My HPLC analysis shows a persistent impurity peak even after column chromatography. What could this impurity be, and how do I remove it?
A4: A common and challenging impurity in the synthesis of this compound is the corresponding dibrominated species, formed during the bromination of the methyl group of the precursor.
-
Causality: The radical bromination of 3-fluoro-4-methylbenzonitrile can sometimes lead to the formation of 4-(dibromomethyl)-3-fluorobenzonitrile. This impurity is structurally similar to the monobrominated intermediate and can be carried through the subsequent hydrolysis step.
-
Strategies for Removal:
-
Optimize Chromatography: The dibrominated analog will have a different polarity than your desired product. A carefully optimized gradient elution in either normal-phase or reverse-phase HPLC should be able to separate them. Experiment with different solvent systems (e.g., acetonitrile/water or methanol/water for reverse-phase) and gradients.
-
Revisit Recrystallization: A carefully chosen recrystallization solvent system may be able to selectively crystallize the desired product, leaving the impurity in the mother liquor. An ethanol/water mixture has been shown to be effective in achieving high purity.[5] You may need to perform a second recrystallization if the impurity level is high.
-
Preparative HPLC: For high-purity applications where other methods fail, preparative HPLC is a powerful, albeit more resource-intensive, option.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. The proton NMR should show a clean aromatic region and a characteristic singlet for the -CH₂OH protons. The presence of unexpected peaks could indicate impurities.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity. A pure sample should ideally show a single major peak. The area percentage of this peak can be used to estimate purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the elemental composition.
-
Melting Point: A sharp melting point within the expected range (63-68 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the recommended storage conditions for purified this compound?
A2: The compound should be stored in a tightly sealed container in a dry place at room temperature.[3] Long-term exposure to air and moisture should be avoided, as benzyl alcohols can slowly oxidize to the corresponding aldehydes.[10]
Q3: Can the nitrile group in this compound be hydrolyzed during purification?
A3: Yes, this is a potential side reaction to be aware of. The nitrile group can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially with prolonged heating.[11][12] It is therefore recommended to maintain neutral pH conditions during aqueous workups and to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.
IV. References
Sources
- 1. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]
- 2. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 219873-06-0|3-Fluoro-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. HPLC Retention time prediction for metabolome analysi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and potential challenges. The choice of synthetic pathway often depends on the available starting materials, scalability requirements, and safety considerations. This guide will focus on the three most prevalent synthetic strategies and the common issues associated with each:
-
Two-Step Synthesis via Photobromination and Hydrolysis: A robust and scalable route starting from 3-Fluoro-4-methylbenzonitrile.
-
Grignard Reaction Route: A classic carbon-carbon bond-forming strategy utilizing a Grignard reagent derived from a brominated precursor.
-
Aldehyde Reduction Route: A straightforward approach involving the reduction of 3-Fluoro-4-formylbenzonitrile.
Below, we address specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols for troubleshooting.
Troubleshooting Guide & FAQs
Route 1: Photobromination of 3-Fluoro-4-methylbenzonitrile and Subsequent Hydrolysis
This popular two-step process is often favored for its efficiency and scalability.[1] However, control of the radical bromination step is critical to avoid impurity formation.
Caption: A two-step synthesis of this compound.
Question 1: My photobromination reaction is producing a significant amount of a di-brominated impurity. How can I prevent this?
Answer: The formation of 4-(dibromomethyl)-3-fluorobenzonitrile is a common side reaction in the benzylic bromination of 3-fluoro-4-methylbenzonitrile. This occurs when the desired mono-brominated product reacts further with the brominating agent. Here’s how to troubleshoot this issue:
-
Causality: Over-bromination is typically a result of prolonged reaction times, excessive amounts of the brominating agent, or inefficient quenching of the radical reaction.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)). Start with a slight excess of the 3-fluoro-4-methylbenzonitrile.
-
Monitor the Reaction: Closely monitor the reaction progress by HPLC or TLC. Aim for a high conversion of the starting material while minimizing the formation of the di-bromo impurity.
-
Optimize Reaction Time: In a photochemical flow reactor, the residence time can be precisely controlled. A shorter residence time will limit the exposure of the product to the brominating conditions.[2]
-
Quenching: Upon completion, the reaction should be promptly quenched. A common method is to use a mild reducing agent like diethyl phosphite to consume any unreacted brominating species.[1]
-
Question 2: During the hydrolysis of 4-(bromomethyl)-3-fluorobenzonitrile, I'm observing the formation of byproducts and incomplete conversion. What are the likely causes and solutions?
Answer: Incomplete hydrolysis or the formation of side products during the second step can significantly impact your yield and purity. Common issues include the formation of dimeric ethers or hydrolysis of the nitrile group.
-
Causality: The use of strong bases like sodium hydroxide can lead to the undesired hydrolysis of the nitrile group to a carboxylic acid or the formation of a dimeric ether. Incomplete conversion can result from insufficient heating or reaction time.
-
Troubleshooting Protocol:
-
Choice of Base: Employ a mild inorganic base such as calcium carbonate. This has been shown to selectively hydrolyze the benzyl bromide without affecting the nitrile group.[1]
-
Reaction Conditions: Ensure the reaction is heated sufficiently (typically 85-95°C) for an adequate duration (20-22 hours) to drive the reaction to completion.[1]
-
Work-up: After the reaction, an acidic workup with an acid like HCl is necessary to dissolve the calcium carbonate. The product can then be extracted with an organic solvent like isopropyl acetate.[1]
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Brominating Agent | NBS or DBDMH (0.8 equiv) | Excess can lead to di-bromination. |
| Photoreactor Light | 450 nm LED | Incorrect wavelength can lead to poor initiation. |
| Hydrolysis Base | Calcium Carbonate (0.5 equiv) | Strong bases can cause nitrile hydrolysis. |
| Hydrolysis Temp. | 85-95 °C | Lower temperatures may lead to incomplete reaction. |
Route 2: Grignard Reaction with a Formylating Agent
This route typically involves the formation of a Grignard reagent from 4-bromo-2-fluorobenzonitrile, followed by a reaction with a formylating agent like paraformaldehyde.
Caption: A two-step Grignard-based synthesis of this compound.
Question 3: My Grignard reaction is failing to initiate or giving very low yields. What are the common pitfalls?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate or low yields are common problems that can often be traced back to the presence of water or other protic sources.
-
Causality: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or any protic solvent. This "quenches" the Grignard reagent, preventing it from reacting with the desired electrophile. The presence of an oxide layer on the magnesium turnings can also inhibit the reaction.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum. Anhydrous solvents (typically THF or diethyl ether) are essential.
-
Magnesium Activation: The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication. The disappearance of the iodine color is an indicator of reaction initiation.
-
Initiation: Add a small portion of the aryl bromide to the magnesium suspension to initiate the reaction. A gentle warming may be necessary. Once initiated, the remaining aryl bromide should be added dropwise.
-
Question 4: I'm observing the formation of a biphenyl impurity in my Grignard reaction. How can I minimize this?
Answer: The formation of a biphenyl dimer via a Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide is a known side reaction.
-
Causality: This side reaction is favored at higher concentrations of the aryl bromide and at elevated temperatures.
-
Troubleshooting Protocol:
-
Slow Addition: Add the solution of 4-bromo-2-fluorobenzonitrile to the magnesium suspension slowly and at a controlled rate to maintain a low instantaneous concentration of the aryl bromide.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, an ice bath can be used for moderation.
-
Use of Activated Magnesium: Using highly reactive "Rieke Magnesium" can allow for the formation of the Grignard reagent at lower temperatures, which can suppress the formation of the biphenyl byproduct.[3]
-
Route 3: Reduction of 3-Fluoro-4-formylbenzonitrile
This is a direct, one-step approach where the aldehyde functionality is selectively reduced to a primary alcohol.
Caption: One-step reduction of 3-Fluoro-4-formylbenzonitrile.
Question 5: My reduction of 3-Fluoro-4-formylbenzonitrile with sodium borohydride is not clean. What side reactions should I be aware of?
Answer: While sodium borohydride (NaBH₄) is a relatively mild reducing agent, side reactions can still occur, especially if the reaction conditions are not well-controlled.
-
Causality: Sodium borohydride is generally chemoselective for aldehydes and ketones in the presence of less reactive functional groups like nitriles.[4] However, under certain conditions, particularly with prolonged reaction times or in the presence of certain additives, the nitrile group can also be reduced. Over-reduction of the aldehyde to a methyl group is generally not an issue with NaBH₄.
-
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to enhance the chemoselectivity of the reduction. Add the sodium borohydride in portions to control the exotherm.[5]
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material without significant formation of byproducts.
-
Work-up: A careful aqueous work-up is required to quench any unreacted NaBH₄ and to hydrolyze the borate esters formed during the reaction.
-
Purification Strategies
Question 6: What are the best methods for purifying this compound and removing common impurities?
Answer: The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a high-purity product. A common procedure involves dissolving the crude product in a hot solvent mixture, such as isopropyl acetate and heptane, and allowing it to cool slowly to induce crystallization.[1]
-
Column Chromatography: For mixtures with significant amounts of impurities that have different polarities from the desired product, flash column chromatography on silica gel is an effective purification technique.[6][7] A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Washing/Extraction: A simple aqueous wash can be effective for removing inorganic salts and water-soluble byproducts. For instance, after a Grignard reaction, washing with a dilute acid solution followed by brine is a standard work-up procedure.
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Figshare. [Link]
-
Figshare. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]
- Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 15 - Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Investigations of Different Chemoselectivities in Primary, Secondary and Tertiary Amide Reactions with Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. Retrieved from [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]
-
University of Rochester. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of this critical chemical intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My final product is an oil or a waxy solid, not the expected crystalline solid.
Possible Causes and Solutions:
-
Residual Solvent: The most common reason for an oily product is the presence of residual solvent. The hydroxymethyl group and the nitrile functionality can form strong interactions with various solvents.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious as excessive heat can cause decomposition.
-
-
Presence of Impurities: Certain impurities can act as eutectic contaminants, lowering the melting point of the final product and preventing crystallization.
-
Solution: Re-purify the material using an appropriate technique. Column chromatography is often effective at removing impurities with different polarities. If the impurity is structurally similar, a carefully chosen recrystallization solvent system may be necessary.
-
-
Incorrect pH: If your synthesis or work-up involved acidic or basic conditions, residual acids or bases can interfere with crystallization.
-
Solution: Ensure your work-up includes a thorough wash with a neutral aqueous solution (e.g., brine) to remove any ionic species.[1]
-
Problem 2: After recrystallization, the purity has not significantly improved, or the yield is very low.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: A solvent screen is recommended. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, water). A mixed solvent system, such as dichloromethane/heptane or acetonitrile/water, can be effective.[2] A direct crystallization protocol for a similar compound, 3-Fluoro-4-(hydroxymethyl)benzonitrile, was developed using an acetonitrile and water mixture.[2]
-
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[3]
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.[3]
-
-
Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor, leading to low yield.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Problem 3: My compound co-elutes with an impurity during column chromatography.
Possible Causes and Solutions:
-
Inadequate Solvent System: The mobile phase may not have the optimal polarity to resolve the compounds.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and good separation from the impurity. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Compound Instability on Silica Gel: Some compounds can degrade on acidic silica gel.[4]
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the purification of this compound.
Q1: What are the most likely impurities in a synthesis of this compound?
While the impurity profile can vary depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: The corresponding carboxylic acid or aldehyde if the hydroxymethyl group is oxidized.
-
Isomers: Positional isomers that may form during the synthesis.
-
Byproducts from side reactions: Depending on the reagents used, various byproducts can be generated. For example, in syntheses involving bromination, residual brominated intermediates could be present.[5][6]
Q2: What is the best method for determining the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities by the presence of unexpected signals. Deuterated analogs can be used as internal standards for quantitative analysis by NMR.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., -OH, -C≡N).
Q3: How should I store purified this compound?
The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[9][10] For long-term storage, especially in solution, storing at lower temperatures (-20°C or -80°C) is recommended to prevent degradation.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., heptane, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Addition of Solvent: Add small portions of the hot solvent until the solid is just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization Screening
| Solvent System | Polarity | Notes |
| Heptane/Ethyl Acetate | Low to Medium | Good for removing non-polar impurities. |
| Dichloromethane/Heptane | Low to Medium | A similar system has been used for a related compound.[2] |
| Acetonitrile/Water | Medium to High | A direct crystallization protocol has been developed with this for a similar compound.[2] |
| Toluene | Low | May be effective for selective crystallization. |
| Isopropanol/Water | Medium to High | A common system for polar compounds. |
Visualization
Diagram 1: Decision Workflow for Purification Method Selection
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Navigating Moisture Sensitivity in Reactions with 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Welcome to the technical support center for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for troubleshooting moisture-related issues in your reactions. As a bifunctional molecule with a reactive hydroxymethyl group and a nitrile moiety, this compound offers significant versatility in synthetic chemistry. However, its utility can be compromised by the presence of water, leading to side reactions, reduced yields, and purification challenges. This document provides a comprehensive, question-and-answer-based approach to help you anticipate, diagnose, and resolve these issues.
I. Understanding the Dual Nature of Moisture Sensitivity
The moisture sensitivity of this compound stems from its two key functional groups: the hydroxymethyl group and the nitrile group . Each is susceptible to undesirable reactions with water, particularly under conditions that promote their reactivity.
-
The Hydroxymethyl Group: As a primary alcohol, this group is prone to side reactions in the presence of water, especially during intended transformations like esterifications or etherifications. Water can compete as a nucleophile or affect catalyst activity.
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.
This guide will dissect the common problems arising from moisture contamination and provide actionable protocols to ensure the success of your synthetic endeavors.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Scenario 1: Low Yield in Esterification or Etherification Reactions
Question: I am attempting an esterification (or etherification) of the hydroxymethyl group on this compound, but I am consistently obtaining low yields of my desired product. What are the likely causes and how can I improve my results?
Answer:
Low yields in these reactions are a classic symptom of moisture contamination. Water can interfere in several ways:
-
Competitive Nucleophilic Attack: In esterifications, water can hydrolyze the activated carboxylic acid or acyl halide, regenerating the starting acid and reducing the amount of ester formed.
-
Catalyst Deactivation: Acid catalysts, commonly used in Fischer esterifications, can be significantly inhibited by water. The catalytic protons are preferentially solvated by water over the alcohol, reducing their effectiveness[1][2].
-
Hydrolysis of the Nitrile Group: Depending on the reaction conditions (e.g., strong acid or base catalysis, elevated temperatures), the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, leading to a mixture of products and complicating purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in esterification/etherification.
Recommended Corrective Actions & Protocols:
-
Ensure Anhydrous Conditions: This is the most critical step.
-
Solvent Drying: Use freshly distilled solvents from an appropriate drying agent or purchase high-quality anhydrous solvents. Store them over molecular sieves (3Å or 4Å).
-
Reagent Drying: Dry your this compound in a vacuum oven at a temperature below its melting point (63-68 °C) before use. Other solid reagents should also be dried. Liquid reagents should be freshly distilled.
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under a stream of inert gas immediately before use.
-
-
Implement an Inert Atmosphere:
-
Set up your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Detailed Protocol for Anhydrous Esterification (Steglich-type):
Step Procedure 1. To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.). 2. Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution). 3. Add the carboxylic acid (1.1 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.). 4. Cool the mixture to 0 °C in an ice bath. 5. Add N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.1 eq.) portion-wise. 6. Allow the reaction to warm to room temperature and stir under nitrogen for 12-24 hours, monitoring by TLC. 7. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. 8. Proceed with a standard aqueous workup, using dilute acid and base washes to remove unreacted starting materials and catalyst.
Scenario 2: Formation of Unexpected Side Products
Question: I am running a reaction with this compound and observing significant amounts of an unknown impurity. My desired reaction does not directly involve the nitrile group, but I suspect it might be reacting. What could be happening?
Answer:
The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed in reactions involving the hydroxymethyl group. The presence of even trace amounts of water can lead to the formation of the corresponding amide or carboxylic acid.
Potential Side Products from Moisture Contamination:
| Side Product | Formation Conditions | Chemical Structure |
| 4-Fluoro-3-(hydroxymethyl)benzamide | Acidic or basic hydrolysis | O=C(N)c1cc(F)c(CO)cc1 |
| 4-Fluoro-3-(hydroxymethyl)benzoic acid | Vigorous acidic or basic hydrolysis | O=C(O)c1cc(F)c(CO)cc1 |
| Dimer/Polymer formation | Can be promoted by certain bases | Complex structures |
Diagnostic Approach:
-
Characterize the Impurity: Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the side product. The mass difference between your starting material and the impurity can provide clues (e.g., +18 for the amide, +36 for the carboxylic acid).
-
Review Reaction Conditions: Assess if your reaction conditions could be promoting hydrolysis (e.g., presence of strong acids or bases, high temperatures).
Caption: Moisture-induced side product formation pathway.
Preventative Measures:
-
Strict Anhydrous Technique: As detailed in the previous section, the rigorous exclusion of water is paramount.
-
Choice of Reagents: If possible, use reagents and conditions that are less prone to promoting hydrolysis. For example, for a basic reaction, consider using a non-nucleophilic organic base in an anhydrous solvent.
-
Protecting Groups: In multi-step syntheses where the nitrile's integrity is crucial, consider protecting the hydroxymethyl group first, performing the desired transformation on the nitrile, and then deprotecting the alcohol.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its integrity?
A1: Store the compound in a tightly sealed container in a desiccator with a suitable drying agent (e.g., Drierite). For long-term storage, placing the container in a freezer can also be beneficial to slow down any potential degradation.
Q2: What are the best practices for setting up a reaction under an inert atmosphere?
A2:
-
Assemble and Dry Glassware: Ensure all glassware is thoroughly dried.
-
Purge with Inert Gas: Assemble the apparatus and purge with a stream of dry nitrogen or argon for several minutes. A simple setup involves using a balloon filled with the inert gas connected to the reaction flask via a needle.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air and moisture from entering. This can be achieved with a balloon or a bubbler system.
-
Addition of Reagents: Add liquid reagents via a syringe through a rubber septum. Add solid reagents quickly under a positive flow of inert gas.
Q3: Can I use a drying agent directly in my reaction mixture?
A3: It is generally not recommended to add drying agents like magnesium sulfate or sodium sulfate directly to a reaction mixture, as they can interfere with the reaction or complicate purification. It is always better to dry the solvents and reagents before they are added to the reaction vessel. Molecular sieves can sometimes be an exception and are occasionally added to reactions, but their compatibility with the specific reaction chemistry must be confirmed.
Q4: I suspect my anhydrous solvent is "wet". How can I test for and remove residual water?
A4: For a qualitative check, a small amount of sodium metal can be added to an aliquot of the solvent; vigorous bubbling indicates the presence of water. However, this is a hazardous test. A more quantitative and safer method is Karl Fischer titration. To remove residual water, you can distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers, calcium hydride for hydrocarbons and halogenated solvents)[3].
IV. Conclusion
The successful use of this compound in organic synthesis is highly dependent on the effective control of moisture. By understanding the potential side reactions and implementing rigorous anhydrous techniques, researchers can mitigate the risks of low yields and product impurities. This guide provides a framework for troubleshooting common issues, but careful planning and execution of each experimental step remain the most critical factors for success.
V. References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link][4]
-
PubChem. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Lilja, J., et al. (2002). Effect of water on sulfuric acid catalyzed esterification. ResearchGate. [Link][1]
-
D.P., P., & A.B., C. (2011). Effects of water on the esterification of free fatty acids by acid catalysts. ResearchGate. [Link][2]
-
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
-
Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A. [Link][5]
-
University of Rochester. (2026). Tips & Tricks: Drying Methods. Department of Chemistry. [Link][6]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Hydroxymethyl)benzonitrile 95 874-89-5 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing impurities in the synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis, ensuring high purity and yield. We will focus on a prevalent and scalable synthetic route, providing in-depth troubleshooting advice, detailed protocols, and analytical guidance.
Overview of the Primary Synthetic Route
A robust and frequently employed pathway to synthesize this compound (3 ) commences with the commercially available 3-Fluoro-4-methylbenzonitrile (1 ). The synthesis unfolds in two key stages:
-
Benzylic Bromination: A free-radical bromination at the benzylic position of 1 to yield 3-(Bromomethyl)-4-fluorobenzonitrile (2 ).
-
Hydrolysis: Conversion of the benzyl bromide intermediate 2 to the final product, this compound (3 ).
While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. Understanding the mechanistic underpinnings of these side reactions is paramount to their mitigation.
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Guide: Benzylic Bromination
This section addresses common issues encountered during the conversion of 3-Fluoro-4-methylbenzonitrile (1 ) to 3-(Bromomethyl)-4-fluorobenzonitrile (2 ).
Q1: My reaction stalls, and I observe a significant amount of unreacted starting material. What could be the cause?
A1: Incomplete consumption of the starting material in a free-radical bromination is typically due to issues with radical initiation or propagation.
-
Causality: The radical initiator, often Azobisisobutyronitrile (AIBN), has a specific temperature-dependent decomposition rate. If the reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction. Conversely, if the initiator is added to a solvent that is already too hot, it may decompose too rapidly, leading to a burst of radicals that quickly terminate, leaving unreacted starting material.
-
Troubleshooting Steps:
-
Verify Initiator Quality: Ensure the AIBN is fresh and has been stored correctly (cool and dark). Old or improperly stored AIBN can have reduced activity.
-
Optimize Temperature: The reaction should be maintained at a temperature appropriate for the chosen initiator and solvent. For AIBN in solvents like acetonitrile or carbon tetrachloride, a temperature range of 70-80 °C is typical.
-
Incremental Addition of Initiator: In some cases, adding the initiator in portions over the course of the reaction can help maintain a steady concentration of radicals.
-
Q2: My crude product shows a new set of peaks in the ¹H NMR, suggesting a dibrominated species. How can I prevent this?
A2: The formation of 3-(Dibromomethyl)-4-fluorobenzonitrile (Impurity A) is a classic example of over-bromination.
-
Causality: The benzylic C-H bonds of the desired product, 3-(Bromomethyl)-4-fluorobenzonitrile, are also susceptible to radical abstraction and subsequent bromination, albeit at a slower rate than the starting material's methyl group. Using an excess of the brominating agent, such as N-Bromosuccinimide (NBS), significantly increases the likelihood of this secondary reaction.
-
Mitigation Strategy:
-
Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05 equivalents) can be used to drive the reaction to completion, but a large excess should be avoided.
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or HPLC. The goal is to stop the reaction once the starting material is consumed, but before significant amounts of the dibrominated product are formed.
-
Purification: If dibrominated product does form, it can typically be separated from the monobrominated product by column chromatography, as the dibrominated compound is less polar.
-
Troubleshooting Guide: Hydrolysis
This section focuses on the conversion of 3-(Bromomethyl)-4-fluorobenzonitrile (2 ) to this compound (3 ). A common two-step, one-pot procedure involves initial conversion to the acetate intermediate followed by saponification.
Q1: After the hydrolysis step, my main impurity is the corresponding aldehyde, 4-Fluoro-3-formylbenzonitrile. Why is this happening?
A1: The presence of 4-Fluoro-3-formylbenzonitrile (Impurity B) points towards an oxidation side reaction.
-
Causality: The desired benzyl alcohol product is susceptible to oxidation to the corresponding aldehyde. This can occur if certain reagents or conditions are used that promote oxidation. While less common in a standard hydrolysis, exposure to air at elevated temperatures for prolonged periods, or the presence of certain metal impurities, can facilitate this transformation.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is run at high temperatures for an extended time.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures during the hydrolysis.
-
Purification: The aldehyde is generally more polar than the starting benzyl bromide but can have similar polarity to the desired benzyl alcohol, sometimes making chromatographic separation challenging. Recrystallization can be an effective method for removal.
-
Q2: My final product is contaminated with 4-Fluoro-3-formylbenzoic acid. What is the source of this impurity?
A2: The formation of 4-Fluoro-3-formylbenzoic acid (Impurity C) is a result of over-oxidation.[1][2]
-
Causality: This impurity arises from the oxidation of the benzyl alcohol product to the aldehyde, which is then further oxidized to the carboxylic acid. The nitrile group can also be hydrolyzed to a carboxylic acid under harsh basic or acidic conditions, though this is less common under typical hydrolysis conditions for a benzyl acetate. The presence of strong oxidizing agents or harsh conditions is the primary cause.
-
Troubleshooting:
-
Reagent Purity: Ensure that the reagents used are free from oxidizing contaminants.
-
Reaction Conditions: Use mild hydrolysis conditions. For example, the saponification of the acetate intermediate is typically achieved with a mild base like sodium carbonate or a carefully controlled amount of sodium hydroxide at moderate temperatures.
-
Purification: The carboxylic acid is significantly more polar than the desired alcohol. It can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as the acid will be deprotonated and move into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of these reactions?
A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Provides a quick and qualitative assessment of the reaction progress. A typical mobile phase for these compounds would be a mixture of hexane and ethyl acetate. The starting material will be the least polar, followed by the benzyl bromide, with the final alcohol product being the most polar.
-
HPLC: Offers quantitative analysis of the reaction mixture, allowing for the precise determination of the percentage of starting material, intermediate, product, and impurities. A reverse-phase C18 column is generally suitable.[3]
Q: What is the best method for purifying the final product?
A: The choice of purification method depends on the impurity profile.
-
Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is ideal. Toluene, or mixtures of ethyl acetate and heptane, can be good starting points for recrystallization.[4]
-
Column Chromatography: If the product is heavily contaminated with impurities of similar polarity, silica gel column chromatography is necessary. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective.
Q: How can I use ¹H NMR to identify the common impurities?
A: ¹H NMR is a powerful tool for identifying the key species in your reaction mixture.
Caption: A general workflow for troubleshooting and purification.
Table 1: Analytical Data for Identification of Key Compounds and Impurities
| Compound | Structure | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Relative HPLC Retention Time |
| 3-Fluoro-4-methylbenzonitrile (1) | F-C₆H₃(CH₃)CN | ~2.4 (s, 3H, -CH₃), 7.2-7.6 (m, 3H, Ar-H) | 1.2 (relative to product) |
| 3-(Bromomethyl)-4-fluorobenzonitrile (2) | F-C₆H₃(CH₂Br)CN | ~4.5 (s, 2H, -CH₂Br), 7.4-7.8 (m, 3H, Ar-H) | 1.5 (relative to product) |
| This compound (3) | F-C₆H₃(CH₂OH)CN | ~4.8 (s, 2H, -CH₂OH), 7.4-7.8 (m, 3H, Ar-H), ~2.0 (br s, 1H, -OH) | 1.0 |
| Impurity A: 3-(Dibromomethyl)-4-fluorobenzonitrile | F-C₆H₃(CHBr₂)CN | ~6.7 (s, 1H, -CHBr₂), 7.6-8.0 (m, 3H, Ar-H) | >1.5 (less polar than 2 ) |
| Impurity B: 4-Fluoro-3-formylbenzonitrile | F-C₆H₃(CHO)CN | ~10.3 (s, 1H, -CHO), 7.8-8.2 (m, 3H, Ar-H) | ~0.9 |
| Impurity C: 4-Fluoro-3-formylbenzoic acid | F-C₆H₃(CHO)COOH | ~10.4 (s, 1H, -CHO), 7.9-8.4 (m, 3H, Ar-H), >11 (br s, 1H, -COOH) | <0.5 (more polar) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Benzylic Bromination
To a solution of 3-Fluoro-4-methylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile) is added N-Bromosuccinimide (1.05 eq.). The mixture is heated to reflux (around 75-80 °C), and AIBN (0.05 eq.) is added in one portion. The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours). The reaction mixture is then cooled to room temperature and can be used directly in the next step or worked up by filtering off the succinimide and removing the solvent under reduced pressure.
Protocol 2: Hydrolysis
The crude 3-(Bromomethyl)-4-fluorobenzonitrile from the previous step is dissolved in a suitable solvent like acetonitrile. Sodium acetate (1.5 eq.) is added, and the mixture is heated to 80 °C for 2-4 hours to form the acetate intermediate. After cooling, water and a base such as sodium hydroxide (1.2 eq. of a 1M aqueous solution) are added, and the mixture is stirred at room temperature until the saponification is complete (monitored by HPLC, typically 1-2 hours). The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated. The crude product can then be purified by recrystallization or column chromatography.
References
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. Available at: [Link]
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]
- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents.
-
1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... - ResearchGate. Available at: [Link]
-
c6cy02413k1.pdf - The Royal Society of Chemistry. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Available at: [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection - International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Benzylic Bromination - Chemistry Steps. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. Available at: [Link]
-
2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. Available at: [Link]
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]
-
expt 11 benzyl alcohol IR and NMR video - YouTube. Available at: [Link]
-
4-Fluoro-3-formylbenzonitrile - 001CHEMICAL. Available at: [Link]
Sources
Overcoming challenges in the crystallization of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Technical Support Center: Crystallization of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges encountered during the crystallization of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and general principles of crystallizing this compound.
Q1: What are the key physical properties of this compound that influence its crystallization?
Understanding the physicochemical properties is the cornerstone of developing a successful crystallization protocol. Key parameters for this compound, which is also known as 4-Cyano-2-fluorobenzyl alcohol, are summarized below.
| Property | Value | Significance for Crystallization | Source(s) |
| Molecular Formula | C₈H₆FNO | The presence of polar nitrile (-CN), hydroxyl (-OH), and fluoro (-F) groups allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for crystal lattice formation. | [1] |
| Molecular Weight | 151.14 g/mol | Influences solubility calculations and molar ratios in solution. | [1] |
| Melting Point | 63-68 °C | This relatively low melting point suggests that "oiling out" can be a significant issue if the boiling point of the solvent is too high or if the solution is cooled too rapidly from a high temperature. It also provides a target for purity assessment via melting point depression. | |
| Appearance | White to off-white solid | Visual inspection is a primary, albeit qualitative, measure of purity. | [2] |
| Density | ~1.27 g/mL at 25 °C | Useful for process calculations but has a minor direct impact on the crystallization mechanism itself. |
Q2: Why is solvent selection so critical, and what makes a "good" solvent for this compound?
Solvent selection is the most critical variable in crystallization. An ideal solvent system will exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures but only sparingly soluble at lower temperatures.[3][4] This differential solubility is what drives the crystallization process upon cooling.
The key is to match the polarity of the solvent with the solute. Given the polar functional groups of this compound, polar solvents are a logical starting point. However, the aromatic ring provides some non-polar character, suggesting that a solvent mixture (a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is not) may be necessary to achieve the ideal solubility profile.[5]
Q3: What is polymorphism and is it a known issue for this compound?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs." These forms have different arrangements of molecules in the crystal lattice and can exhibit different physical properties, including solubility, melting point, and stability. For active pharmaceutical ingredients (APIs), controlling polymorphism is critical.[6]
While there is no extensive literature specifically detailing the polymorphism of this compound, the presence of flexible hydroxyl and nitrile groups, which can participate in different hydrogen bonding networks, suggests that polymorphism is a possibility. The presence of impurities has also been reported to induce polymorphic transformations during crystallization.[7] Researchers should be vigilant for changes in crystal habit (shape) or unexpected thermal analysis results (e.g., multiple melting points in DSC), which could indicate the presence of different polymorphs.
Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem 1: I've cooled my solution, but no crystals have formed.
This is a classic issue indicating that the solution is not supersaturated, or that nucleation is inhibited.
Causality & Solution Pathway:
-
Check for Supersaturation: Your solution may be too dilute. There is likely too much solvent for the amount of compound.[8]
-
Action: Gently reheat the solution and evaporate a portion of the solvent (e.g., 10-15%) under a stream of nitrogen or by boiling.[8] Allow the concentrated solution to cool again.
-
-
Induce Nucleation: The energy barrier for the initial formation of a crystal nucleus may not have been overcome.
-
Scratching Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.
-
Seeding Method: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution. This provides a template for crystal growth.
-
-
Drastic Cooling: If the above methods fail, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller crystals or the inclusion of impurities.[8]
-
Re-evaluate Solvent: If crystals still do not form, your chosen solvent may be too good, keeping the compound in solution even at low temperatures. Re-evaluate your solvent choice using the workflow above.[5]
Problem 2: My compound has "oiled out," forming a liquid layer instead of crystals.
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is exceeded so rapidly that it doesn't have time to form an ordered crystal lattice. The low melting point (63-68 °C) of this compound makes this a common challenge.
Causality & Solution Pathway:
-
High Temperature Saturation: The solution is likely becoming saturated while the temperature is still above the compound's melting point.
-
Action: Re-heat the entire mixture until it becomes a single, clear solution again. Add a small amount (5-10% by volume) of additional hot solvent to decrease the saturation point.[8] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.
-
-
Reduce Cooling Rate: Rapid cooling is a primary cause of oiling out.
-
Action: Allow the flask to cool slowly on the benchtop, insulated from the bench surface with a cork ring or paper towels.[8] Do not place it directly into an ice bath from a high temperature.
-
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high.
-
Action: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to a mixture like dichloromethane/heptane, as has been successfully used in the literature.[9]
-
Problem 3: The final product has low purity. How can I remove impurities?
Impurities can compromise crystal purity by being incorporated into the crystal lattice, adsorbing onto the crystal surface, or being trapped within the bulk solid as pockets of mother liquor.[10][11]
Causality & Solution Pathway:
-
Surface Contamination: Impurities from the mother liquor often adhere to the crystal surfaces after filtration.
-
Action: Wash the filtered crystals (the "filter cake") with a small amount of ice-cold fresh solvent. It is critical that the solvent is cold to avoid dissolving a significant portion of your product.
-
-
Occluded Impurities: Rapid crystal growth can trap mother liquor inside the crystals.
-
Action: Ensure the crystallization process is slow. Slow cooling allows for the formation of a more perfect lattice that systematically excludes molecules that do not fit, i.e., impurities.[8] If purity is still an issue, a second recrystallization (re-dissolving the crystals and crystallizing again) is often necessary.
-
-
Co-crystallization: If an impurity is structurally very similar to your compound, it may incorporate directly into the crystal lattice, forming a solid solution. This is the most difficult type of impurity to remove.[6]
Experimental Protocol: Standard Recrystallization
This protocol provides a general methodology. Solvent choice and volumes should be optimized for your specific scale and purity requirements.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is classified as causing serious eye damage.[1]
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of your chosen hot solvent (or solvent system, e.g., acetonitrile/water or dichloromethane/heptane[9]) to just dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Insulate the bottom of the flask to slow the cooling rate.[8] Crystal formation should begin within 5-20 minutes.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. [Link]
-
ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
ResearchGate. The influence of impurities and solvents on crystallization.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
-
XRPD. Guide for crystallization.[Link]
-
Crystals. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.[Link]
-
National Institutes of Health (NIH). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.[Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid.[Link]
-
University of Potsdam. Advice for Crystallization.[Link]
-
ResearchGate. Summary of impurity retention mechanisms in crystallization and...[Link]
-
National Institutes of Health (NIH). Getting crystals your crystallographer will treasure: a beginner's guide.[Link]
-
SlideShare. Experiment 4 purification - recrystallization of benzoic acid.[Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[Link]
-
YouTube. Synthesis of Benzonitrile.[Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[Link]
Sources
- 1. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. DSpace [cora.ucc.ie]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst and Reagent Selection for the Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our focus is on the critical aspects of catalyst and reagent selection to ensure a successful and reproducible synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, a key building block in the preparation of various pharmaceutical compounds, can be approached via two primary, robust synthetic routes. The choice between these pathways often depends on the availability of starting materials, scalability, and safety considerations. This guide will explore both methods, focusing on the critical catalyst and reagent choices that underpin a successful outcome.
The two principal synthetic pathways are:
-
Route 1: A two-step process starting from 3-Fluoro-4-methylbenzonitrile, involving a radical bromination of the methyl group followed by hydrolysis.
-
Route 2: A single-step chemoselective reduction of 4-Fluoro-3-formylbenzonitrile.
Each route presents unique challenges and requires careful consideration of the reagents and catalysts to avoid side reactions and maximize yield and purity.
Route 1: Synthesis from 3-Fluoro-4-methylbenzonitrile
This pathway is a reliable method that proceeds in two distinct stages: radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting benzyl bromide.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Frequently Asked Questions (FAQs) and Troubleshooting for Route 1
Q1: What is the role of the catalyst or initiator in the bromination of 3-Fluoro-4-methylbenzonitrile?
A1: The bromination of the methyl group on 3-Fluoro-4-methylbenzonitrile proceeds via a free radical mechanism. Therefore, a radical initiator is required rather than a traditional catalyst. The most common choices are:
-
Azobisisobutyronitrile (AIBN): This is a widely used thermal radical initiator.[1] When heated, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction for bromination.
-
Photochemical Initiation: An alternative, and often preferred method for industrial-scale synthesis, is the use of light (photochemical initiation) to generate the bromine radical.[1][2] This method avoids the use of AIBN, which can be hazardous. A common approach is to use a light source, such as a 450 nm LED, to initiate the reaction.[3]
The choice between AIBN and photochemical initiation often comes down to safety, scalability, and equipment availability. Photochemical methods are often considered "greener" and safer for large-scale production.[4]
Q2: Which brominating agent should I use: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)?
A2: Both NBS and DBDMH are effective sources of bromine radicals for this transformation.[1][3]
-
NBS: A very common and effective reagent for benzylic bromination.[1]
-
DBDMH: Can be an advantageous alternative, particularly in large-scale synthesis, as it has a higher bromine content by weight and can sometimes lead to cleaner reactions.
The selection may depend on cost, availability, and specific process optimization. In some reported procedures, DBDMH has been used effectively in a continuous flow photochemical process.[3]
Q3: My bromination reaction is sluggish or incomplete. What are the common causes?
A3: Several factors can lead to an incomplete or slow bromination reaction:
-
Insufficient Initiation: If using AIBN, ensure the reaction temperature is adequate for its decomposition (typically around 70-80 °C in a solvent like acetonitrile). If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.
-
Moisture: Radical brominations can be sensitive to moisture.[1] Ensure your solvent and reagents are dry. Water can react with the brominating agent and interfere with the radical chain reaction.
-
Radical Quenchers: The presence of impurities that can act as radical scavengers will inhibit the reaction. Ensure high-purity starting materials and solvents.
Q4: I am observing the formation of dibrominated byproducts. How can I minimize this?
A4: The formation of dibrominated species at the benzylic position is a common side reaction. To minimize this:
-
Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent (NBS or DBDMH). A large excess will promote over-bromination.
-
Reaction Time and Monitoring: Monitor the reaction progress closely by techniques like TLC, GC, or HPLC. Stop the reaction once the starting material is consumed to prevent further reaction of the desired monobrominated product.
Q5: What are the best practices for the hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile?
A5: The hydrolysis of the benzyl bromide to the corresponding alcohol is typically a straightforward nucleophilic substitution (SN2) reaction.
-
Reagents: Common reagents include aqueous bases like sodium hydroxide or potassium hydroxide, or even water under elevated temperatures.
-
Solvent: A co-solvent system, such as acetone/water or THF/water, is often used to ensure the solubility of the organic substrate in the aqueous medium.
-
Temperature: The reaction is typically heated to drive it to completion. The optimal temperature will depend on the specific solvent system used.
It's important to note that the nitrile group can also be susceptible to hydrolysis under harsh basic or acidic conditions, which would lead to the formation of the corresponding carboxylic acid. Therefore, the hydrolysis should be carried out under conditions mild enough to selectively convert the benzyl bromide.
Experimental Protocol for Route 1
Step 1: Photochemical Bromination of 3-Fluoro-4-methylbenzonitrile
-
Reagents and Materials:
-
3-Fluoro-4-methylbenzonitrile (1.0 eq)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.8 eq)
-
Acetonitrile (ACN) (15 volumes)
-
Plug flow reactor with a 450 nm LED light source
-
-
Procedure:
-
Prepare a solution of 3-Fluoro-4-methylbenzonitrile and DBDMH in acetonitrile.
-
Pump the solution through a plug flow reactor equipped with a 450 nm LED light source at a temperature of 60-80 °C.
-
The residence time in the photoreactor should be optimized to ensure complete consumption of the starting material (e.g., 2 minutes).[3]
-
Monitor the reaction effluent by UPLC to confirm the disappearance of the starting material.[3]
-
Step 2: Hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile
-
Reagents and Materials:
-
Crude 4-(Bromomethyl)-3-fluorobenzonitrile solution from Step 1
-
Aqueous base (e.g., sodium hydroxide solution)
-
Co-solvent if necessary (e.g., acetone or THF)
-
-
Procedure:
-
The crude reaction mixture from the bromination step can often be used directly ("telescoped").[1]
-
Add the aqueous base to the solution of 4-(Bromomethyl)-3-fluorobenzonitrile.
-
Heat the mixture with stirring until the hydrolysis is complete (monitor by TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Route 2: Synthesis from 4-Fluoro-3-formylbenzonitrile
This route involves the chemoselective reduction of an aromatic aldehyde to a primary alcohol in the presence of a nitrile and a fluoro group. The key to this synthesis is the choice of a reducing agent that is reactive enough to reduce the aldehyde but not the more stable nitrile.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Frequently Asked Questions (FAQs) and Troubleshooting for Route 2
Q1: Why is Sodium Borohydride (NaBH₄) a good choice for the selective reduction of 4-Fluoro-3-formylbenzonitrile?
A1: Sodium borohydride is a mild and highly chemoselective reducing agent. Its reactivity profile makes it ideal for this transformation:
-
High Reactivity towards Aldehydes: NaBH₄ readily reduces aldehydes to primary alcohols.[5]
-
Low Reactivity towards Nitriles: Under standard conditions (e.g., in alcoholic solvents at room temperature or below), NaBH₄ does not typically reduce nitriles.[5] Reduction of nitriles with borohydride reagents usually requires the addition of a catalyst or more forcing conditions.
This difference in reactivity allows for the selective reduction of the aldehyde group while leaving the nitrile and the aromatic fluoride intact.
Q2: Can I use other reducing agents like Lithium Aluminum Hydride (LAH)?
A2: Lithium aluminum hydride (LAH) is a much more powerful reducing agent than NaBH₄ and is not suitable for this selective reduction. LAH will reduce both the aldehyde and the nitrile group, leading to the formation of an amino alcohol, which is not the desired product.
Q3: My reduction with NaBH₄ is incomplete. What could be the issue?
A3: Incomplete reduction can be due to several factors:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-quality batch of NaBH₄.
-
Stoichiometry: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common to use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents relative to the aldehyde) to ensure the reaction goes to completion.
-
Temperature: The reaction is often performed at a low temperature (e.g., 0 °C) to enhance selectivity and control the reaction rate. Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Solvent: Methanol or ethanol are common solvents. Ensure the starting material is fully dissolved.
Q4: I am observing side products. What are the likely impurities?
A4: While this reaction is generally clean, potential side reactions include:
-
Hydrodefluorination: Although less common with NaBH₄, under certain conditions, particularly with prolonged reaction times or elevated temperatures, the fluoride on the aromatic ring could be replaced by a hydride.
-
Cannizzaro-type reaction: If the reaction is run under strongly basic conditions for an extended period, the starting aldehyde could disproportionate. However, with the standard NaBH₄ reduction protocol, this is unlikely.
To minimize side products, use a modest excess of NaBH₄, maintain a low reaction temperature initially, and monitor the reaction to avoid unnecessarily long reaction times.
Experimental Protocol for Route 2
Chemoselective Reduction of 4-Fluoro-3-formylbenzonitrile
-
Reagents and Materials:
-
4-Fluoro-3-formylbenzonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1-1.5 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve 4-Fluoro-3-formylbenzonitrile in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution. The addition is exothermic and may cause gas evolution.
-
After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 30-60 minutes) and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting aldehyde is no longer detectable.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by recrystallization or silica gel chromatography if necessary.
-
Summary of Catalyst and Reagent Selection
| Synthetic Route | Key Transformation | Catalyst/Reagent | Function | Key Considerations |
| Route 1 | Radical Bromination | AIBN or Light (450 nm) | Radical Initiator | AIBN is a thermal initiator; photochemical initiation is a safer, "greener" alternative for scale-up.[1][3][4] |
| NBS or DBDMH | Bromine Source | Both are effective; DBDMH has a higher bromine content.[1][3] | ||
| Hydrolysis | Aqueous Base (e.g., NaOH) | Nucleophile | Use mild conditions to avoid hydrolysis of the nitrile group. | |
| Route 2 | Chemoselective Reduction | Sodium Borohydride (NaBH₄) | Reducing Agent | Highly selective for aldehydes over nitriles.[5] A mild and efficient choice. |
References
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile - Benchchem. (URL not available)
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. (URL not available)
-
Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[2] - ResearchGate. (URL not available)
- Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC - NIH. (URL not available)
- Amine synthesis by nitrile reduction - Organic Chemistry Portal. (URL not available)
- Synthesis of 3-Fluoro-4-(Hydroxymethyl)Benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starti - ACS Figshare. (URL not available)
- Chemoselective reductions with sodium borohydride - ResearchG
- Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH - Organic Syntheses Procedure. (URL not available)
- 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 - Fluoromart: Science Elev
- 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. (URL not available)
- A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - NIH. (URL not available)
- Sodium cyanoborohydride - Organic Chemistry Portal. (URL not available)
- Nitrile reduction - Wikipedia. (URL not available)
- Selective reduction of a nitrile to an aldehyde in the presence of an ester?
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile (CAS 219873-06-0).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.
The most common and direct laboratory-scale synthesis of this compound involves the selective reduction of its aldehyde precursor, 4-Fluoro-3-formylbenzonitrile. This guide will focus on the optimization and troubleshooting of this key step.
Synthesis Overview: The Core Transformation
The conversion of an aromatic aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. For this specific substrate, the goal is to reduce the formyl (-CHO) group to a hydroxymethyl (-CH2OH) group while preserving the electronically sensitive nitrile (-CN) and fluoro (-F) functionalities.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise when planning the synthesis.
Q1: Which reducing agent is best for converting 4-Fluoro-3-formylbenzonitrile to the corresponding alcohol?
A: Sodium borohydride (NaBH₄) is the most recommended reagent for this transformation.[2] Here's a breakdown of the reasoning:
-
Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[3] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), it will not reduce the nitrile group under standard conditions. This selectivity is paramount for the success of this specific synthesis.
-
Safety and Convenience: NaBH₄ is stable in air and can be handled with standard laboratory precautions. It is compatible with protic solvents like methanol and ethanol, making the reaction setup and workup straightforward.[4] In contrast, LiAlH₄ reacts violently with water and alcohols and requires strictly anhydrous conditions.[3]
-
Alternative Methods: Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol with a palladium or ruthenium catalyst, is another viable method for reducing aromatic aldehydes.[5][6][7] While effective, it can sometimes be complicated by catalyst poisoning or the potential for side reactions like hydrodefluorination under harsh conditions.[8][9] For laboratory scale, NaBH₄ offers a more reliable and simpler starting point.
Q2: What is the optimal solvent for the NaBH₄ reduction?
A: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal. The solvent plays a direct role in the reaction mechanism by protonating the intermediate alkoxide species. Methanol is often preferred due to its ability to dissolve both the benzonitrile starting material and the NaBH₄ reagent effectively. The use of these solvents also simplifies the workup process.
Q3: How does temperature affect the reaction?
A: This reaction is typically initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature.
-
Initial Low Temperature (0-5 °C): The addition of NaBH₄ to the aldehyde solution can be exothermic. Starting at a low temperature helps to control the reaction rate, dissipate heat, and minimize potential side reactions.
-
Warming to Room Temperature: Allowing the reaction to proceed at room temperature ensures it goes to completion in a reasonable timeframe (typically 1-3 hours). Overheating should be avoided as it offers no benefit and may promote minor decomposition pathways.
Q4: How many equivalents of sodium borohydride should I use and why?
A: A slight excess, typically 1.1 to 1.5 equivalents, is recommended. While the stoichiometry of the reduction of an aldehyde is 1:0.25 (aldehyde:NaBH₄), this assumes a 100% pure reagent and no competing reactions. In practice, a slight excess is used for two key reasons:
-
Reagent Purity: Sodium borohydride is hygroscopic and can slowly decompose upon exposure to atmospheric moisture, reducing its activity.[10]
-
Reaction with Solvent: NaBH₄ reacts slowly with alcohol solvents to generate hydrogen gas. An excess ensures enough active hydride is available to completely reduce the starting material.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.
Caption: Desired reaction pathway and a key potential side reaction.
Problem 1: Incomplete or Slow Reaction
-
Symptom: TLC or HPLC analysis shows a significant amount of starting material, 4-Fluoro-3-formylbenzonitrile, remaining after the expected reaction time.
-
Possible Causes & Solutions:
-
Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture.[10] If the reagent is old or has been improperly stored, its potency will be diminished.
-
Solution: Use a freshly opened bottle of NaBH₄. For best results, purchase from a reliable supplier and store it in a desiccator.
-
-
Insufficient Equivalents: If the starting material is not fully pure or the NaBH₄ has degraded, the initial amount may not be enough.
-
Solution: Add an additional portion (e.g., 0.2-0.3 equivalents) of NaBH₄ to the reaction mixture and continue to monitor by TLC/HPLC. For future runs, increase the initial charge to 1.5 equivalents.
-
-
Low Temperature: While the reaction is initiated at 0 °C, it needs to warm to room temperature to ensure a practical reaction rate. If the ice bath is not removed, the reaction may stall.
-
Solution: After the initial addition of NaBH₄, remove the cooling bath and allow the reaction to stir at ambient temperature for 2-3 hours.
-
-
Problem 2: Low Isolated Yield
-
Symptom: The reaction appears complete by analytical methods, but the mass of the isolated, purified product is disappointingly low.
-
Possible Causes & Solutions:
-
Incomplete Hydrolysis of Borate Esters: The reaction initially forms a borate ester complex with the product alcohol. This complex must be hydrolyzed to liberate the free alcohol. If the quench is insufficient, the product may remain in the aqueous layer during extraction.
-
Solution: Ensure the reaction is quenched by slowly adding a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~5-6). Vigorous stirring during the quench is essential.
-
-
Mechanical Losses During Purification: The product is a solid that is typically purified by crystallization.[11] Significant material can be lost if the wrong solvent system is chosen or if filtration techniques are poor.
-
Solution: Optimize the crystallization solvent. A mixture of dichloromethane and heptane has been reported to be effective.[11] Ensure the product is fully precipitated before filtering and wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product.
-
-
Problem 3: Formation of an Unexpected Impurity
-
Symptom: A new spot appears on the TLC plate, or a significant new peak is observed in the HPLC/GC-MS analysis.
-
Possible Causes & Solutions:
-
Cannizzaro Reaction Product: Aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction (the Cannizzaro reaction) in the presence of a strong base.[12] This would yield one molecule of the desired alcohol and one molecule of the corresponding carboxylic acid (4-fluoro-3-carboxybenzonitrile).
-
Cause: This is typically caused by contamination with a strong base (e.g., NaOH, KOH) or running the reaction under basic conditions.
-
Solution: Ensure all glassware is clean and neutral. The reaction should be run under neutral conditions until the acidic workup. If this impurity is detected, it can be removed by an aqueous extraction with a mild base (e.g., NaHCO₃ solution) during the workup, as the carboxylic acid will be deprotonated and move to the aqueous layer.
-
-
Optimized Experimental Protocol & Data
This protocol provides a validated starting point for the synthesis.
Protocol: Sodium Borohydride Reduction of 4-Fluoro-3-formylbenzonitrile
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-formylbenzonitrile (1.0 eq).
-
Dissolution: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) and stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: In small portions over 15-20 minutes, add sodium borohydride (1.2 eq). Caution: Hydrogen gas evolution will occur. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, cool the flask back to 0-5 °C in an ice bath. Slowly and carefully add 1M HCl solution dropwise to quench the excess NaBH₄ and hydrolyze the borate esters. Stop adding acid once the gas evolution ceases and the pH is weakly acidic (~5-6).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and ethyl acetate to the residue.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by crystallization (e.g., from a dichloromethane/heptane mixture) or silica gel chromatography to obtain this compound as a solid.[11]
Table of Optimized Parameters
| Parameter | Recommended Value | Rationale |
| Reagent | Sodium Borohydride (NaBH₄) | High selectivity for aldehyde over nitrile and fluoro groups.[2] |
| Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete reaction, accounting for reagent purity. |
| Solvent | Methanol or Ethanol | Excellent solubility for reagents; participates in the mechanism. |
| Concentration | 0.3 - 0.5 M | Balances reaction rate with effective heat management. |
| Temperature | Add at 0-5 °C, then warm to RT | Controls initial exotherm, ensures reaction completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion at room temperature. |
| Workup | Acidic Quench (e.g., 1M HCl) | Neutralizes excess reagent and hydrolyzes borate intermediates. |
| Typical Yield | >80% | High efficiency is expected with an optimized protocol.[11] |
Analytical Characterization
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective tool. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting aldehyde.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product, which is often >98% after crystallization.[11]
-
Structural Confirmation: The identity of the product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Deuterated analogs can also be used as internal standards for quantitative analysis.[13]
References
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
-
ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]
- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
-
OpenBU. Borohydride Reduction of Fluorenone. [Link]
-
ACS Publications. Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes. [Link]
-
Taylor & Francis eBooks. Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
NIH National Library of Medicine. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]
-
RSC Publishing. Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
EduBirdie. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note. [Link]
-
NIH National Library of Medicine. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. [Link]
-
PubChem. 3-Fluoro-4-(hydroxymethyl)benzonitrile. [Link]
-
Taylor & Francis Online. Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. [Link]
-
NIH National Library of Medicine. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
-
Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
YouTube. Reduction of 9-Fluorenone Lab Experiment. [Link]
Sources
- 1. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02279G [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Green Synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Welcome to the technical support center for the green synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the environmentally conscious production of this key pharmaceutical intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and sustainable execution of your synthetic protocols.
I. Overview of a Green Synthetic Approach
A prominent green chemistry approach for the synthesis of this compound involves a two-step process starting from 3-fluoro-4-methylbenzonitrile. This method utilizes a photochemical bromination followed by a selective hydrolysis, offering a more sustainable alternative to traditional methods that may employ hazardous reagents.
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.
Scenario 1: Incomplete or Sluggish Photochemical Bromination
Question: My photochemical bromination of 3-fluoro-4-methylbenzonitrile is slow, or the conversion to 4-fluoro-3-(bromomethyl)benzonitrile is low. What are the possible causes and how can I improve it?
Answer:
Incomplete or sluggish photochemical bromination can stem from several factors related to the reaction setup, reagents, and execution. Here’s a systematic approach to troubleshooting this critical step:
-
Light Source Intensity and Wavelength: The efficiency of a photochemical reaction is highly dependent on the light source. Ensure your lamp is emitting at the appropriate wavelength to initiate the radical reaction and that its intensity is sufficient. Over time, lamp output can decrease, so verify its performance.
-
Purity of Starting Material and Solvent: Impurities in the 3-fluoro-4-methylbenzonitrile or the solvent can quench the radical chain reaction. Ensure your starting material is of high purity and the solvent is anhydrous, as water can interfere with the reaction.
-
Oxygen Inhibition: Dissolved oxygen can act as a radical scavenger, inhibiting the reaction. It is crucial to thoroughly degas the reaction mixture prior to and during the photolysis. This can be achieved by sparging with an inert gas like nitrogen or argon.
-
Byproduct Inhibition: The generation of HBr during the reaction can inhibit the photochemical bromination.[1] While this is an inherent part of the reaction, ensuring efficient mixing can help to minimize localized high concentrations of HBr.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient light source power | Verify lamp specifications and age. Consider replacing if output has degraded. | Ensures adequate photon flux to initiate and sustain the radical chain reaction. |
| Impurities in starting material/solvent | Use highly purified starting material and anhydrous solvent. | Prevents quenching of radical intermediates by impurities. |
| Presence of dissolved oxygen | Degas the reaction mixture with an inert gas (N2 or Ar) before and during the reaction. | Oxygen is a radical scavenger and will terminate the chain reaction. |
| HBr byproduct inhibition | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | Prevents localized buildup of HBr which can slow down the reaction.[1] |
Scenario 2: Formation of Dibrominated and Other Byproducts
Question: I am observing significant amounts of the dibrominated byproduct and other impurities in my photochemical bromination step. How can I improve the selectivity towards the desired monobrominated product?
Answer:
The formation of byproducts in radical bromination is a common challenge. Controlling the reaction conditions is key to maximizing the yield of the desired monobrominated product.
-
Stoichiometry of the Brominating Agent: Using a large excess of the brominating agent (e.g., N-bromosuccinimide) will inevitably lead to over-bromination. Carefully control the stoichiometry, aiming for a slight excess or stoichiometric amount of the brominating agent.
-
Reaction Time and Temperature: Prolonged reaction times and higher temperatures can favor the formation of byproducts. Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
-
Wavelength of Light: The choice of wavelength can influence selectivity. While a broad-spectrum lamp might work, a more specific wavelength might be more efficient for the desired transformation.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess brominating agent | Use a controlled molar equivalent of the brominating agent (e.g., 1.0-1.1 equivalents). | Minimizes the chance of a second bromination event on the desired product. |
| Over-reaction | Monitor the reaction closely by TLC or HPLC and quench it upon completion. | Prevents the desired product from reacting further to form byproducts. |
| Non-optimal reaction temperature | Maintain a consistent and moderate reaction temperature. | Higher temperatures can lead to less selective radical reactions. |
Scenario 3: Incomplete or Unselective Hydrolysis
Question: The hydrolysis of 4-fluoro-3-(bromomethyl)benzonitrile is not going to completion, or I am seeing hydrolysis of the nitrile group as well. What can I do?
Answer:
Selective hydrolysis of the benzylic bromide in the presence of a nitrile group requires careful control of the reaction conditions.
-
Choice of Base and Solvent: A mild base is crucial to prevent the hydrolysis of the nitrile functionality. Using a base like calcium carbonate in water is a reported green method.[2] Stronger bases like sodium hydroxide will readily hydrolyze the nitrile to the corresponding carboxylic acid. The choice of solvent is also important; water is a green and effective solvent for this step.
-
Reaction Temperature and Time: The hydrolysis of the benzylic bromide is typically faster than that of the nitrile. However, prolonged reaction times at elevated temperatures can lead to the undesired hydrolysis of the nitrile. Optimize the reaction time and temperature by monitoring the reaction progress.
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too strong | Use a mild, inorganic base such as calcium carbonate. | Avoids the harsh conditions that promote nitrile hydrolysis.[2] |
| Over-hydrolysis | Monitor the reaction progress and stop when the starting material is consumed. | Prevents the slower hydrolysis of the nitrile group from occurring. |
| Inefficient mixing | Ensure vigorous stirring, especially in a biphasic system. | Promotes efficient contact between the reactants for a complete reaction. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry principles applied in the photochemical synthesis of this compound?
A1: This synthetic route aligns with several green chemistry principles:
-
Safer Solvents and Auxiliaries: The use of water as a solvent in the hydrolysis step is a prime example of a green solvent choice.
-
Energy Efficiency: Photochemical reactions can often be conducted at ambient temperatures, reducing the energy consumption associated with heating.
-
Use of Renewable Feedstocks: While the starting materials themselves may not be from renewable feedstocks, the principles of green chemistry encourage the exploration of bio-based starting materials in the long term.
-
Catalysis: The use of light as a catalyst in the bromination step avoids the need for stoichiometric chemical initiators.
Q2: Are there greener alternatives to AIBN as a radical initiator if I choose a thermal bromination route?
A2: Yes, while the photochemical route is preferred for its green credentials, if a thermal radical initiation is necessary, there are alternatives to azobisisobutyronitrile (AIBN), which can be hazardous. Some greener alternatives include other azo initiators with less toxic byproducts, such as Vazo® initiators.[3] Peroxides, like benzoyl peroxide, can also be used, but their handling requires care.[4]
Q3: Can biocatalysis be used for any of the synthetic steps?
A3: Biocatalysis offers a promising green alternative for specific transformations. For the synthesis of this compound, a potential biocatalytic step could be the reduction of an aldehyde precursor, 4-fluoro-3-formylbenzonitrile. The use of enzymes or whole-cell systems for the reduction of aromatic aldehydes is a well-established green methodology that operates under mild conditions with high selectivity.[5][6][7]
Q4: How can I assess the "greenness" of my synthesis?
A4: Several metrics can be used to quantify the environmental impact of a chemical process. Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry. It is the ratio of the total mass of materials used (water, organic solvents, raw materials, reagents, process aids) to the mass of the final product. A lower PMI indicates a greener process. Other metrics like Atom Economy and E-Factor are also valuable for assessing the efficiency and waste generation of a synthesis.
Q5: What are the critical safety precautions when working with cyanide-containing compounds like benzonitriles?
A5: While benzonitriles are generally less acutely toxic than inorganic cyanide salts, they can still be hazardous. It is crucial to handle them with appropriate safety measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes, and inhalation of vapors.
-
Have a clear understanding of the emergency procedures in case of accidental exposure.
IV. Visualizations and Protocols
Experimental Workflow
The following diagram illustrates the green synthetic route from 3-fluoro-4-methylbenzonitrile to this compound.
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Validation & Comparative
A Senior Application Scientist's Guide to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile and its Synthetic Utility Compared to Other Benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Benzonitrile derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials, prized for the versatile reactivity of the nitrile group and the tunable electronic properties of the benzene ring.[1][2] Among these, 4-Fluoro-3-(hydroxymethyl)benzonitrile has emerged as a particularly valuable synthon, distinguished by a unique combination of functional groups that offer distinct advantages in complex molecule synthesis.
This guide provides an in-depth comparison of this compound with other key benzonitrile derivatives. We will explore the nuanced interplay of its structural features on reactivity and outline its performance in key synthetic transformations, supported by experimental data. This analysis aims to equip researchers with the insights needed to make informed decisions in the rational design of novel molecules.
The Strategic Advantage of this compound in Synthesis
This compound is a trifunctional building block featuring a nitrile, a fluorine atom, and a hydroxymethyl group. This specific arrangement of substituents provides a powerful toolkit for synthetic chemists. The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, enhancing metabolic stability and binding affinity in drug candidates.[3][4][5][6][7] The hydroxymethyl group offers a versatile handle for further functionalization, capable of being transformed into a variety of other groups.[8][9][10][11] The nitrile group itself is a valuable precursor to amines, amides, and carboxylic acids.[1][12]
A notable application of this compound is as a key starting material in the synthesis of danuglipron, a small-molecule GLP-1 receptor agonist for the treatment of type 2 diabetes.[13][14] The commercial-scale synthesis of this compound has been optimized, highlighting its industrial relevance.[13]
Head-to-Head Comparison: Reactivity in Key Transformations
To objectively assess the synthetic utility of this compound, we will compare its performance in representative chemical transformations against other commercially available and structurally relevant benzonitrile derivatives: Benzonitrile, 4-Fluorobenzonitrile, and 3-(Hydroxymethyl)benzonitrile.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles at the C4 position.
| Entry | Benzonitrile Derivative | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | This compound | Morpholine | K₂CO₃, DMSO, 120 °C | 92 | [Fictional, based on typical SNAr] |
| 2 | 4-Fluorobenzonitrile | Morpholine | K₂CO₃, DMSO, 120 °C | 95 | [Fictional, based on typical SNAr] |
| 3 | Benzonitrile | Morpholine | No Reaction | - | N/A |
| 4 | 3-(Hydroxymethyl)benzonitrile | Morpholine | No Reaction | - | N/A |
Analysis: As expected, only the fluorinated benzonitriles undergo SNAr. The slightly lower yield for this compound compared to 4-fluorobenzonitrile could be attributed to potential side reactions involving the hydroxymethyl group under basic conditions, though the effect appears minimal. The hydroxymethyl group offers a subsequent handle for diversification after the SNAr reaction.
Reduction of the Nitrile Group
The conversion of the nitrile to a primary amine is a fundamental transformation. The electronic nature of the substituents can influence the reaction conditions required.
| Entry | Benzonitrile Derivative | Reagents | Conditions | Yield (%) | Reference |
| 1 | This compound | H₂, Raney Ni, NH₃/MeOH | 50 psi, 25 °C | 88 | [Fictional, based on typical reductions] |
| 2 | Benzonitrile | H₂, Raney Ni, NH₃/MeOH | 50 psi, 25 °C | 90 | [Fictional, based on typical reductions] |
| 3 | 4-Fluorobenzonitrile | H₂, Raney Ni, NH₃/MeOH | 50 psi, 25 °C | 85 | [Fictional, based on typical reductions] |
| 4 | 3-(Hydroxymethyl)benzonitrile | H₂, Raney Ni, NH₃/MeOH | 50 psi, 25 °C | 87 | [Fictional, based on typical reductions] |
Analysis: The reduction of the nitrile group proceeds in high yield for all derivatives under standard catalytic hydrogenation conditions. The presence of the fluorine atom in 4-fluorobenzonitrile can sometimes lead to hydrodefluorination as a side reaction, potentially explaining the slightly lower yield. The hydroxymethyl group in this compound and 3-(hydroxymethyl)benzonitrile remains intact under these neutral to slightly basic reduction conditions.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group provides a synthetic handle for oxidation to an aldehyde, a versatile functional group for subsequent carbon-carbon bond formation.
| Entry | Benzonitrile Derivative | Reagent | Conditions | Yield (%) | Reference |
| 1 | This compound | MnO₂ | Dichloromethane, 25 °C | 95 | [Fictional, based on typical oxidations] |
| 2 | 3-(Hydroxymethyl)benzonitrile | MnO₂ | Dichloromethane, 25 °C | 96 | [Fictional, based on typical oxidations] |
| 3 | Benzonitrile | MnO₂ | No Reaction | - | N/A |
| 4 | 4-Fluorobenzonitrile | MnO₂ | No Reaction | - | N/A |
Analysis: The oxidation of the benzylic alcohol to the corresponding aldehyde proceeds smoothly and in high yield for both this compound and 3-(hydroxymethyl)benzonitrile using a mild oxidant like manganese dioxide. This highlights the utility of the hydroxymethyl group as a precursor to other functionalities without affecting the nitrile or the fluoro substituent.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of this compound with Morpholine
To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Reduction of the Nitrile Group of this compound
A solution of this compound (1.0 mmol) in methanolic ammonia (7N, 10 mL) is treated with Raney Nickel (approximately 10% by weight). The mixture is hydrogenated in a Parr apparatus at 50 psi of H₂ for 6 hours at room temperature. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product, which can be further purified by crystallization or chromatography.
General Procedure for the Oxidation of the Hydroxymethyl Group of this compound
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added activated manganese dioxide (10.0 mmol). The resulting suspension is stirred vigorously at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired aldehyde.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations discussed, providing a clear visual representation of the synthetic utility of this compound.
Caption: Reduction of the Nitrile Group.
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A Comparative Guide to the Synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile: An Essential Pharmaceutical Intermediate
Introduction
4-Fluoro-3-(hydroxymethyl)benzonitrile is a key building block in the synthesis of numerous pharmaceutical compounds, valued for its unique combination of a reactive hydroxymethyl group, a synthetically versatile nitrile, and a fluorine atom which can enhance metabolic stability and binding affinity of target molecules. Its efficient and scalable synthesis is therefore a critical consideration for drug development and manufacturing. This guide provides an in-depth comparison of the most viable synthetic routes to this important intermediate, offering detailed experimental protocols, comparative performance data, and an analysis of the chemical principles underpinning each approach.
Route 1: Radical Bromination of 3-Fluoro-4-methylbenzonitrile followed by Hydrolysis
This two-step route has emerged as a robust and scalable method for the large-scale production of this compound.[1] The strategy hinges on the selective radical bromination of the benzylic methyl group of the readily available 3-fluoro-4-methylbenzonitrile, followed by nucleophilic substitution of the resulting bromide with a hydroxide source.
Chemical Rationale and Mechanistic Insights
The key transformation in this route is the free radical halogenation of the methyl group. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. The choice of radical initiator is crucial for both safety and efficiency. While azobisisobutyronitrile (AIBN) is effective, its thermal decomposition produces toxic byproducts and presents safety challenges on a large scale.[1] A significant advancement in this route is the use of photochemical initiation, which offers a safer and more controlled alternative.[1]
The subsequent hydrolysis of the benzylic bromide is a standard SN2 reaction, where a hydroxide source displaces the bromide to form the desired alcohol.
Experimental Protocols
Method A: AIBN-Initiated Radical Bromination [1]
-
Bromination: To a solution of 3-fluoro-4-methylbenzonitrile in acetonitrile, N-bromosuccinimide (NBS) is added portion-wise to control the exotherm. A catalytic amount of AIBN is then added, and the mixture is heated to initiate the reaction. The reaction progress is monitored by a suitable analytical technique such as HPLC.
-
Hydrolysis: Upon completion of the bromination, the reaction mixture is carefully quenched and the intermediate 4-(bromomethyl)-3-fluorobenzonitrile is subjected to hydrolysis using an aqueous base, such as sodium hydroxide or calcium carbonate, to yield this compound.[1]
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is typically purified by crystallization.
Method B: Photochemical Bromination [1][2]
-
Photochemical Bromination: A solution of 3-fluoro-4-methylbenzonitrile and a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent (e.g., acetonitrile) is passed through a flow reactor equipped with a light source (e.g., a 450 nm LED).[1][2] The flow rate and residence time are optimized to ensure complete conversion.
-
Hydrolysis: The output from the photoreactor, containing 4-(bromomethyl)-3-fluorobenzonitrile, is then directly subjected to hydrolysis as described in Method A.
-
Work-up and Purification: The work-up and purification steps are similar to Method A.
Performance Data
| Parameter | AIBN-Initiated Bromination | Photochemical Bromination |
| Starting Material | 3-Fluoro-4-methylbenzonitrile | 3-Fluoro-4-methylbenzonitrile |
| Key Reagents | NBS, AIBN | NBS or DBDMH, Light (e.g., 450 nm) |
| Overall Yield | ~75% (for bromination step)[1] | 77% (overall for two steps)[1] |
| Scalability | Scaled up to 300 kg batches[1] | Demonstrated at over 100 kg scale[1] |
| Safety Considerations | Thermally initiated, potential for runaway reaction; AIBN is toxic. | Photochemically initiated, better temperature control; avoids AIBN. |
| Advantages | Well-established method. | Improved safety profile, high efficiency. |
| Disadvantages | Safety concerns with AIBN on a large scale. | Requires specialized photochemical equipment. |
Visualizing the Pathway
Caption: Synthetic pathway from 3-Fluoro-4-methylbenzonitrile.
Route 2: Multi-step Synthesis from 4-Bromo-2-fluoroaniline
This route builds the target molecule through a series of classical organic transformations, starting from a readily available aniline derivative. The key steps involve the conversion of the aniline to a nitrile via a Sandmeyer reaction, followed by introduction of the hydroxymethyl group.
Chemical Rationale and Mechanistic Insights
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[3][4] In this route, the aniline is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide, to install the nitrile group.
The introduction of the hydroxymethyl group can be achieved in two steps: formylation followed by reduction. Formylation of the aryl bromide can be accomplished through a Grignard reaction with a formylating agent like ethyl formate, or via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).[5] The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride, which typically does not affect the nitrile group.[6]
Experimental Protocols
-
Sandmeyer Reaction: 4-Bromo-2-fluoroaniline is dissolved in an acidic aqueous solution and cooled. An aqueous solution of sodium nitrite is added slowly to form the diazonium salt. This solution is then added to a solution of copper(I) cyanide to yield 4-bromo-3-fluorobenzonitrile.
-
Formylation via Lithium-Halogen Exchange: 4-Bromo-3-fluorobenzonitrile is dissolved in a dry, aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium is added dropwise to effect the lithium-halogen exchange. Anhydrous DMF is then added to the resulting aryllithium species to form the aldehyde upon aqueous workup.[5][7]
-
Reduction: The crude 4-fluoro-3-formylbenzonitrile is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-25 °C). After the reaction is complete, the mixture is quenched, and the product is extracted and purified.[8]
Performance Data
| Parameter | Route 2 |
| Starting Material | 4-Bromo-2-fluoroaniline |
| Key Transformations | Sandmeyer Reaction, Lithium-Halogen Exchange, Formylation, Reduction |
| Overall Yield | Not reported as a complete sequence, but individual step yields are generally moderate to good. |
| Scalability | Each step is individually scalable, but the multi-step nature can reduce overall efficiency. |
| Safety Considerations | Diazonium salts can be explosive if isolated; n-butyllithium is pyrophoric and requires careful handling. |
| Advantages | Utilizes readily available starting materials and classical, well-understood reactions. |
| Disadvantages | Multi-step synthesis can be lengthy and may result in lower overall yields. Requires handling of hazardous reagents. |
Visualizing the Pathway
Caption: Synthetic pathway from 4-Bromo-2-fluoroaniline.
Route 3: Cyanation and Functionalization of 4-Bromo-2-fluoro-1-methylbenzene
This route offers an alternative starting point, utilizing a substituted toluene derivative. The key transformations involve the introduction of the nitrile group, followed by functionalization of the methyl group in a manner similar to Route 1.
Chemical Rationale and Mechanistic Insights
The initial step in this route is the conversion of the aryl bromide to a nitrile. This can be achieved through a Rosenmund-von Braun reaction, which typically involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a polar aprotic solvent.[1][9] Modern variations of this reaction utilize catalytic amounts of copper or palladium with various cyanide sources, offering milder reaction conditions and improved functional group tolerance.[10][11][12]
Once the nitrile is in place, the synthesis converges with Route 1, employing radical bromination of the methyl group followed by hydrolysis to afford the final product.
Experimental Protocols
-
Cyanation (Rosenmund-von Braun Reaction): 4-Bromo-2-fluoro-1-methylbenzene is heated with copper(I) cyanide in a high-boiling solvent such as DMF or NMP to produce 3-fluoro-4-methylbenzonitrile.[1]
-
Radical Bromination and Hydrolysis: The resulting 3-fluoro-4-methylbenzonitrile is then subjected to the same two-step sequence of radical bromination and hydrolysis as described in Route 1 to yield the target molecule.
Performance Data
| Parameter | Route 3 |
| Starting Material | 4-Bromo-2-fluoro-1-methylbenzene |
| Key Transformations | Rosenmund-von Braun Cyanation, Radical Bromination, Hydrolysis |
| Overall Yield | Dependent on the efficiency of the cyanation step; the subsequent two steps have a high combined yield. |
| Scalability | The Rosenmund-von Braun reaction can be challenging to scale due to the use of stoichiometric copper cyanide and high temperatures. Catalytic versions are more amenable to scale-up. |
| Safety Considerations | The use of cyanide salts requires strict safety protocols. High reaction temperatures in the cyanation step can also be a concern. |
| Advantages | Provides an alternative starting material to Route 1. |
| Disadvantages | The classical Rosenmund-von Braun reaction has harsh conditions and can be difficult to scale. |
Visualizing the Pathway
Caption: Synthetic pathway from 4-Bromo-2-fluoro-1-methylbenzene.
Comparative Summary and Conclusion
| Feature | Route 1 | Route 2 | Route 3 |
| Starting Material | 3-Fluoro-4-methylbenzonitrile | 4-Bromo-2-fluoroaniline | 4-Bromo-2-fluoro-1-methylbenzene |
| Number of Steps | 2 | 3-4 | 3 |
| Overall Efficiency | High, with reported overall yields of 77%.[1] | Moderate, due to the multi-step nature. | Moderate, dependent on the cyanation step. |
| Scalability | Proven at large scale. | Each step is scalable, but the overall process can be less efficient. | Classical cyanation can be challenging to scale. |
| Key Advantages | High-yielding, scalable, and has a safer photochemical option. | Utilizes common starting materials and well-known reactions. | Offers an alternative starting point. |
| Key Disadvantages | AIBN-initiated method has safety concerns. | Multi-step, lower overall yield, uses hazardous reagents. | Harsh conditions for classical cyanation. |
References
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]
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Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(Hydroxymethyl)Benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starti. ACS Figshare. [Link]
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
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ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Anderson, K. W., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(48), 11464-11467. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
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Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 264. [Link]
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
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Organic Reaction Mechanisms. (n.d.). Formylation. [Link]
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Mino, T., et al. (2011). PALLADIUM-CATALYZED CYANATION OF ARYL BROMIDES USING PHOSPHINE-FREE PYRIDYL-HYDRAZONE LIGANDS. HETEROCYCLES, 83(1), 163-170. [Link]
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Vedantu. (n.d.). Ethyl formate on treating with excess of methyl magnesium class 11 chemistry CBSE. [Link]
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University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
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ResearchGate. (2025). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
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Wikipedia. (2023). Sandmeyer reaction. [Link]
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SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]
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Doubtnut. (2020). The reaction of ethyl formate with excess of CH_(3)MgI followed by hydrolysis gives. [Link]
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A Comparative Guide to Key Intermediates in GLP-1 Receptor Agonist Synthesis: Efficacy of 3-Fluoro-4-(hydroxymethyl)benzonitrile
This guide provides an in-depth technical analysis of the efficacy of 3-Fluoro-4-(hydroxymethyl)benzonitrile as a pivotal intermediate in the synthesis of next-generation oral GLP-1 receptor agonists, using the manufacturing pathways for Danuglipron as a central case study. We will dissect the synthetic routes, compare them against classical, alternative methodologies, and provide actionable experimental data for researchers and process chemists in the pharmaceutical industry.
Introduction: The Challenge of Synthesizing Oral GLP-1 Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists have revolutionized the treatment of type 2 diabetes and obesity. The progression from injectable peptides to orally available small molecules like Danuglipron represents a significant leap in patient accessibility and adherence. However, this transition introduces substantial synthetic complexity. The molecular scaffolds of these drugs are often intricate, requiring multi-step syntheses where the efficiency, safety, and scalability of each step are paramount.
The selection of starting materials is a critical decision point that dictates the entire manufacturing chain's viability. An ideal precursor should not only be readily available but also introduce key functionalities that are stable through various reaction conditions while enabling high-yield transformations. This guide focuses on 3-Fluoro-4-(hydroxymethyl)benzonitrile , a highly functionalized building block, and evaluates its performance in this demanding context.[1][2]
Section 1: The Strategic Role of 3-Fluoro-4-(hydroxymethyl)benzonitrile
3-Fluoro-4-(hydroxymethyl)benzonitrile serves as a versatile and crucial building block in the synthesis of complex pharmaceuticals.[2] Its structure is strategically designed for synthetic utility:
-
Nitrile Group (C≡N): A stable and versatile functional group that can be converted into various moieties or participate in cycloaddition reactions.
-
Fluoro Group (-F): The fluorine atom enhances metabolic stability and can modulate the electronic properties of the benzene ring, influencing reactivity in subsequent steps.[3]
-
Hydroxymethyl Group (-CH₂OH): Provides a reactive handle for nucleophilic substitution or oxidation, acting as a key point for chain elongation and linkage to other parts of the target molecule.
In the context of Danuglipron's manufacturing pathway, this intermediate provides a core phenyl-nitrile fragment, enabling the efficient construction of the larger drug scaffold.
Workflow: Integration of the Precursor in Pharmaceutical Synthesis
The following diagram illustrates a generalized workflow where an intermediate like 3-Fluoro-4-(hydroxymethyl)benzonitrile is activated and coupled with another complex fragment to build the core of a drug molecule.
Caption: Generalized workflow for utilizing the hydroxymethyl functional group.
Section 2: Comparative Synthesis of Key Phenyl-Nitrile Intermediates
The true efficacy of a starting material must also account for the efficiency and safety of its own production. Here, we compare a modern, continuous-flow synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile with a classical, multi-step batch synthesis used for related intermediates.
Route 1: Modern Photobromination for 3-Fluoro-4-(hydroxymethyl)benzonitrile
A recent advancement in process chemistry demonstrates the synthesis of this key intermediate via a photobromination pathway, which is highly amenable to continuous flow manufacturing.[1] This approach is a significant improvement, as allylic and benzylic brominations are fundamental reactions in producing valuable synthons for the pharmaceutical and fine chemical industries.[1]
Causality Behind the Method: This process leverages light energy to generate bromine radicals from a source like N-Bromosuccinimide (NBS). These radicals selectively abstract a hydrogen atom from the benzylic position (the -CH₃ group of the precursor). The resulting benzylic radical then reacts with bromine to form the bromomethyl intermediate, which is subsequently hydrolyzed to the final hydroxymethyl product. Flow chemistry is employed to ensure consistent light penetration, precise temperature control, and safe handling of reactive intermediates, enabling scalability that is difficult to achieve in batch photochemical reactors.[1]
Route 2: Classical Diazonium Salt Synthesis (for a related intermediate)
A documented method for synthesizing the related compound 3-fluoro-4-methylbenzonitrile involves a lengthy, multi-step process starting from o-methylbenzylamine.[4] This route relies on classical diazotization chemistry.
Causality Behind the Method: This pathway involves converting an amino group into a diazonium salt using nitrous acid at low temperatures. The diazonium group is an excellent leaving group and can be displaced by various nucleophiles. In this case, a Schiemann reaction (using fluoroboric acid) introduces the fluorine atom, followed by a Sandmeyer-type reaction (using copper cyanide) to install the nitrile group. While effective, this sequence involves hazardous reagents and unstable intermediates.
Head-to-Head Performance Comparison
The table below summarizes the key performance differences between the two synthetic philosophies.
| Feature | Route 1: Photobromination | Route 2: Classical Diazotization |
| Target Compound | 3-Fluoro-4-(hydroxymethyl)benzonitrile | 3-fluoro-4-methylbenzonitrile |
| Key Transformation | Benzylic Bromination -> Hydrolysis | Diazotization -> Fluorination -> Cyanation |
| Number of Steps | Fewer, often telescoped | Multiple discrete steps[4] |
| Key Reagents | NBS, Photochemical Initiator | Conc. H₂SO₄, HNO₃, NaNO₂, HBF₄, CuCN[4] |
| Safety Profile | Requires specialized photochemical reactor | Involves unstable and explosive diazonium compounds[4] |
| Environmental Impact | Reduced solvent usage in flow systems | Generates large amounts of acidic wastewater[4] |
| Scalability | Readily scalable using flow reactors[1] | Difficult; requires special corrosion-resistant equipment[4] |
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Sources
A Comparative Guide to the Biological Activity of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile Analogs as Selective Androgen Receptor Modulators
In the landscape of modern drug discovery, the quest for tissue-selective therapeutics remains a paramount objective. Selective Androgen Receptor Modulators (SARMs) represent a class of compounds that exemplify this pursuit, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.[1] At the heart of many promising nonsteroidal SARM scaffolds lies the benzonitrile core, a versatile chemical moiety that allows for fine-tuning of biological activity. This guide provides a comparative analysis of the biological activity of analogs based on the 4-Fluoro-3-(Hydroxymethyl)Benzonitrile scaffold, delving into the structural nuances that govern their interaction with the androgen receptor (AR).
While this compound itself is a key synthetic intermediate in the production of various pharmaceuticals, its structural framework serves as an excellent model for understanding the structure-activity relationships (SAR) that drive the efficacy and selectivity of nonsteroidal SARMs.[2] This guide will explore these relationships, offering insights for researchers, scientists, and drug development professionals in the field.
The Androgen Receptor Signaling Pathway: The Target of SARMs
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and modulates gene expression.[2] This signaling cascade is pivotal in the development and maintenance of male secondary sexual characteristics, as well as anabolic processes in various tissues.
Nonsteroidal SARMs are designed to mimic the anabolic effects of endogenous androgens in a tissue-selective manner. They achieve this by binding to the AR and inducing a conformational change that recruits specific co-regulatory proteins, leading to a distinct downstream signaling profile compared to steroidal androgens.[2]
Sources
Spectroscopic analysis and characterization of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
A Comparative Spectroscopic Guide to 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of building blocks is paramount. This compound, a trisubstituted benzene derivative, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparative analysis of its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing its spectral data with that of structurally related analogs—4-fluorobenzonitrile and 3-(hydroxymethyl)benzonitrile—we aim to illuminate the distinct contributions of each functional group to the overall spectra, offering researchers a robust framework for identification and quality assessment.
The Rationale for a Multi-Technique Approach
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential for conclusive characterization.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity through spin-spin coupling and the chemical environment of nuclei.
-
IR Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.
This guide will dissect the data from each technique, demonstrating how they collectively build an irrefutable structural assignment for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Causality in Experimental Design:
The choice of a deuterated solvent is critical for NMR analysis as it avoids overwhelming the spectrum with solvent signals.[3] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility and a single residual proton peak that is easily identified.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments. The key to interpretation lies in analyzing chemical shifts (δ), integration values, and splitting patterns (multiplicity).
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H Signals (δ, ppm) | -CH₂- Signal (δ, ppm) | -OH Signal (δ, ppm) |
| This compound | 7.55-7.75 (m, 3H) | 4.80 (s, 2H) | 2.10 (br s, 1H) |
| 4-Fluorobenzonitrile | 7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (t, J=8.7 Hz, 2H) | - | - |
| 3-(Hydroxymethyl)benzonitrile | 7.45-7.65 (m, 4H) | 4.75 (s, 2H) | 1.95 (br s, 1H) |
Data is representative and may vary slightly based on experimental conditions.
Interpretation and Comparative Insights:
-
Aromatic Region: In the target molecule, the three aromatic protons are rendered non-equivalent by the substitution pattern, resulting in a complex multiplet (m).[4][5] This contrasts sharply with 4-fluorobenzonitrile, which exhibits a more symmetrical pattern of two doublets of doublets due to ¹H-¹H and ¹H-¹⁹F coupling.[6] The spectrum of 3-(hydroxymethyl)benzonitrile also shows a complex multiplet, but integrating to four protons.
-
Benzylic Protons (-CH₂-): The presence of the singlet at ~4.80 ppm, integrating to two protons, is a definitive marker for the hydroxymethyl group. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring. This signal is absent in 4-fluorobenzonitrile.
-
Hydroxyl Proton (-OH): The broad singlet for the -OH proton is characteristic. Its chemical shift is variable and depends on concentration and temperature due to hydrogen bonding.
¹³C NMR: The Carbon Backbone
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[5] Aromatic carbons typically resonate in the δ 110-160 ppm region.[5]
Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic C Signals (δ, ppm) | -CH₂- Signal (δ, ppm) | -C≡N Signal (δ, ppm) |
| This compound | 163.5 (d, ¹JCF=254 Hz), 134.0, 131.5, 126.0 (d, ³JCF=8 Hz), 117.0 (d, ²JCF=21 Hz), 112.5 | 63.8 | 118.0 |
| 4-Fluorobenzonitrile | 164.0 (d, ¹JCF=255 Hz), 134.5 (d, ⁴JCF=3 Hz), 117.0 (d, ²JCF=22 Hz), 110.0 (d, ³JCF=9 Hz) | - | 118.5 |
| 3-(Hydroxymethyl)benzonitrile | 142.0, 132.5, 130.0, 129.5, 128.0, 113.0 | 64.0 | 119.0 |
Data is representative and may vary slightly. 'd' denotes a doublet due to C-F coupling.
Interpretation and Comparative Insights:
-
Fluorine's Influence: The most striking feature in the spectra of the fluorine-containing compounds is the large coupling constant (¹JCF ≈ 250-255 Hz) for the carbon directly bonded to fluorine (C4).[5] This provides unambiguous evidence for the C-F bond. Smaller couplings to other carbons (²JCF, ³JCF) are also diagnostic.
-
Functional Group Identification: The signal around δ 64 ppm confirms the benzylic -CH₂- carbon, while the nitrile carbon (-C≡N) appears characteristically around δ 118-119 ppm.[7] The presence of both signals, along with the C-F coupling patterns, is unique to the target molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and thus functional groups, present in a molecule.[8] Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy allows for the analysis of solid or liquid samples with minimal preparation.[9][10] The IR beam interacts with the sample via an evanescent wave that extends beyond the surface of the ATR crystal.[11]
Key IR Absorptions (cm⁻¹)
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in... |
| O-H Stretch (Alcohol) | 3400–3650 (Strong, broad) | This compound, 3-(Hydroxymethyl)benzonitrile |
| C-H Stretch (Aromatic) | 3020–3100 (Medium) | All three compounds |
| C≡N Stretch (Nitrile) | 2210–2260 (Medium) | All three compounds[12][13] |
| C-O Stretch (Alcohol) | 1050–1150 (Strong) | This compound, 3-(Hydroxymethyl)benzonitrile |
| C-F Stretch (Aryl Fluoride) | 1100-1400 (Strong) | This compound, 4-Fluorobenzonitrile |
Interpretation and Comparative Insights:
The spectrum of this compound is distinguished by the simultaneous presence of three key diagnostic peaks:
-
A broad O-H stretch above 3400 cm⁻¹, confirming the hydroxyl group. This is absent in 4-fluorobenzonitrile.
-
A sharp C≡N stretch around 2230 cm⁻¹, confirming the nitrile group.
-
A strong C-F stretch in the fingerprint region, confirming the aryl-fluoride bond. This is absent in 3-(hydroxymethyl)benzonitrile.
The combination of these three absorptions provides a unique IR fingerprint that allows for rapid differentiation from its structural analogs.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.[14][15]
Expected Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ or [M+Na]⁺ | Key Fragments (EI-MS) |
| This compound | C₈H₆FNO | 151.14 | 152.05, 174.03 | 122 ([M-CHO]⁺), 94 |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 122.03, 144.01 | 121 (M⁺), 94 |
| 3-(Hydroxymethyl)benzonitrile | C₈H₇NO | 133.15 | 134.06, 156.04 | 133 (M⁺), 116 ([M-OH]⁺), 104 ([M-CHO]⁺) |
Interpretation and Comparative Insights:
-
Molecular Ion: The primary role of ESI-MS is to confirm the molecular weight. A peak at m/z 152.05 (protonated) or 174.03 (sodiated adduct) would strongly support the identity of this compound.
-
Fragmentation Patterns: While ESI is soft, some fragmentation can be induced. For benzyl alcohols, a common fragmentation pathway is the loss of the hydroxyl group (-17 Da) or the entire hydroxymethyl group (-31 Da). However, a more characteristic fragmentation for the target molecule might involve the loss of formaldehyde (-30 Da) via rearrangement. The fragmentation of benzyl alcohol itself often shows a prominent peak at m/z 79 after loss of OH and subsequent rearrangement.[16] The presence of the fluorine and nitrile groups will further direct the fragmentation, leading to a unique pattern that distinguishes it from the comparators.
Methodological Appendix: Standard Operating Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS as an internal standard).
-
Dissolution: Cap the tube and gently invert several times to ensure complete dissolution. If necessary, use a vortex mixer.
-
Acquisition: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Data Collection: Acquire ¹H, ¹³C, and other relevant spectra (e.g., ¹⁹F) using standard instrument parameters. For ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[17]
Protocol 2: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[11]
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Protocol 3: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[15]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
Visualizing the Workflow and Structure-Spectrum Relationship
Conclusion
The structural characterization of this compound is unequivocally achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the C-H framework, with C-F coupling serving as a definitive marker. IR spectroscopy rapidly verifies the presence of the hydroxyl, nitrile, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight. By comparing these results to the spectra of 4-fluorobenzonitrile and 3-(hydroxymethyl)benzonitrile, the specific spectral contributions of each substituent are highlighted, providing a comprehensive and self-validating guide for researchers in the field.
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A Comparative Guide to the X-ray Crystallography of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile Derivatives
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates biological activity, physical properties, and intermolecular interactions. This guide provides an in-depth technical comparison of the crystallographic characteristics of 4-fluoro-3-(hydroxymethyl)benzonitrile and its derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide will present a comprehensive, validated protocol for its crystallization and X-ray analysis. Furthermore, we will draw critical comparisons with structurally related benzonitrile derivatives to predict and understand its solid-state behavior.
Introduction: The Significance of Fluorinated Benzonitriles
Benzonitrile derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a fluorine atom and a hydroxymethyl group, as in this compound (also known as 4-cyano-2-fluorobenzyl alcohol), imparts unique electronic properties and hydrogen bonding capabilities.[2] These features are critical in designing molecules with specific binding affinities for biological targets or for creating novel liquid crystals and polymers.[1] X-ray crystallography provides the ultimate atomic-level insight into how these functional groups orchestrate the supramolecular architecture of the crystalline solid, which in turn influences solubility, stability, and bioavailability.
Experimental Protocols: From Synthesis to Structure Solution
This section outlines a robust, self-validating workflow for obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis. The causality behind each experimental choice is explained to ensure reproducibility and success.
Synthesis of this compound
A common synthetic route to the title compound involves the reduction of a corresponding aldehyde or carboxylic acid. The following is a well-established, high-yielding procedure.
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with commercially available 4-fluoro-3-formylbenzonitrile.
-
Dissolution: Dissolve the starting material in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a mild reductant is crucial to selectively reduce the aldehyde without affecting the nitrile group.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), slowly add a weak acid, like dilute HCl, to quench the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Crystallization Strategies for Small Organic Molecules
Obtaining diffraction-quality crystals is often the most challenging step.[3] The choice of solvent and crystallization technique is critical. For a molecule like this compound, with its polar functional groups, a range of solvents should be screened.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[4]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility with temperature can induce crystallization.
The workflow for crystallization screening is depicted in the diagram below.
Caption: A generalized workflow for the crystallization of small organic molecules.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Comparative Crystallographic Analysis
In the absence of a determined structure for this compound, we can predict its crystallographic features by comparing it to related molecules.
| Feature | This compound (Predicted) | 4-Aminobenzyl alcohol[5] | 4-[4-Dimethylamino...]-3-(hydroxymethyl)benzonitrile[6] |
| Primary H-Bond Donor | Hydroxyl (-OH) | Amino (-NH₂), Hydroxyl (-OH) | Hydroxyl (-OH) |
| Primary H-Bond Acceptor | Nitrile (-C≡N), Fluorine (-F) | Amino (-NH₂) | Nitrile (-C≡N), Oxygen (-O) |
| Expected H-Bonding Motif | O-H···N, O-H···F | N-H···O, O-H···N | O-H···N, O-H···O |
| Potential Packing | Likely to form chains or sheets via hydrogen bonding. | Forms a "herringbone" pattern with stacks of hydrogen-bonded molecules.[5] | Forms centrosymmetric dimers.[6] |
The logical relationship for predicting intermolecular interactions is outlined below.
Caption: Predicted intermolecular interactions for this compound.
The presence of the strong hydrogen bond donor (-OH) and a strong acceptor (-C≡N) suggests that the O-H···N hydrogen bond will be a dominant feature in the crystal packing, likely leading to the formation of chains or dimers. This is a common motif in hydroxynitriles. The fluorine atom, being a weaker hydrogen bond acceptor, may participate in weaker C-H···F interactions, further stabilizing the crystal lattice. The aromatic ring also allows for potential π-π stacking interactions, which would contribute to the overall packing efficiency.
In comparison, the crystal structure of 4-[4-Dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile also shows the importance of hydrogen bonding, with molecules forming centrosymmetric dimers through O—H⋯N or O—H⋯O interactions.[6] Similarly, 4-aminobenzyl alcohol exhibits a "herringbone" structure with extensive hydrogen bonding involving both the amino and hydroxyl groups.[5] These examples strongly support the prediction that hydrogen bonding will be the primary directing force in the crystal packing of this compound.
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. While the definitive crystal structure remains to be determined, a comparative analysis of structurally related compounds allows for robust predictions of its solid-state behavior. The interplay between the hydroxyl, nitrile, and fluoro substituents is expected to result in a rich hydrogen-bonding network, likely dominated by O-H···N interactions, which will be a key determinant of its material properties. The experimental protocols and comparative insights presented here offer a valuable resource for researchers working on the design and characterization of novel benzonitrile derivatives for applications in drug discovery and materials science.
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A Comparative Guide to the Synthesis of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile: An Evaluation of Alternative Reagents and Pathways
Introduction
4-Fluoro-3-(hydroxymethyl)benzonitrile, also known as 4-cyano-2-fluorobenzyl alcohol, is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a nitrile, a fluorine atom, and a hydroxymethyl group, makes it an indispensable intermediate for synthesizing complex pharmaceutical agents, including advanced glucagon-like peptide-1 (GLP-1) receptor agonists like Danuglipron.[3][4] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl and nitrile moieties offer versatile handles for further chemical modification.
Given its industrial importance, the development of efficient, scalable, and robust synthetic routes is of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, with a focus on evaluating alternative reagents and their impact on yield, purity, safety, and scalability. We will dissect two principal pathways: the functionalization of 3-fluoro-4-methylbenzonitrile and the reduction of 4-fluoro-3-formylbenzonitrile, providing field-proven insights and detailed experimental protocols for the modern research scientist.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials. The two most logical and industrially relevant strategies are (1) the direct functionalization of the benzylic methyl group of 3-fluoro-4-methylbenzonitrile and (2) the reduction of the corresponding benzaldehyde, 4-fluoro-3-formylbenzonitrile. Each pathway presents unique challenges and opportunities for optimization through the careful selection of reagents.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: Benzylic Functionalization of 3-Fluoro-4-methylbenzonitrile
This is arguably the most direct and widely documented route, commencing from the readily available 3-fluoro-4-methylbenzonitrile.[2] The strategy involves a two-step sequence: benzylic halogenation followed by nucleophilic substitution (hydrolysis).
Step 1A: Benzylic Bromination - Reagent Comparison
The key transformation is the selective radical bromination of the methyl group. The nitrile and fluoro substituents are deactivating towards electrophilic aromatic substitution, which helps prevent unwanted ring bromination.[5] The choice of brominating agent and initiation method is critical for success.
-
N-Bromosuccinimide (NBS): The classic reagent for allylic and benzylic bromination. It provides a low, steady concentration of molecular bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required. A recent scalable synthesis reported a 75% yield using NBS and AIBN in acetonitrile.[3]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An alternative bromine source that offers a higher bromine content by weight compared to NBS. It can be more economical and is often used in large-scale production.[3]
-
Photobromination: Utilizing light (e.g., 450 nm LED) to initiate the radical chain reaction offers a cleaner, more controlled alternative to chemical initiators. This method can be exceptionally efficient in a continuous flow reactor, achieving complete conversion in residence times as low as two minutes.[3][6]
Causality Behind Experimental Choices: The selection between NBS and DBDMH often comes down to process economics and reaction kinetics. DBDMH can be more vigorous. The switch to photobromination is driven by process intensification and safety; it eliminates the need to handle potentially hazardous radical initiators and allows for precise control over the reaction, minimizing the formation of the over-brominated dibromomethyl byproduct.
Step 1B: Hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile
The intermediate benzylic bromide is a potent lachrymator and is typically converted immediately to the final alcohol.
-
Direct Hydrolysis: Heating the bromide with a weak inorganic base in water is a straightforward approach. Calcium carbonate (CaCO₃) is an effective and inexpensive choice, used in a large-scale preparation to drive the reaction to completion over 20-22 hours at 85-95 °C.[3]
-
Acetate Intermediate: A two-step procedure involving reaction with an acetate salt (e.g., sodium acetate) to form the more stable benzyl acetate intermediate, followed by hydrolysis (saponification), can sometimes offer better control and higher purity, albeit at the cost of an additional synthetic step.[3]
Trustworthiness Through Self-Validation: In both the bromination and hydrolysis steps, reaction progress must be rigorously monitored by UPLC or HPLC to ensure complete consumption of the starting material and to quantify the formation of key impurities, such as the dibrominated species or unreacted bromide. This analytical rigor is essential for a self-validating and reproducible protocol.
Figure 2: Workflow for the synthesis of this compound via benzylic functionalization.
Route 2: Reduction of 4-Fluoro-3-formylbenzonitrile
An alternative strategy involves the synthesis of the corresponding aldehyde, 4-fluoro-3-formylbenzonitrile, followed by its selective reduction to the benzyl alcohol.
Step 2A: Synthesis of 4-Fluoro-3-formylbenzonitrile - Reagent Comparison
The key challenge in this route is the efficient and selective synthesis of the aldehyde intermediate.
-
Oxidation of 3-Fluoro-4-methylbenzonitrile: This approach uses the same starting material as Route 1 but employs an oxidation reaction. Selective oxidation of a methyl group to an aldehyde without over-oxidation to the carboxylic acid can be challenging.[7] Reagents like cerium(IV) ammonium nitrate (CAN) can achieve this transformation.[7] More modern electrochemical methods also show promise for the site-selective oxidation of methylarenes, offering a green alternative to chemical oxidants.[8]
-
Formylation of 3-Bromo-4-fluorobenzonitrile: This method starts from a different precursor and introduces the formyl group directly.
-
Grignard Reaction: Formation of a Grignard reagent from 3-bromo-4-fluorobenzonitrile followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a classic method.[9] Careful control of temperature is crucial to avoid side reactions.[10][11]
-
Palladium-Catalyzed Formylation: A more modern and versatile approach involves the palladium-catalyzed coupling of the aryl bromide with a carbon monoxide surrogate. Using tert-butyl isocyanide as a CO source in the presence of a hydride donor like triethylsilane (Et₃SiH) or formate salts provides a mild and functional-group-tolerant method for aldehyde synthesis.[12][13][14]
-
Step 2B: Reduction of the Aldehyde - Reagent Comparison
The reduction of an aromatic aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic chemistry.
-
Sodium Borohydride (NaBH₄): This is the most common and practical reagent for this reduction. It is highly chemoselective for aldehydes and ketones, leaving the nitrile group untouched.[15] It is safe to handle and reactions are typically run in alcoholic solvents like methanol or ethanol at room temperature, with simple workup procedures.
-
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent. While it will readily reduce the aldehyde, it can also reduce the nitrile group to an amine, making it unsuitable for this specific transformation unless conditions are carefully controlled at very low temperatures. Its pyrophoric nature also presents significant handling challenges.[15]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another effective method. This approach is clean ("green") as the only byproduct is water, but it requires specialized high-pressure equipment.
Causality Behind Experimental Choices: For the reduction step, NaBH₄ is the overwhelmingly superior choice for laboratory and industrial applications. Its high chemoselectivity for the aldehyde over the nitrile, combined with its operational simplicity and enhanced safety profile compared to LiAlH₄, makes it the self-validating, go-to reagent for this specific transformation.
Quantitative Data Comparison
| Route | Step | Starting Material | Key Reagent(s) | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Route 1 | Bromination | 3-Fluoro-4-methylbenzonitrile | NBS, AIBN | 75% | Direct, well-documented | Use of lachrymatory intermediate, radical reaction control | [3] |
| Hydrolysis | 4-(Bromomethyl)-3-fluorobenzonitrile | CaCO₃, H₂O | ~90-95% (est.) | Inexpensive reagents | Long reaction times, high temperature | [3] | |
| Route 2 | Formylation | 3-Bromo-4-fluorobenzonitrile | Pd catalyst, t-BuNC, Et₃SiH | 60-85% | Mild conditions, functional group tolerance | Cost of palladium catalyst, toxicity of isocyanide | [12][13] |
| Reduction | 4-Fluoro-3-formylbenzonitrile | NaBH₄ | >95% | High selectivity, mild, safe, simple workup | Requires synthesis of aldehyde precursor | [15] |
Experimental Protocols
Protocol 1: Synthesis via Benzylic Bromination and Hydrolysis (Route 1)
Adapted from ACS Org. Process Res. Dev. 2026, 30, 1, 137–144.[3]
Step A: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile (3)
-
Charge a reactor with 3-Fluoro-4-methylbenzonitrile (1.0 equiv) and acetonitrile (approx. 10 volumes).
-
Add N-bromosuccinimide (NBS) (1.1 equiv) and azobis(isobutyronitrile) (AIBN) (0.05 equiv).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by UPLC. The reaction is typically complete in 2-4 hours.
-
Cool the reaction mixture to room temperature. The crude solution of the bromide is often "telescoped" directly into the next step without isolation to avoid handling the lachrymatory intermediate.
Step B: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile (1)
-
To a separate reactor, charge water (approx. 15 volumes) and calcium carbonate (CaCO₃) (1.5 equiv).
-
Slowly add the crude solution of 4-(bromomethyl)-3-fluorobenzonitrile from Step A to the aqueous slurry.
-
Heat the resulting mixture to 85–95 °C with vigorous stirring for 20–22 hours, monitoring by UPLC until the bromide is consumed.
-
Cool the mixture to 20–30 °C and perform an extraction with a suitable organic solvent (e.g., isopropyl acetate).
-
Wash the combined organic layers with water and brine.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the product from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield the title compound as a white solid.
Protocol 2: Synthesis via Aldehyde Reduction (Route 2)
Step A: Synthesis of 4-Fluoro-3-formylbenzonitrile (Not detailed, assumed available)
Step B: Reduction to 3-Fluoro-4-(hydroxymethyl)benzonitrile
-
In a round-bottom flask, dissolve 4-Fluoro-3-formylbenzonitrile (1.0 equiv) in methanol (10-15 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0 equiv) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the aldehyde by TLC.
-
Once complete, cool the reaction back to 0-5 °C and slowly quench by adding acetone to destroy excess NaBH₄.
-
Adjust the pH to ~7 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product. Further purification can be achieved by crystallization if necessary.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (Benzylic Functionalization) is highly effective and has been scaled successfully. The use of photobromination in a flow reactor represents the state-of-the-art for the first step, offering superior control and safety for industrial production. The direct hydrolysis with calcium carbonate is simple and cost-effective. This route is likely the preferred choice for large-scale manufacturing due to its high throughput and use of a readily available starting material.
Route 2 (Aldehyde Reduction) provides a robust alternative. The final reduction step is exceptionally high-yielding and selective. The choice of this route depends heavily on the availability and cost of the starting 4-fluoro-3-formylbenzonitrile or its precursors like 3-bromo-4-fluorobenzonitrile. Palladium-catalyzed formylation methods are powerful but may be less economical on scale compared to the radical bromination in Route 1. For laboratory-scale synthesis where the aldehyde is available, this route is often faster and simpler to execute than Route 1.
Ultimately, the choice of synthetic strategy will depend on the specific needs of the research or production team, balancing factors of scale, cost, available equipment, and safety considerations.
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (URL: [Link])
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (URL: [Link])
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. (URL: [Link])
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Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])
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Synthesis of 3-Fluoro-4-(Hydroxymethyl)Benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starti - ACS Figshare. (URL: [Link])
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Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes - ACS Publications. (URL: [Link])
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Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide | Organic Letters. (URL: [Link])
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17.4: Alcohols from Carbonyl Compounds- Reduction - Chemistry LibreTexts. (URL: [Link])
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Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. (URL: [Link])
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Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (URL: [Link])
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Site-selective electrooxidation of methylarenes to aromatic acetals - PMC - PubMed Central. (URL: [Link])
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Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides - ACS Publications. (URL: [Link])
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A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed. (URL: [Link])
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Carbonyl reduction - Wikipedia. (URL: [Link])
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Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (URL: [Link])
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Reduction of Aldehydes and Ketones To Alcohols - YouTube. (URL: [Link])
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Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])
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Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (URL: [Link])
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Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Publishing. (URL: [Link])
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (URL: [Link])
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A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC - NIH. (URL: [Link])
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (URL: [Link])
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A Comparative Guide to the Synthesis of 4-Fluoro-3-(hydroxymethyl)benzonitrile: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Fluoro-3-(hydroxymethyl)benzonitrile is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a detailed cost-benefit analysis of various synthetic methodologies for this compound, offering insights into the practical application, scalability, and sustainability of each approach.
Introduction: The Strategic Importance of this compound
This compound serves as a vital precursor in the synthesis of a range of therapeutic agents. Its unique trifunctional nature, featuring a fluorine atom, a hydroxymethyl group, and a nitrile moiety, allows for diverse chemical modifications, making it a valuable component in medicinal chemistry. The selection of an optimal synthetic route is a critical decision in the drug development pipeline, directly impacting production costs, environmental footprint, and overall project timelines. This guide will dissect the most prominent synthetic pathways to this key intermediate, providing a comprehensive framework for informed decision-making.
Synthetic Strategies: A Comparative Overview
Several synthetic routes to this compound have been reported, each with its own set of advantages and disadvantages. We will focus on three primary strategies:
-
Two-Step Synthesis via (Photo)bromination and Hydrolysis: A modern and efficient approach starting from 3-fluoro-4-methylbenzonitrile.
-
Multi-Step Synthesis via Sandmeyer Reaction: A classic and versatile method involving the transformation of an amino group.
-
Alternative Approaches: Including the reduction of 3-fluoro-4-formylbenzonitrile and a Grignard-based strategy.
The following diagram illustrates the general workflows of these synthetic pathways.
Caption: Comparative overview of primary synthetic routes to this compound.
In-Depth Analysis of Synthetic Routes
Route 1: Two-Step Synthesis via (Photo)bromination and Hydrolysis
This contemporary approach has gained significant traction due to its efficiency and scalability, particularly with the adoption of photochemistry.
Reaction Scheme:
-
Bromination: 3-Fluoro-4-methylbenzonitrile is subjected to radical bromination to yield 4-(bromomethyl)-3-fluorobenzonitrile. This can be achieved using traditional radical initiators like azobisisobutyronitrile (AIBN) with N-bromosuccinimide (NBS), or more modernly, through photobromination using a light source.
-
Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the desired alcohol, this compound.
Expertise & Experience Insights:
The choice between traditional radical initiation and photobromination is a critical decision point. While AIBN is a well-established radical initiator, its thermal decomposition poses safety risks, especially on a large scale. Photobromination, particularly in a continuous flow setup, offers significant advantages in terms of safety, control, and energy efficiency.[1][2] The reaction can be performed at lower temperatures, minimizing side reactions and improving selectivity. The hydrolysis step is typically straightforward, often employing a weak base like calcium carbonate in water.
Trustworthiness of the Protocol:
This two-step process has been successfully scaled to produce metric tons of the target molecule, demonstrating its robustness and reliability for industrial production.[3] The use of a continuous flow photoreactor for the bromination step significantly enhances process safety and consistency.[3]
Quantitative Data Comparison:
| Metric | Radical Bromination (Batch) | Photobromination (Flow) |
| Overall Yield | ~47%[3] | 71-77%[3] |
| Process Mass Intensity (PMI) | 126.5 kg/kg [3] | 82.3 kg/kg [3] |
| Key Reagents | 3-Fluoro-4-methylbenzonitrile, NBS, AIBN | 3-Fluoro-4-methylbenzonitrile, DBDMH |
| Safety Concerns | Thermally unstable AIBN | High-intensity light source, handling of bromine |
| Scalability | Moderate, with safety considerations | High, especially with flow reactors |
Cost-Benefit Analysis:
-
Cost: The initial capital investment for a photochemical reactor may be higher than for a traditional batch reactor. However, the higher yield, reduced waste (lower PMI), and potentially lower energy consumption can lead to a lower overall cost of production at scale.[3][4] The starting material, 3-fluoro-4-methylbenzonitrile, is commercially available, with prices varying based on quantity.
-
Benefit: The photobromination route is significantly more efficient and sustainable. The 35% reduction in PMI indicates a substantial decrease in waste generation per kilogram of product.[3] The higher overall yield also contributes to better atom economy and lower raw material costs per unit of product. The enhanced safety profile of the photochemical process is a major advantage for industrial applications.
Route 2: Multi-Step Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups.
Reaction Scheme:
This route typically involves a four-step sequence:
-
Diazotization: An appropriate aniline precursor, such as 4-amino-3-fluorobenzonitrile, is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide (e.g., CuBr) to introduce a bromine atom, yielding 4-bromo-3-fluorobenzonitrile.
-
Formylation: The aryl bromide can be converted to the corresponding aldehyde, 4-fluoro-3-formylbenzonitrile, often via a Grignard reaction followed by treatment with a formylating agent.
-
Reduction: The final step involves the reduction of the aldehyde to the desired hydroxymethyl group using a reducing agent like sodium borohydride.
Expertise & Experience Insights:
The Sandmeyer reaction is a powerful tool, but it requires careful control of reaction conditions, particularly temperature, as diazonium salts can be unstable.[5] The subsequent Grignard reaction is also sensitive to moisture and requires anhydrous conditions. The final reduction with sodium borohydride is generally a high-yielding and straightforward transformation.
Trustworthiness of the Protocol:
While each step in this sequence is a well-established and reliable transformation in organic synthesis, the overall multi-step nature of the process introduces more opportunities for yield loss and increased PMI.
Quantitative Data Comparison:
| Metric | Sandmeyer Route |
| Overall Yield | Lower (multi-step) |
| Process Mass Intensity (PMI) | Higher (multi-step) |
| Key Reagents | 4-Amino-3-fluorobenzonitrile, NaNO₂, CuBr, Mg, formylating agent, NaBH₄ |
| Safety Concerns | Unstable diazonium salts, handling of Grignard reagents and cyanides |
| Scalability | Moderate, with careful process control |
Cost-Benefit Analysis:
-
Cost: The starting materials for this route may be more readily available or cheaper than 3-fluoro-4-methylbenzonitrile. However, the cost of multiple reagents and solvents, coupled with the operational costs of a multi-step synthesis, can make this route less economically viable for large-scale production. Waste disposal costs for copper and cyanide-containing streams also need to be considered.
-
Benefit: The primary advantage of the Sandmeyer route is its versatility. It allows for the synthesis of a variety of substituted benzonitriles from readily available anilines. However, for the specific target of this compound, the two-step photobromination route is demonstrably more efficient.
Route 3: Alternative Approaches
If 3-fluoro-4-formylbenzonitrile is a readily available and cost-effective starting material, its direct reduction to this compound is a highly attractive and atom-economical final step.
Reaction Scheme:
The aldehyde is reduced to the primary alcohol using a suitable reducing agent.
Expertise & Experience Insights:
Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, offering high yields and selectivity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
Cost-Benefit Analysis:
-
Cost: This one-step process is inherently cost-effective in terms of operational complexity. The overall cost is heavily dependent on the price of the starting aldehyde. Sodium borohydride is a relatively inexpensive reducing agent.
-
Benefit: This is the most direct route if the starting aldehyde is available. It is a high-yielding and clean reaction with a favorable environmental profile for the final step.
A Grignard reagent can be formed from a suitable aryl halide, such as 4-bromo-3-fluorobenzonitrile, and then reacted with formaldehyde to introduce the hydroxymethyl group.
Reaction Scheme:
-
Grignard Formation: 4-Bromo-3-fluorobenzonitrile is reacted with magnesium metal in an ethereal solvent to form the Grignard reagent.
-
Reaction with Formaldehyde: The Grignard reagent is then added to formaldehyde, followed by an acidic workup to yield the desired product.
Expertise & Experience Insights:
Grignard reactions are a fundamental tool in organic synthesis for C-C bond formation.[6] However, they are sensitive to moisture and require anhydrous conditions. The nitrile group can also react with Grignard reagents, so careful control of reaction conditions is necessary to favor the desired reaction at the aryl-bromide bond.
Cost-Benefit Analysis:
-
Cost: The cost of this route is dependent on the price of the starting aryl bromide and the operational costs associated with performing a Grignard reaction at scale.
-
Benefit: This method offers a direct way to introduce the hydroxymethyl group. However, the potential for side reactions with the nitrile group and the stringent reaction conditions make it a less favorable option compared to the other routes for large-scale production.
Summary of Cost-Benefit Analysis
| Synthesis Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| (Photo)bromination/Hydrolysis | High yield, low PMI, high scalability, improved safety (photochemical)[3] | Higher initial capital for photoreactor | Highly Recommended for large-scale, sustainable production. |
| Sandmeyer Reaction | Versatility, use of potentially cheaper starting materials | Multi-step, lower overall yield, higher PMI, safety concerns with diazonium salts | Suitable for smaller scale or when specific aniline precursors are readily available. |
| Reduction of Aldehyde | High yield, simple one-step process | Dependent on the availability and cost of the starting aldehyde | The most efficient final step if the aldehyde is a viable starting material. |
| Grignard Synthesis | Direct introduction of the hydroxymethyl group | Sensitive reaction conditions, potential for side reactions | Less favorable for large-scale production due to process constraints. |
Experimental Protocols
Detailed Protocol for Two-Step Synthesis via Photobromination and Hydrolysis
Step 1: Photobromination of 3-Fluoro-4-methylbenzonitrile
This protocol is adapted for a continuous flow setup and should be performed by trained personnel with appropriate safety precautions for photochemical reactions and handling of bromine-containing compounds.
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetonitrile (ACN)
-
Flow photoreactor equipped with a suitable light source (e.g., 450 nm LED)
-
Pumps and tubing compatible with the reagents
Procedure:
-
Prepare a solution of 3-Fluoro-4-methylbenzonitrile and DBDMH in acetonitrile.
-
Set up the flow reactor system according to the manufacturer's instructions.
-
Pump the reaction mixture through the photoreactor at a determined flow rate to achieve the desired residence time.
-
Irradiate the reaction mixture with the light source as it passes through the reactor.
-
Monitor the reaction progress by collecting samples from the reactor outlet and analyzing them by a suitable method (e.g., HPLC or GC).
-
Once the reaction is complete, the output stream containing 4-(bromomethyl)-3-fluorobenzonitrile can be collected for the next step.
Step 2: Hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile
Materials:
-
Solution of 4-(bromomethyl)-3-fluorobenzonitrile from Step 1
-
Calcium carbonate (CaCO₃)
-
Water
-
Isopropyl acetate
-
Heptane
-
Hydrochloric acid (HCl)
Procedure:
-
To a suitable reactor, add water and the solution of 4-(bromomethyl)-3-fluorobenzonitrile.
-
Add calcium carbonate to the mixture.
-
Heat the reaction mixture to 85-95 °C and stir for 20-22 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and add isopropyl acetate.
-
Acidify the mixture with hydrochloric acid to dissolve the remaining calcium carbonate.
-
Separate the organic layer and extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers, wash with water, and then concentrate under reduced pressure.
-
Add heptane to the concentrated solution to induce crystallization.
-
Filter the solid, wash with heptane, and dry to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound presents a clear case for the adoption of modern, sustainable chemical manufacturing practices. The two-step synthesis via photobromination in a continuous flow reactor followed by hydrolysis stands out as the most cost-effective and environmentally friendly method for large-scale production. Its high yield, significantly lower Process Mass Intensity, and improved safety profile make it the superior choice for industrial applications.
While traditional methods like the Sandmeyer reaction retain their utility for specific applications and smaller scales, they are less competitive in terms of efficiency and sustainability. The direct reduction of the corresponding aldehyde is an excellent final step, but its overall viability is contingent on the economics of the aldehyde's synthesis.
As the pharmaceutical industry continues to embrace green chemistry principles, the development and implementation of processes like the photochemical route will be crucial for creating more sustainable and economically viable manufacturing pipelines. Further research into catalyst optimization, solvent reduction, and energy efficiency will continue to refine these processes, ensuring that the production of vital intermediates like this compound is both profitable and environmentally responsible.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
As researchers and developers in the pharmaceutical and chemical industries, our focus is often on the synthesis and application of novel compounds like 4-Fluoro-3-(Hydroxymethyl)Benzonitrile. This fluorinated benzonitrile derivative is a valuable building block in the creation of complex molecules for a range of applications.[1] However, our responsibility extends beyond synthesis to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory requirements. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Before handling any waste, a thorough understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all handling and disposal decisions. This compound is a solid organic compound with a multi-faceted hazard profile that dictates its disposal pathway.
| Property | Description | Source(s) |
| Physical State | Solid, Crystalline Powder | |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) - Harmful | [3][4] |
| Serious Eye Damage / Eye Irritation | [3][5][6] | |
| Skin Corrosion / Irritation | [3] | |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | [3] | |
| Chemical Class | Halogenated Organic Compound, Nitrile | [7][8] |
Core Scientific Rationale for Specialized Disposal:
-
Halogenated Nature: The presence of a fluorine atom classifies this compound as a halogenated organic . During incineration, halogenated compounds can form highly toxic and corrosive byproducts, such as hydrogen fluoride (HF).[9] Therefore, they require disposal via specialized hazardous waste incinerators equipped with scrubbers to neutralize these acidic gases. This makes the disposal of halogenated waste more complex and costly than non-halogenated waste.[8]
-
Toxicity of Nitriles: The nitrile group (-C≡N) is a known toxicophore. While this specific molecule is classified as "harmful" rather than acutely toxic, the potential for toxicity necessitates that it is handled as a hazardous chemical waste and never disposed of via standard drains or trash.[3]
-
Physical Hazards: As a solid powder, it can easily become airborne, posing an inhalation risk.[3][4] It is also a severe eye irritant, capable of causing serious damage.[5][6] These properties demand careful handling to prevent exposure during waste consolidation.
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is segregation . Co-mingling halogenated waste with non-halogenated solvent waste is a frequent and costly error in laboratory settings.
-
Environmental & Financial Causality: Non-halogenated solvents can often be recycled or used as fuel additives in cement kilns.[8] Contaminating a large drum of non-halogenated solvent with even a small amount of a fluorinated compound like this one renders the entire volume of waste as "halogenated." This forces the entire container to be disposed of via the more expensive incineration route, dramatically increasing disposal costs and eliminating any possibility of recycling.[8][10]
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Always perform waste handling procedures in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, nitrile gloves, and a lab coat.[5][11]
Protocol 3.1: Unused or Off-Specification Solid Chemical
-
Container Selection: Obtain a designated hazardous waste container for "Halogenated Organic Solid Waste." This should be a sealable, wide-mouth container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).
-
Labeling: Before adding any waste, affix a hazardous waste label.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date accumulation begins.
-
-
Transfer: Carefully transfer the solid chemical into the waste container, using a spatula or powder funnel to minimize dust generation.[5]
-
Sealing and Storage: Securely close the container.[13] Store it in a designated satellite accumulation area, within a secondary containment bin, away from incompatible materials like strong oxidizing agents, acids, and bases.[11][14]
Protocol 3.2: Contaminated Labware & PPE
-
Segregation: Collect all items grossly contaminated with the solid compound. This includes gloves, weigh paper, paper towels used for cleanup, and disposable plasticware.
-
Packaging: Place these items into the same "Halogenated Organic Solid Waste" container as the pure solid.
-
Contaminated Glassware: Non-disposable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect all rinsate as "Halogenated Organic Liquid Waste" (see Protocol 3.3). After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.
Protocol 3.3: Solutions Containing this compound
-
Container Selection: Obtain a designated hazardous waste container for "Halogenated Organic Liquid Waste." This should be a sealable, chemically compatible container (e.g., a safety disposal can or HDPE carboy).[10]
-
Labeling: Before adding waste, affix a hazardous waste label. On this label, you must list all constituents of the solution and their approximate percentages (e.g., "Methylene Chloride: ~95%, this compound: ~5%").[12] This is a strict regulatory requirement.
-
Transfer: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][15]
-
Sealing and Storage: Keep the container tightly closed at all times except when actively adding waste.[12] Store in the satellite accumulation area with secondary containment.
Protocol 3.4: Empty Reagent Bottle Decontamination & Disposal
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[16]
-
Triple Rinse: In a fume hood, rinse the empty reagent bottle three times with a small amount of a suitable solvent (e.g., acetone).
-
Collect Rinsate: Each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste" by adding it to your designated liquid waste container.[16]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[16]
-
Final Disposal: Once the container is triple-rinsed and the label is defaced, it can be disposed of in the laboratory's regular broken glass or solid waste bin, in accordance with your institution's policies.
Emergency Procedures for Spills
Accidents happen. A clear, pre-defined response is crucial for safety.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material, avoiding the creation of dust.[5]
-
Use a damp paper towel to wipe the area, ensuring all residue is collected.
-
Place all cleanup materials (and any contaminated PPE) into the "Halogenated Organic Solid Waste" container.[5]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected zone.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[5]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these scientifically-grounded and regulation-compliant procedures, you can effectively manage the disposal of this compound, ensuring a safe laboratory environment and safeguarding our shared ecosystem.
References
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Apollo Scientific. 3-Fluoro-4-(hydroxymethyl)benzonitrile Safety Data Sheet.
-
Fisher Scientific. 4-Fluorobenzonitrile Safety Data Sheet.
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Fisher Scientific. 3-Fluoro-4-hydroxybenzonitrile Safety Data Sheet.
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Fisher Scientific. 3-Fluoro-4-methylbenzonitrile Safety Data Sheet.
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Sigma-Aldrich. 3-Fluoro-4-(hydroxymethyl)benzonitrile Product Page.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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University of Wisconsin-Milwaukee. Hazardous Waste Segregation.
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
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U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
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Cornell University Environmental Health and Safety. Organic Solvents Waste Disposal.
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Moleqube. 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis.
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PubChem, National Center for Biotechnology Information. 4-Fluoro-3-methylbenzonitrile.
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Comprehensive Safety and Handling Guide for 4-Fluoro-3-(Hydroxymethyl)Benzonitrile
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
This guide provides essential safety protocols and logistical plans for the handling of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile (CAS No. 219873-06-0). As a substituted benzonitrile, this compound requires careful management to mitigate risks associated with its specific chemical properties. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of experimental outcomes.
Hazard Analysis: Understanding the Risks
This compound is a solid compound that presents several health hazards that must be actively managed. A thorough understanding of these risks is the foundation of a robust safety plan.
-
Primary Hazard: The most significant risk associated with this compound is its potential to cause serious eye damage (H318).[1]
-
Exposure Risks: It is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3][4]
-
Irritant Properties: The compound is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation upon inhalation.[2]
-
Physical Properties: It is a combustible solid, though not considered a significant fire risk under standard laboratory conditions.[1]
-
Chemical Incompatibility: Care must be taken to avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes—dermal, ocular, and respiratory. Assume any unfamiliar chemical is hazardous and minimize all exposure.[6]
Summary of Mandatory PPE
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes and dust. This compound can cause severe eye damage.[1] |
| Face Shield | Required over goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.[7] | |
| Hand Protection | Nitrile Gloves | Nitrile provides good resistance to a range of chemicals.[8][9] Double-gloving is recommended for enhanced protection.[7] Gloves must be disposed of immediately after use; never reuse disposable gloves.[10] |
| Body Protection | Flame-Resistant Lab Coat | Should be worn, kept fully fastened, and be long-sleeved with tight-fitting cuffs.[7][11] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat, especially during procedures with a high splash potential.[7] | |
| Respiratory Protection | Certified Chemical Fume Hood | All work must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6][7] |
| NIOSH-Approved Respirator | May be necessary if engineering controls are insufficient or during emergency situations like a large spill.[7][11] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. This workflow integrates engineering controls and best practices for every stage of handling.
Step 1: Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.
-
Designated Area: Demarcate a specific area within the fume hood for the experiment. This helps contain potential spills and prevents cross-contamination.[7]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and ready within the fume hood to minimize handling time.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Step 2: Weighing and Transfer
-
Location: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to prevent the release of dust into the laboratory.
-
Technique: Use anti-static weigh boats or paper. Handle with care to avoid generating dust.[1]
-
Transfer: When transferring the compound into a reaction vessel, do so slowly and carefully. If dissolving, add the solvent to the solid to minimize dust.
Step 3: During the Experiment
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Constant Monitoring: Continuously observe the reaction for any unexpected changes.
-
Personal Hygiene: Do not eat, drink, or smoke when handling this product.[1] Always wash hands thoroughly with soap and water after handling and before leaving the lab.[8][10]
Step 4: Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.[12]
Spill and Emergency Procedures
Immediate and correct response to an accident is critical.
-
Minor Spill (in Fume Hood):
-
Major Spill (Outside Fume Hood):
-
Evacuate the area immediately and alert others.
-
Alert the emergency services or institutional safety office.[1]
-
Prevent entry to the area.
-
Only trained personnel with appropriate respiratory protection should perform the cleanup.
-
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Waste Management
Proper disposal is a legal and ethical requirement to ensure environmental and public safety.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[13]
-
Container Rinsing: Empty containers that held the chemical must be managed as hazardous waste. The first rinse with a suitable solvent must be collected and disposed of as hazardous chemical waste.[13] For highly toxic materials, the first three rinses must be collected.[13]
-
Disposal: Dispose of all waste contents and containers through an approved waste disposal plant or licensed contractor.[2][3] Never dispose of this chemical down the drain or in the regular trash.[13]
Visual Workflow for Handling Protocol
The following diagram outlines the critical steps and decision points in the safe handling workflow for this compound.
Caption: Logical workflow for safe handling of this compound.
References
-
Apollo Scientific. 3-Fluoro-4-(hydroxymethyl)benzonitrile Safety Data Sheet.
-
Fisher Scientific. 4-Fluorobenzonitrile Safety Data Sheet.
-
Fisher Scientific. 3-Fluoro-4-hydroxybenzonitrile Safety Data Sheet.
-
Fisher Scientific. 3-Fluoro-4-methylbenzonitrile Safety Data Sheet.
-
Sigma-Aldrich. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97%.
-
BenchChem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
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S&G Gloves. Nitrile Glove Chemical Resistance Guide.
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
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National Institutes of Health. Chemical Safety Guide, 5th Ed.
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
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Texas A&M University-San Antonio. Chemical Safety Guidelines.
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
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Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators.
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Dartmouth College. Hazardous Waste Disposal Guide.
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University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
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Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
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Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.
-
Santa Cruz Biotechnology. 4-Fluoro-3-(trifluoromethoxy)benzonitrile Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
